2-(4-Fluorophenoxy)ethanethioamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenoxy)ethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNOS/c9-6-1-3-7(4-2-6)11-5-8(10)12/h1-4H,5H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLASEYJOHOIMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=S)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427870 | |
| Record name | 2-(4-fluorophenoxy)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35370-93-5 | |
| Record name | 2-(4-Fluorophenoxy)ethanethioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35370-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-fluorophenoxy)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 2-(4-Fluorophenoxy)ethanethioamide: A Technical Guide
Abstract
This technical guide provides a comprehensive, in-depth protocol for the synthesis and detailed characterization of the novel compound, 2-(4-Fluorophenoxy)ethanethioamide. While direct literature on this specific molecule is nascent, this document leverages established, robust chemical principles to outline a reliable synthetic pathway and a thorough analytical validation strategy. The procedure begins with the synthesis of the precursor, 2-(4-Fluorophenoxy)acetamide, from 4-fluorophenol, followed by its thionation using Lawesson's reagent to yield the target thioamide. This guide is tailored for researchers, scientists, and professionals in drug development, offering not just procedural steps, but also the underlying scientific rationale for key experimental choices. All protocols are designed as self-validating systems, supported by predictive data from analogous structures and established spectroscopic principles. The characterization section details the expected outcomes from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a complete framework for the verification of the synthesized compound.
Introduction and Rationale
Thioamides are a critical class of organosulfur compounds that serve as versatile intermediates in organic synthesis and as key structural motifs in numerous biologically active molecules. The replacement of an amide's carbonyl oxygen with sulfur imparts significant changes to the molecule's electronic properties, reactivity, and biological interactions.[1] Thioamides are known to be more reactive towards both nucleophiles and electrophiles compared to their amide counterparts and exhibit a greater affinity for certain metals.[1] These properties have led to their incorporation into various natural products and synthetic compounds with potential therapeutic applications, including novel antibiotics.[2]
The 4-fluorophenoxy moiety is a common feature in medicinal chemistry, often introduced to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. The synthesis of this compound, therefore, represents the creation of a novel compound with potential for exploration in drug discovery programs. This guide provides a scientifically grounded pathway for its synthesis and characterization, enabling further investigation into its chemical and biological properties.
Synthetic Pathway Overview
The synthesis of this compound is proposed as a two-step process. The first step involves the synthesis of the amide precursor, 2-(4-Fluorophenoxy)acetamide, from commercially available 4-fluorophenol. The second, and key, step is the thionation of this amide using Lawesson's reagent to yield the final thioamide product.
Sources
2-(4-Fluorophenoxy)ethanethioamide chemical properties and structure
An In-depth Technical Guide to 2-(4-Fluorophenoxy)ethanethioamide for Researchers and Drug Development Professionals
Introduction: Unveiling a Scaffold of Pharmaceutical Interest
In the landscape of medicinal chemistry, the strategic modification of functional groups is a cornerstone of drug design. The thioamide moiety, a bioisosteric analogue of the more common amide bond, presents a unique set of physicochemical properties that can be leveraged to enhance the pharmacological profiles of therapeutic candidates.[1][2] Replacing the carbonyl oxygen of an amide with sulfur alters hydrogen bonding capabilities, lipophilicity, and metabolic stability, often leading to improved target affinity and resistance to enzymatic hydrolysis.[1][3] This guide focuses on this compound, a compound that marries the versatile thioamide group with a fluorinated phenoxy scaffold—a common motif in modern pharmaceuticals. By providing an in-depth analysis of its structure, properties, synthesis, and potential applications, this document serves as a technical resource for scientists engaged in the exploration of novel chemical entities for drug discovery.
Core Chemical Identity and Molecular Structure
This compound is a small molecule that possesses the key functional groups characteristic of a promising lead compound or synthetic intermediate. Its fundamental identifiers are cataloged below.
| Identifier | Value | Source |
| CAS Number | 35370-93-5 | [4] |
| Molecular Formula | C₈H₈FNOS | [4] |
| IUPAC Name | This compound | [4] |
| Synonyms | 2-(p-Fluorophenoxy)thioacetamide | [4] |
| InChIKey | BXLASEYJOHOIMH-UHFFFAOYSA-N | [4] |
Molecular Architecture
The structure of this compound is composed of three key regions: a para-substituted fluorophenyl ring, an ether linkage, and a primary thioamide group. The fluorine atom on the phenyl ring is a critical feature; its high electronegativity can modulate the electronic properties of the aromatic system and influence metabolic stability by blocking potential sites of oxidative metabolism. The thioamide group provides a planar, polar functionality capable of participating in hydrogen bonding, a crucial interaction for molecular recognition at biological targets.
Caption: 2D structure of this compound.
Physicochemical Properties: A Quantitative Profile
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The table below summarizes key computed properties for this compound, providing insights into its potential as a drug candidate.
| Property | Value | Significance in Drug Discovery |
| Molecular Weight | 185.22 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of 5). |
| Exact Mass | 185.03105 g/mol | Essential for high-resolution mass spectrometry analysis.[4] |
| XLogP3 | 2.2 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Hydrogen Bond Donors | 1 | The -NH₂ group can donate hydrogen bonds to target proteins. |
| Hydrogen Bond Acceptors | 2 | The ether oxygen and thioamide sulfur can accept hydrogen bonds. |
| Rotatable Bond Count | 3 | Provides conformational flexibility, which can be important for binding to a target. |
| Topological Polar Surface Area | 67.3 Ų | Suggests good potential for cell membrane permeability. |
Note: XLogP3, Hydrogen Bond Counts, Rotatable Bond Count, and TPSA are computed values based on the structure and provide estimations of the compound's properties. A related compound, 2-(4-chlorophenoxy)thioacetamide, has a similar calculated XLogP3 of 2.2.[5]
Synthesis and Derivatization
Thioamides are valuable synthetic intermediates, not only for their intrinsic biological activities but also for their utility in constructing more complex heterocyclic systems like thiazoles.[6][7] The most direct and common synthesis of a thioamide involves the thionation of its corresponding amide precursor.
Synthetic Workflow
The synthesis of this compound is logically approached via a two-step process starting from commercially available 4-fluorophenol. The first step involves the formation of the amide, 2-(4-Fluorophenoxy)acetamide, followed by a sulfur-for-oxygen exchange reaction.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for amide synthesis and subsequent thionation.[1]
Part A: Synthesis of 2-(4-Fluorophenoxy)acetamide (Amide Precursor)
-
Reaction Setup: To a solution of 4-fluorophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base, typically anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Addition of Reagent: Add 2-chloroacetamide (1.1 eq) to the stirred suspension.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup and Isolation: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure amide.
Part B: Thionation to this compound
-
Reaction Setup: Dissolve the 2-(4-Fluorophenoxy)acetamide (1.0 eq) from Part A in a dry, inert solvent like dioxane or toluene.
-
Addition of Thionating Agent: Add a thionating agent, such as Lawesson's reagent (0.5 eq) or Phosphorus Pentasulfide (P₄S₁₀, 0.25 eq), portion-wise to the solution.[1][8]
-
Reaction Conditions: Heat the reaction mixture, typically to 80-100 °C, and stir under an inert atmosphere (e.g., nitrogen or argon). Monitor the conversion of the amide to the thioamide by TLC.
-
Workup and Purification: Upon completion, cool the reaction mixture and pour it into a saturated aqueous solution of sodium bicarbonate to quench any remaining reagent. Extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under vacuum. The crude thioamide can be purified by column chromatography on silica gel to afford the final product.
Potential Applications in Drug Discovery and Medicinal Chemistry
The true value of a molecule like this compound lies in its potential as a building block or lead structure in drug development. The thioamide functional group is not merely a passive structural element; it is a versatile pharmacophore with a wide spectrum of documented biological activities.
The Thioamide Group as a Bioactive Pharmacophore
Thioamide-containing compounds have demonstrated a remarkable range of pharmacological effects, including:
-
Antimicrobial and Antifungal Activity: Thioamides are known to exhibit significant antibacterial effects, particularly against strains like Pseudomonas aeruginosa and Bacillus subtilis.[6] They also show strong antifungal and biofilm-inhibiting properties.[6] The established antitubercular drugs ethionamide and prothionamide are prime examples of the clinical success of thioamides.[1][2]
-
Anticancer Properties: Certain thioamide derivatives have shown potent and selective inhibition of enzymes like SIRT2, leading to reduced proliferation of cancer cells.[9] Others have demonstrated antiproliferative activity against a range of cancer cell lines by promoting apoptosis.[9]
-
Enzyme Inhibition: The unique electronic and steric properties of the thioamide group make it an effective tool for designing enzyme inhibitors, such as urease inhibitors with antibacterial applications.[9]
-
Peptide Modification: Incorporating thioamides into peptide backbones can increase conformational rigidity and metabolic stability, which are highly desirable traits for peptide-based therapeutics.[10]
A Scaffold for Further Elaboration
Beyond its own potential bioactivity, this compound is an excellent starting material for the synthesis of other pharmaceutically relevant heterocycles. Thioamides are key intermediates in the Hantzsch thiazole synthesis and related reactions, allowing for the construction of 2,4-disubstituted thiazole rings.[7] The thiazole nucleus is a privileged structure found in numerous approved drugs and biologically active compounds.[7]
Caption: Role as an intermediate in thiazole synthesis.
Conclusion
This compound is a molecule of significant interest to the scientific research community, particularly those in drug discovery and organic synthesis. Its structure combines the metabolically robust 4-fluorophenoxy group with the versatile and biologically active thioamide moiety. This guide has detailed its chemical identity, physicochemical properties, a logical synthetic pathway, and its potential applications as both a bioactive compound and a key intermediate for more complex heterocyclic structures. The insights provided herein are intended to equip researchers and drug development professionals with the foundational knowledge required to explore the full potential of this promising chemical scaffold.
References
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Bandyopadhyay, A., & Arora, P. S. (2018). Increasing the bioactive space of peptide macrocycles by thioamide substitution. Chemical Science, 9(9), 2448–2452. Retrieved from [Link]
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Akgul, I., Dogan, M., Cevik, P. K., Yildirim, M., & Yilmaz, O. (2025). Synthesis and Biological Evaluation of P, N‐Type Schiff Bases, Secondary Amines, and Thioamide Derivatives with Molecular Docking Studies. Chemistry & Biodiversity. Retrieved from [Link]
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Jessen, C., & Bonde, C. (2021). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. Retrieved from [Link]
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Wang, Y., et al. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Molecules, 29(1), 23. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic approaches to bioactive thioamides. Retrieved from [Link]
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AA Blocks. (n.d.). 2-(4-fluorophenoxy)-N-(2-oxothiolan-3-yl)acetamide. Retrieved from [Link]
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Indian Journal of Chemistry. (2007). Synthesis and evaluation of 2-{[4-(alkylthio)phenoxy]methyl}-4-substituted-1,3-thiazoles as possible anti-inflammatory and antimicrobial agents. Retrieved from [Link]
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PubChem. (n.d.). 2-(4-Fluorophenyl)thiophene. Retrieved from [Link]
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PubChem. (n.d.). 2-(4-Fluorophenyl)acetamide. Retrieved from [Link]
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Wikipedia. (n.d.). Thioacetamide. Retrieved from [Link]
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Shi, D., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. Acta Pharmaceutica Sinica B. Retrieved from [Link]
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SpectraBase. (n.d.). 2-(4-Chlorophenoxy)thioacetamide. Retrieved from [Link]
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Plaquevent, J. C., et al. (2018). Synthesis and Reactivity of Fluorinated Dithiocarboxylates to Prepare Thioamides—Effective Access to a 4-Styrenylthioamide-Cinchona Alkaloid Monomer. Molecules, 23(10), 2449. Retrieved from [Link]
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Yang, S., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(19), 6720. Retrieved from [Link]
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PubChem. (n.d.). N-[1-[[5-(4-fluorophenoxy)-4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]-2-methyl-1-oxopropan-2-yl]-1,3-thiazole-5-carboxamide. Retrieved from [Link]
- Google Patents. (n.d.). A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.
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Wang, B., et al. (2018). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 23(10), 2697. Retrieved from [Link]
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Hung, M. S., et al. (2010). Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist. ChemMedChem, 5(9), 1439-43. Retrieved from [Link]
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Spectroscopic Analysis of 3-((4-methyl-1-piperazinyl)methyl)-5-(trifluoromethyl)-1H-indole: A Technical Guide
A Note on Chemical Identification: Initial searches for CAS number 35370-93-5 revealed a conflict in its association with the chemical name 3-((4-methyl-1-piperazinyl)methyl)-5-(trifluoromethyl)-1H-indole. Authoritative chemical databases consistently identify CAS 35370-93-5 as 2-(4-fluorophenoxy)ethanethioamide . Due to this discrepancy, this guide will focus on the spectroscopic data for the named compound, 3-((4-methyl-1-piperazinyl)methyl)-5-(trifluoromethyl)-1H-indole , while acknowledging the absence of a verified, unique CAS number for this specific molecule in the public domain at the time of this writing.
Introduction
3-((4-methyl-1-piperazinyl)methyl)-5-(trifluoromethyl)-1H-indole is a complex heterocyclic molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure combines three key pharmacophores: an indole nucleus, a piperazine ring, and a trifluoromethyl group. The indole scaffold is a privileged structure in numerous biologically active compounds. The piperazine moiety often enhances pharmacokinetic properties, while the trifluoromethyl group can improve metabolic stability and receptor binding affinity.
Accurate structural elucidation and characterization of this molecule are paramount for its application in research and development. This technical guide provides an in-depth overview of the expected spectroscopic data (NMR, IR, and MS) for 3-((4-methyl-1-piperazinyl)methyl)-5-(trifluoromethyl)-1H-indole, based on the analysis of its constituent functional groups and data from closely related analogs.
Molecular Structure and Expected Spectroscopic Features
The molecular structure of 3-((4-methyl-1-piperazinyl)methyl)-5-(trifluoromethyl)-1H-indole is presented below. A systematic analysis of this structure allows for the prediction of its key spectroscopic characteristics.
Caption: Chemical structure of 3-((4-methyl-1-piperazinyl)methyl)-5-(trifluoromethyl)-1H-indole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for 3-((4-methyl-1-piperazinyl)methyl)-5-(trifluoromethyl)-1H-indole.
¹H NMR Spectroscopy
Experimental Protocol: A typical ¹H NMR spectrum would be acquired on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent. Tetramethylsilane (TMS) would serve as the internal standard (δ 0.00 ppm).
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 | br s | 1H | Indole N-H |
| ~7.8 | s | 1H | H-4 (Indole) |
| ~7.4 | d | 1H | H-6 (Indole) |
| ~7.3 | d | 1H | H-7 (Indole) |
| ~7.2 | s | 1H | H-2 (Indole) |
| ~3.6 | s | 2H | -CH₂- (methylene bridge) |
| ~2.5 | br s | 8H | Piperazine ring protons |
| ~2.3 | s | 3H | N-CH₃ |
Causality Behind Predictions:
-
The indole N-H proton is expected to be significantly downfield and broad due to hydrogen bonding and exchange.
-
The aromatic protons on the indole ring will exhibit characteristic splitting patterns. The H-4 proton is predicted to be a singlet due to the substitution at positions 3 and 5. The H-6 and H-7 protons will likely appear as doublets due to coupling with each other.
-
The trifluoromethyl group at C-5 will deshield the adjacent aromatic protons, causing them to appear at a lower field.
-
The methylene bridge protons (-CH₂-) are expected to be a singlet, being adjacent to the piperazine nitrogen and the indole C-3 position.
-
The eight protons of the piperazine ring will likely appear as a broad singlet or a complex multiplet around 2.5 ppm.
-
The N-methyl group protons will be a sharp singlet at a higher field.
¹³C NMR Spectroscopy
Experimental Protocol: A ¹³C NMR spectrum would be recorded at 100 or 125 MHz in CDCl₃ or DMSO-d₆ with proton decoupling.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~136 | C-7a (Indole) |
| ~128 | C-3a (Indole) |
| ~125 | C-4 (Indole) |
| ~124 (q) | -CF₃ |
| ~122 | C-2 (Indole) |
| ~120 (q) | C-5 (Indole) |
| ~118 | C-6 (Indole) |
| ~112 | C-7 (Indole) |
| ~110 | C-3 (Indole) |
| ~55 | -CH₂- (methylene bridge) |
| ~53 | Piperazine ring carbons |
| ~46 | N-CH₃ |
Causality Behind Predictions:
-
The indole ring carbons will resonate in the aromatic region (δ 110-140 ppm).
-
The carbon attached to the trifluoromethyl group (C-5) will appear as a quartet due to coupling with the three fluorine atoms. The -CF₃ carbon itself will also be a quartet with a large coupling constant.
-
The piperazine ring carbons are expected in the aliphatic region, typically around δ 53 ppm.
-
The methylene bridge carbon and the N-methyl carbon will appear at higher fields.
Infrared (IR) Spectroscopy
Experimental Protocol: An IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium, Sharp | N-H stretch (Indole) |
| 3100-3000 | Medium | C-H stretch (Aromatic) |
| 2950-2800 | Medium | C-H stretch (Aliphatic) |
| ~1620 | Medium | C=C stretch (Aromatic) |
| 1350-1100 | Strong | C-F stretch (Trifluoromethyl) |
| ~1150 | Strong | C-N stretch |
Causality Behind Predictions:
-
A characteristic sharp peak around 3400 cm⁻¹ is expected for the N-H stretch of the indole ring.
-
Aromatic and aliphatic C-H stretching vibrations will be observed in their respective regions.
-
The most intense and characteristic bands will likely be the C-F stretching vibrations of the trifluoromethyl group, appearing as strong absorptions in the 1350-1100 cm⁻¹ region.
-
C=C stretching of the indole ring and C-N stretching of the piperazine and methylene bridge will also be present.
Mass Spectrometry (MS)
Experimental Protocol: A mass spectrum would be acquired using an electrospray ionization (ESI) or electron ionization (EI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): The nominal mass of 3-((4-methyl-1-piperazinyl)methyl)-5-(trifluoromethyl)-1H-indole (C₁₅H₁₈F₃N₃) is 297.15. The ESI-MS spectrum would show a prominent peak at m/z 298.15 [M+H]⁺.
-
Key Fragmentation Patterns:
-
Loss of the N-methylpiperazinyl-methyl group.
-
Fragmentation of the piperazine ring.
-
Cleavage of the methylene bridge.
-
Caption: Relationship between molecular structure and spectroscopic data.
Conclusion
The spectroscopic data presented in this guide are predicted based on the known chemical structure of 3-((4-methyl-1-piperazinyl)methyl)-5-(trifluoromethyl)-1H-indole and established principles of NMR, IR, and MS. Experimental verification is essential for definitive structural confirmation. This guide serves as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this and related compounds, providing a solid foundation for interpreting experimental spectroscopic results. The clear discrepancy in the CAS number initially provided underscores the critical importance of verifying chemical identities through multiple authoritative sources.
References
- Spectroscopic Data of Indole Derivatives: A comprehensive search of chemical databases such as the Spectral Database for Organic Compounds (SDBS) and PubChem will yield spectroscopic data for a wide range of indole-containing molecules.
- NMR Spectra of Piperazine Compounds: The chemical literature, particularly journals of organic and medicinal chemistry, contains numerous examples of the synthesis and characterization of piperazine derivatives, including detailed NMR assignments.
- Spectroscopy of Trifluoromethylated Aromatic Compounds: Publications focusing on fluorine chemistry and its application in drug design often provide detailed spectroscopic analysis of trifluoromethyl-substituted arom
An In-depth Technical Guide to the Solubility and Stability of 2-(4-Fluorophenoxy)ethanethioamide
Introduction
2-(4-Fluorophenoxy)ethanethioamide is a novel chemical entity with potential applications in drug discovery and development. As with any new compound, a thorough understanding of its physicochemical properties is paramount for its advancement through the development pipeline. This guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability of this thioamide derivative. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals to establish a robust and reliable data package for this compound.
The thioamide functional group, a bioisostere of the amide bond, can confer unique properties to a molecule, including altered hydrogen bonding capabilities, increased metabolic stability, and modified conformational rigidity.[1][2][3] However, thioamides can also present challenges regarding their chemical stability, being potentially susceptible to hydrolysis and oxidation.[2][4] The presence of a fluorophenoxy group will also influence the molecule's lipophilicity and electronic distribution, impacting its solubility and interaction with biological systems.[5][6]
This technical guide will detail the systematic approach to determining the aqueous and organic solvent solubility of this compound, followed by a comprehensive stability assessment under forced degradation conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[7][8][9]
Part 1: Physicochemical Characterization and Solubility Determination
A fundamental understanding of a compound's solubility in various media is critical for its formulation, delivery, and biological activity. This section outlines the theoretical considerations and experimental protocols for determining the solubility of this compound.
Predicted Physicochemical Properties
Prior to experimental work, in silico prediction of physicochemical properties can provide valuable guidance. For this compound, we can anticipate the following:
-
Lipophilicity: The presence of the fluorophenyl group is expected to confer significant lipophilicity.[5]
-
Hydrogen Bonding: The thioamide group has a stronger hydrogen bond donor (N-H) and a weaker hydrogen bond acceptor (C=S) compared to an amide.[2] This will influence its interaction with protic and aprotic solvents.
-
Aqueous Solubility: The overall lipophilicity suggests that aqueous solubility may be limited. The thioamide group is generally less hydrophilic than an amide or carboxylic acid, which would further decrease water solubility.[10]
Experimental Solubility Assessment
A tiered approach to solubility screening is recommended, starting with a qualitative assessment followed by quantitative determination in key solvents.
Proposed Solvents for Solubility Screening:
| Solvent | Solvent Type | Rationale |
| Water (pH 7.4 Buffer) | Polar Protic | Critical for biological relevance and initial formulation considerations. |
| Methanol / Ethanol | Polar Protic | Common solvents for purification, analysis, and formulation. |
| Acetonitrile (ACN) | Polar Aprotic | Frequently used in HPLC and other analytical techniques. |
| Dichloromethane (DCM) | Nonpolar Aprotic | To evaluate solubility in a nonpolar environment. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | A strong solubilizing agent, often used for stock solution preparation. |
Protocol 1: Equilibrium Shake-Flask Solubility Determination
This method determines the thermodynamic equilibrium solubility of the compound.
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the excess solid.
-
Sampling: Carefully collect an aliquot of the supernatant.
-
Quantification: Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
A sample workflow for solubility determination is depicted below:
Part 2: Stability Assessment and Forced Degradation Studies
Understanding the intrinsic stability of a new chemical entity is a regulatory requirement and crucial for developing stable formulations.[8][11] Forced degradation studies are conducted to identify potential degradation pathways and to develop a stability-indicating analytical method.[7][12]
Forced Degradation Conditions
According to ICH guideline Q1A(R2), stress testing should include the following conditions:[7]
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl, heated at 60°C for 24 hours. |
| Base Hydrolysis | 0.1 M NaOH, at room temperature for 4 hours. Thioamides can be sensitive to base, so milder conditions are initially advised.[4] |
| Oxidation | 3% H₂O₂, at room temperature for 24 hours.[7] |
| Thermal Stress | Solid compound heated at 80°C for 48 hours. |
| Photostability | Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[8][12] |
The goal is to achieve a target degradation of 5-20% of the parent compound to ensure that the degradation products are formed at a sufficient level for detection and characterization.[7]
Protocol 2: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Sample Preparation:
-
Hydrolysis: Mix the stock solution with the acidic or basic solution to achieve the target final concentration and stress conditions.
-
Oxidation: Mix the stock solution with the hydrogen peroxide solution.
-
Thermal: Store the solid compound in a temperature-controlled oven. A solution can also be stressed thermally.
-
Photostability: Expose the solid compound and a solution to the required light conditions in a photostability chamber. A dark control should be run in parallel.
-
-
Time Point Sampling: Withdraw aliquots at appropriate time points.
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analysis: Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method.
The logical flow of a forced degradation study is as follows:
Part 3: Analytical Methodology
A robust and validated analytical method is essential for accurate quantification in both solubility and stability studies.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a standard and reliable technique for the analysis of small molecules like this compound.
Recommended HPLC Parameters:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of Acetonitrile and Water (each with 0.1% formic acid). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (determined by UV scan of the compound). |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
This method should be developed to be "stability-indicating," meaning it can separate the parent compound from all potential degradation products.
Conclusion
The systematic characterization of the solubility and stability of this compound is a critical step in its development. The protocols and methodologies outlined in this guide provide a robust framework for generating the necessary data for regulatory submissions and for making informed decisions in the drug development process. By following these guidelines, researchers can build a comprehensive understanding of this novel compound's physicochemical properties, paving the way for its potential therapeutic applications.
References
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ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (URL: [Link])
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A Review on Force Degradation Studies for Drug Substances. (URL: [Link])
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Forced Degradation Studies. (URL: [Link])
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Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. (URL: [Link])
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Development of forced degradation and stability indicating studies of drugs—A review. (URL: [Link])
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ICH GUIDELINES: STRESS DEGRADATION STUDY. (URL: [Link])
-
Stability of thioamides? (URL: [Link])
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Effects of Thioamide Substitutions on the Conformation and Stability of α- and 310-Helices. (URL: [Link])
-
Unlocking the potential of the thioamide group in drug design and development. (URL: [Link])
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Increasing the bioactive space of peptide macrocycles by thioamide substitution. (URL: [Link])
-
Incorporating Thioamides into Proteins by Native Chemical Ligation. (URL: [Link])
-
Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. (URL: [Link])
-
The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. (URL: [Link])
-
Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. (URL: [Link])
-
Method development for the determination of thiols using HPLC with fluorescence detection. (URL: [Link])
-
Mild Aqueous Synthesis of Thioamides. (URL: [Link])
-
Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (URL: [Link])
-
Contemporary Applications of Thioamides and Methods for Their Synthesis. (URL: [Link])
-
Synthesis and physicochemical properties of novel lophine derivatives as chemiluminescent in vitro activators for detection of free radicals. (URL: [Link])
-
Thioamide synthesis by thioacylation. (URL: [Link])
-
Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (URL: [Link])
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DFT investigation of physicochemical and antioxidant properties of fluorinated flavones. (URL: [Link])
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exploring the mechanism of action of 2-(4-Fluorophenoxy)ethanethioamide
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(4-Fluorophenoxy)ethanethioamide
Executive Summary
This compound is a small molecule whose biological activity and mechanism of action (MoA) remain largely uncharacterized in publicly available literature. However, its structure contains two key pharmacophores: the thioamide group, a versatile amide isostere known for unique biochemical interactions, and the 4-fluorophenoxy scaffold, a privileged structure in medicinal chemistry. This guide, written from the perspective of a Senior Application Scientist, outlines a comprehensive, hypothesis-driven strategy to systematically elucidate the MoA of this compound. We will delve into the known bioactivities of its constituent moieties to formulate plausible mechanistic hypotheses. Subsequently, a multi-phased experimental plan is presented, complete with detailed, self-validating protocols and data interpretation frameworks. This document serves as a strategic roadmap for researchers and drug development professionals aiming to characterize novel chemical entities, transforming an unknown compound into a well-defined lead candidate.
Introduction to this compound
This compound (CAS No. 35370-93-5) is an organic compound with the molecular formula C₈H₈FNOS.[1] Its structure is characterized by a 4-fluorophenoxy group linked via an ether bond to an ethanethioamide moiety. While specific biological data for this exact molecule is sparse, its structural components are present in numerous bioactive compounds, suggesting a potential for significant pharmacological activity. This guide provides a systematic, field-proven approach to uncover its MoA.
Foundational Scaffolds: Building a Mechanistic Hypothesis
A logical investigation into a novel compound's MoA begins with an analysis of its core structures and their established roles in pharmacology.
The Thioamide Moiety: A Potent Bioisostere
The replacement of an amide's carbonyl oxygen with sulfur creates a thioamide, a modification that imparts significant changes in physicochemical properties.[2][3] These differences are critical for biological activity:
-
Altered Hydrogen Bonding: Thioamide N-H groups are more acidic and act as stronger hydrogen bond donors, while the sulfur atom is a weaker hydrogen bond acceptor compared to an amide's oxygen.[2][3] This can fundamentally alter interactions within a protein's active site.
-
Increased Reactivity and Metal Affinity: Thioamides are more reactive towards nucleophiles and electrophiles and exhibit a greater affinity for certain metals compared to amides.[2][3]
-
Known Biological Roles: Thioamide-containing molecules have demonstrated a wide range of activities. The natural product closthioamide inhibits the ATPase activity of DNA gyrase and topoisomerase IV[2][3]; thioamide drugs like propylthiouracil inhibit thyroid peroxidase[4]; and other derivatives have been shown to interact with tubulin, disrupting microtubule dynamics.
The 4-Fluorophenoxy Group: A Privileged Structure
The phenoxy group is a well-established scaffold in medicinal chemistry, and the addition of a fluorine atom can enhance metabolic stability and binding affinity.[5] Derivatives containing a phenoxyacetic acid or acetamide core have been explored for a multitude of therapeutic applications:
-
Anticancer Activity: Thiosemicarbazide derivatives bearing a 4-fluorophenoxy group have shown promising activity against prostate cancer, with topoisomerase IIα proposed as a potential target.[5]
-
Antitubercular Agents: 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have been identified as potent agents against M. tuberculosis.[6][7]
-
Ion Channel Modulation: Phenylacetamide derivatives have been developed as inhibitors of channels like the Transient Receptor Potential Melastatin 4 (TRPM4), which is implicated in prostate cancer.[8]
Proposed Mechanistic Hypotheses
Based on the analysis of its foundational scaffolds, we can formulate several plausible hypotheses for the MoA of this compound:
-
Hypothesis A: Inhibition of DNA Topoisomerases: Drawing parallels with closthioamide and other phenoxy-based anticancer agents, the compound may function as a topoisomerase poison, inducing DNA strand breaks and triggering a DNA damage response.[2][5]
-
Hypothesis B: Disruption of Microtubule Dynamics: The thioamide moiety could interact with cysteine residues or key hydrogen bond sites in tubulin subunits, preventing proper polymerization or depolymerization and leading to mitotic arrest.
-
Hypothesis C: Kinase Inhibition: The overall structure resembles scaffolds found in some kinase inhibitors. The thioamide could serve as a unique hydrogen bond donor or hinge-binding motif within the ATP-binding pocket of a specific kinase.
A Strategic Experimental Workflow for MoA Elucidation
To systematically test these hypotheses, a multi-phase approach is required, beginning with broad screening and progressively focusing on target validation and pathway analysis.
Caption: Experimental workflow for MoA elucidation.
Protocol: Broad-Spectrum Cell Viability Assay
Objective: To identify cancer cell lines sensitive to this compound and determine its cytotoxic potency.
Methodology:
-
Cell Plating: Seed cells from a diverse panel (e.g., NCI-60 panel or a custom panel including prostate, lung, and colon cancer lines) in 96-well plates at their empirically determined optimal densities. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM). Add the diluted compound to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment (MTT Assay):
-
Add 10 µL of 12 mM MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Causality: This initial screen provides unbiased data on the compound's potency and spectrum of activity. A selective effect on certain cell types (e.g., rapidly dividing cancers) can provide the first clues to its MoA (e.g., targeting DNA replication or mitosis).
Protocol: Target-Based Enzymatic Screening
Objective: To directly test the compound's inhibitory activity against purified enzymes from our hypothesized target classes.
Methodology:
-
Topoisomerase IIα DNA Relaxation Assay:
-
Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human Topo IIα enzyme, and reaction buffer.
-
Add the test compound at various concentrations.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Resolve the DNA topoisomers (supercoiled vs. relaxed) on a 1% agarose gel.
-
Visualize the DNA using a fluorescent stain (e.g., SYBR Safe) and quantify band intensity. Inhibition is observed as a decrease in the formation of the relaxed DNA product.
-
-
Tubulin Polymerization Assay:
-
Use a commercially available fluorescence-based kit.
-
Reconstitute purified tubulin in a polymerization buffer containing a fluorescent reporter.
-
Add the test compound or controls (Paclitaxel as a polymerization promoter, Nocodazole as an inhibitor).
-
Monitor the fluorescence increase over time at 37°C in a microplate reader. Inhibition is indicated by a reduced rate and extent of fluorescence increase.
-
-
Kinase Panel Screen:
-
Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology) for profiling against a broad panel of human kinases (e.g., >400 kinases).
-
Assays are typically performed at a fixed ATP concentration (often the Km) and a single high concentration of the compound (e.g., 10 µM).
-
Results are reported as percent inhibition relative to a vehicle control.
-
Causality: This step directly interrogates our hypotheses. A positive "hit" in one of these assays provides a strong, direct link between the compound and a specific molecular target, guiding all subsequent validation efforts.
Protocol: In-Cell Target Engagement & Pathway Analysis
Objective: Assuming a positive hit from the enzymatic screen (e.g., Topoisomerase IIα inhibition), this phase confirms the target is engaged within a cellular context and validates the downstream consequences.
Methodology: Western Blot for DNA Damage Response (DDR)
-
Cell Treatment: Treat a sensitive cell line (identified in Protocol 4.1) with the test compound at 1x, 5x, and 10x its IC₅₀ value for a defined period (e.g., 6-24 hours). Include vehicle and a positive control (Etoposide).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate overnight at 4°C with a primary antibody against a key DDR marker, such as phospho-Histone H2A.X (γH2AX), a hallmark of DNA double-strand breaks. Use an antibody against β-actin or GAPDH as a loading control.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensity of γH2AX and normalize it to the loading control. A dose-dependent increase in γH2AX confirms that the compound induces DNA double-strand breaks in cells, consistent with Topo IIα inhibition.
Caption: Proposed pathway of Topo IIα inhibition.
Causality: This protocol provides a crucial self-validating link. It moves beyond inhibiting a purified enzyme in a test tube to demonstrating a direct, predictable molecular consequence of that inhibition inside a living cell. Observing the expected downstream signaling (i.e., γH2AX phosphorylation) provides strong evidence that the enzymatic inhibition is the primary MoA leading to cytotoxicity.
Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison and interpretation.
Table 1: Summary of In Vitro Activity
| Assay Type | Target / Cell Line | Result (IC₅₀ in µM) |
|---|---|---|
| Cell Viability | PC-3 (Prostate) | e.g., 5.2 ± 0.7 |
| A549 (Lung) | e.g., 8.1 ± 1.1 | |
| HCT116 (Colon) | e.g., > 100 | |
| Enzymatic | Topoisomerase IIα | e.g., 1.5 ± 0.3 |
| Tubulin Polymerization | e.g., > 100 |
| | Kinase X | e.g., > 100 |
Preliminary Safety and Toxicological Assessment
While extensive toxicology is beyond the scope of initial MoA studies, early assessment is crucial.
-
In Silico Prediction: Utilize software (e.g., ProTox-II) to predict potential toxicities, such as hepatotoxicity or immunotoxicity, based on the chemical structure.[5]
-
Ames Test: A standard bacterial reverse mutation assay should be conducted to assess mutagenic potential, a key concern for DNA-damaging agents.
-
General Toxicity of Thioamides: Be aware that some simple thioamides, like thioacetamide, are known hepatotoxins and carcinogens.[9] This necessitates careful handling and highlights the importance of future, more complex toxicological studies.
Conclusion and Future Directions
This guide presents a logical, multi-faceted strategy to de-orphanize this compound. By systematically progressing from broad phenotypic screening to specific enzymatic assays and finally to in-cell pathway validation, researchers can build a robust, evidence-based understanding of its mechanism of action.
Upon successful confirmation of a primary MoA, future work should focus on:
-
Structural Biology: Co-crystallization of the compound with its validated target to understand the precise binding interactions.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to optimize potency and selectivity.
-
In Vivo Efficacy: Testing the compound in relevant animal models of disease (e.g., xenograft models for cancer).
By following this comprehensive approach, this compound can be effectively characterized, paving the way for its potential development as a novel therapeutic agent.
References
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Mitchell, N. J., & Moody, C. J. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of Natural Products, 83(2), 570-584. [Link]
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Du, Y., & Li, C. (2018). Biosynthesis and Chemical Applications of Thioamides. National Science Foundation Public Access Repository. [Link]
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Kjær, A. S., Gøgsig, T. M., & Skrydstrup, T. (2019). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]
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Bionity.com. Thioamide. Bionity.com. [Link]
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Wujec, M., et al. (2022). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. Molecules, 27(21), 7293. [Link]
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Ahmad, A., et al. (2024). Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid. Arabian Journal of Chemistry, 17(5), 105741. [Link]
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Kumar, V., et al. (2023). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Journal of Medicinal Chemistry, 66(15), 10247-10291. [Link]
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Wang, B., et al. (2012). Synthesis and biological evaluation of 2-(3-fluoro-4-nitro phenoxy)-n-phenylacetamide derivatives as novel potential affordable antitubercular agents. Molecules, 17(2), 2248-58. [Link]
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Wang, B., et al. (2012). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI. [Link]
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National Industrial Chemicals Notification and Assessment Scheme. (2014). Ethanethioamide: Human health tier II assessment. Australian Department of Health. [Link]
-
He, L., et al. (2024). Design, synthesis, and biological evaluation of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives as TRPM4 inhibitors for the treatment of prostate cancer. Bioorganic & Medicinal Chemistry, 98, 117584. [Link]
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literature review of phenoxyethanethioamide compounds
An In-depth Technical Guide to Phenoxyethanethioamide Compounds: Synthesis, Biological Activity, and Therapeutic Potential
Abstract
The amalgamation of distinct pharmacophores into a single molecular entity is a cornerstone of modern medicinal chemistry. Phenoxyethanethioamide compounds, which integrate the structurally versatile phenoxy group with the bioisosterically significant thioamide moiety, represent an emerging class of molecules with considerable therapeutic potential. The phenoxy scaffold is a component of numerous bioactive compounds, while the thioamide group, a bioisostere of the amide bond, often enhances metabolic stability, membrane permeability, and receptor affinity. This technical guide provides a comprehensive review of phenoxyethanethioamide compounds, designed for researchers, scientists, and drug development professionals. We will delve into the synthetic methodologies, explore the landscape of their biological activities, elucidate potential mechanisms of action, and analyze structure-activity relationships to guide future drug discovery efforts.
Rationale and Design Strategy
The core concept behind the investigation of phenoxyethanethioamide derivatives lies in chemical hybridization. The phenoxy ring serves as a versatile anchor that can be readily functionalized to modulate lipophilicity, electronic properties, and steric interactions, thereby fine-tuning the compound's interaction with biological targets. The replacement of the oxygen atom in a phenoxyacetamide with sulfur to form a phenoxyethanethioamide can lead to profound changes in biological activity. Thioamides are known to be more resistant to enzymatic hydrolysis than their amide counterparts and can act as potent hydrogen bond donors and acceptors, potentially leading to altered target binding and improved pharmacokinetic profiles.[1]
The general workflow for the discovery and evaluation of novel phenoxyethanethioamide compounds follows a logical progression from synthesis to biological characterization.
Caption: General workflow for phenoxyethanethioamide drug discovery.
Synthesis of Phenoxyethanethioamide Compounds
The most direct and widely adopted method for synthesizing phenoxyethanethioamides is the thionation of the corresponding phenoxyacetamide precursors. This transformation can be achieved using various thionating agents.
Key Thionating Reagents
-
Lawesson's Reagent (LR): A mild and effective reagent for converting a wide range of carbonyl compounds, including amides, into their corresponding thiocarbonyls. It is often the reagent of choice due to its high yields and tolerance for various functional groups.[2]
-
Phosphorus Pentasulfide (P₄S₁₀): A powerful, traditional thionating agent. Its reactivity can sometimes be difficult to control, and it often requires higher reaction temperatures. The use of P₄S₁₀ in pyridine can offer improved selectivity.[2]
-
PSCl₃/H₂O/Et₃N System: This system provides a convenient and efficient method for thionation, particularly under microwave irradiation and solventless conditions, aligning with green chemistry principles.[2]
General Synthetic Scheme
The synthesis typically begins with the preparation of a phenoxyacetyl chloride from a substituted phenol and chloroacetyl chloride. This intermediate is then reacted with a desired amine to form the phenoxyacetamide precursor. The final step is the thionation of the amide.
Caption: Synthetic pathway for phenoxyethanethioamide derivatives.
Experimental Protocol: Synthesis of 2-phenoxy-N-phenyl-ethanethioamide
This protocol provides a representative method for the synthesis of a phenoxyethanethioamide derivative, adapted from general procedures for phenoxyacetamide synthesis and subsequent thionation.[2][3]
-
Step 1: Synthesis of 2-Phenoxy-N-phenyl-acetamide (Precursor)
-
To a solution of aniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add 2-phenoxyacetyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the pure phenoxyacetamide precursor.
-
-
Step 2: Thionation
-
Dissolve the 2-phenoxy-N-phenyl-acetamide (1.0 eq) in anhydrous toluene.
-
Add Lawesson's Reagent (0.5 eq) to the solution.
-
Heat the mixture to reflux (approx. 110 °C) and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford the final product, 2-phenoxy-N-phenyl-ethanethioamide.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Biological Activities and Therapeutic Potential
The phenoxyethanethioamide scaffold is associated with a broad spectrum of biological activities, largely inferred from studies on related phenoxy acetamide, phenoxazine, and thioamide-containing compounds.[3][4][5]
Anticancer Activity
Phenoxy derivatives have demonstrated significant potential as anticancer agents.[3] For instance, a series of phenoxy thiazoles showed cytotoxic efficacy with IC₅₀ values around 13 μM, acting by repressing HIF-1α through a p53/MDM-2 mediated pathway.[3] The introduction of a thioamide moiety could enhance this activity. The mechanism may involve the induction of reactive oxygen species (ROS), which can trigger apoptotic pathways in cancer cells. This is supported by studies on compounds like phenethylisothiocyanate (PEITC), which induce ROS and subsequently downregulate specificity protein (Sp) transcription factors, crucial for cancer cell survival.[6]
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Phenoxy Thiazole Analog | Multiple | ~13 | [3] |
| 7-PPyQ Benzamide Deriv. (4a) | HeLa | 0.0002 | [7] |
| 7-PPyQ Benzamide Deriv. (4a) | HT-29 | 0.0001 | [7] |
| 7,8-dihydroxychlorpromazine | Protein Kinase C | 8.3 | [8] |
This table includes data from related phenoxy and thio-containing compounds to illustrate potential potency.
Anti-inflammatory and Analgesic Activity
Phenoxy acetamide analogs have been examined for their anti-inflammatory and analgesic properties.[3] Studies revealed that derivatives containing halogen substituents exhibited enhanced anti-inflammatory functions, while those with a nitro group showed promising analgesic activity.[3] The mechanism of action for related compounds like paracetamol is thought to involve the central inhibition of prostaglandin (PG) synthesis, particularly via COX-2.[9] It is plausible that phenoxyethanethioamides could act through similar pathways.
Antimicrobial and Antioxidant Activities
Thiophene and thiazole derivatives, which contain a sulfur atom in a heterocyclic ring, are well-known for their wide range of antimicrobial activities against bacteria and fungi.[5][10] Similarly, thiazole sulfonamide derivatives have been investigated as potent antioxidant agents, with activity measured by DPPH radical scavenging and superoxide dismutase (SOD) mimicry assays.[11] The presence of the thioamide sulfur in phenoxyethanethioamides could confer similar antimicrobial and antioxidant properties.
Proposed Mechanism of Action
While direct mechanistic studies on phenoxyethanethioamide compounds are limited, a plausible mechanism for their anticancer effects can be hypothesized based on related structures. The proposed pathway involves the induction of intracellular ROS, which acts as a critical signaling molecule to trigger a cascade leading to apoptosis.
Caption: Hypothetical ROS-mediated anticancer mechanism.[6]
This pathway suggests that the compound increases ROS levels, leading to the decreased expression of specific microRNAs (e.g., miR-27a). This de-repression allows for the induction of ZBTB transcriptional repressors, which in turn downregulate Sp transcription factors (Sp1, Sp3, Sp4). Since these factors are vital for the expression of genes involved in cell proliferation and survival, their downregulation leads to apoptosis and reduced cancer cell growth.[6]
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the therapeutic potential of phenoxyethanethioamide compounds. Key modifications can be made to the phenoxy ring and the amine portion of the thioamide.
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Synthesis of 2-(4-Fluorophenoxy)ethanethioamide: A Technical Guide for Medicinal Chemistry Applications
Abstract
This technical guide provides an in-depth protocol for the synthesis of 2-(4-Fluorophenoxy)ethanethioamide from its amide precursor, 2-(4-fluorophenoxy)acetamide. Thioamides are crucial scaffolds in medicinal chemistry, acting as versatile bioisosteres of amides with unique physicochemical properties that can enhance pharmacological activity and improve pharmacokinetic profiles.[1][2] This document details the underlying reaction mechanisms, reagent selection, a step-by-step experimental protocol, purification techniques, and characterization methods. It is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both practical instruction and the theoretical basis for procedural choices.
Introduction: The Thioamide Scaffold in Drug Discovery
The substitution of an amide's carbonyl oxygen with sulfur to form a thioamide is a powerful, albeit simple, structural modification in drug design.[3][4] While amides are ubiquitous in biologically active molecules, the corresponding thioamides offer a distinct set of properties that can be leveraged to overcome common drug development challenges.[5]
Key Physicochemical Differences and Their Implications:
-
Electronic Properties: Thioamides are more polarized than amides, with a weaker C=S bond (approx. 130 kcal/mol) compared to the C=O bond (approx. 170 kcal/mol). This makes them more reactive and potentially better hydrogen bond donors, which can lead to altered target affinity.[5]
-
Lipophilicity: The larger van der Waals radius of sulfur compared to oxygen increases the lipophilicity of the molecule, which can enhance membrane permeability and bioavailability.[3]
-
Metabolic Stability: The thioamide bond can confer greater resistance to enzymatic hydrolysis (e.g., by proteases) compared to the amide bond, prolonging the in-vivo half-life of a drug candidate.[2][3]
-
Pharmacological Activity: Thioamide-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[4] Some thioamides also function as slow-releasing hydrogen sulfide (H₂S) donors, a molecule with known cytoprotective and anti-inflammatory properties.[1]
Given these advantages, the efficient synthesis of thioamides from readily available amides is a critical capability in medicinal chemistry laboratories. This guide focuses on the thionation of 2-(4-fluorophenoxy)acetamide, a representative substrate for this important transformation.
The Thionation Reaction: Mechanism and Reagent Selection
The conversion of an amide to a thioamide is most commonly achieved using a thionating agent. The two most prevalent reagents for this purpose are Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀).
Lawesson's Reagent (LR)
Lawesson's Reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a mild, effective, and highly popular reagent for the thionation of carbonyl compounds, including amides.[6] It is generally more soluble in organic solvents and often requires milder reaction conditions than P₄S₁₀.[7]
Mechanism of Action: The reaction proceeds through a two-step mechanism that resembles the Wittig reaction.[8]
-
Cycloaddition: In solution, Lawesson's Reagent (LR) exists in equilibrium with a reactive dithiophosphine ylide monomer. This monomer undergoes a concerted [2+2] cycloaddition with the amide's carbonyl group to form a four-membered thiaoxaphosphetane intermediate.[8][9]
-
Cycloreversion: This intermediate then undergoes a retro-[2+2] cycloaddition. The driving force for this step is the formation of a highly stable P=O bond, which leads to the release of the desired thiocarbonyl compound (the thioamide) and a phosphorus-containing byproduct.[6][8]
Computational studies have confirmed that for amides, the second step (cycloreversion) is the rate-limiting step of the process.[8]
Phosphorus Pentasulfide (P₄S₁₀)
Phosphorus pentasulfide, which exists as the cage-like dimer P₄S₁₀, is a more traditional and cost-effective thionating agent.[10] However, it typically requires higher reaction temperatures and can be less selective than Lawesson's Reagent.[6] The combination of P₄S₁₀ with hexamethyldisiloxane (HMDO) has been shown to improve its reactivity and yield, offering an alternative to LR with the advantage of easier byproduct removal through hydrolytic workup.[11]
Physicochemical Properties of Reactants and Product
A clear understanding of the physical and chemical properties of the materials involved is essential for proper handling, reaction monitoring, and purification.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2-(4-fluorophenoxy)acetamide | O=C(N)Cc1ccc(F)cc1 | C₈H₈FNO₂ | 169.15 | 371-26-6 |
| Lawesson's Reagent | S=P1(SC(S=P1(c2ccc(OC)cc2))c3ccc(OC)cc3) | C₁₄H₁₄O₂P₂S₄ | 404.47 | 19172-47-5 |
| This compound | S=C(N)Cc1ccc(F)cc1 | C₈H₈FNOS | 185.22 | 35370-93-5 |
Experimental Protocol: Synthesis Using Lawesson's Reagent
This protocol is a representative procedure based on established methods for the thionation of amides.[10][12] Researchers should perform their own optimization as needed.
Materials and Equipment
-
Reactants: 2-(4-fluorophenoxy)acetamide, Lawesson's Reagent (LR).
-
Solvent: Anhydrous Toluene or Tetrahydrofuran (THF).
-
Glassware: Round-bottom flask, condenser, magnetic stirrer, heating mantle.
-
Atmosphere: Inert atmosphere (Nitrogen or Argon).
-
Monitoring: Thin-Layer Chromatography (TLC) plates (silica gel).
Step-by-Step Synthesis Procedure
-
Setup: To a dry, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-(4-fluorophenoxy)acetamide (1.69 g, 10.0 mmol, 1.0 equiv.).
-
Solvent Addition: Add 40 mL of anhydrous toluene to the flask. Stir the mixture to dissolve the amide.
-
Reagent Addition: In a single portion, add Lawesson's Reagent (2.22 g, 5.5 mmol, 0.55 equiv.). Note: The stoichiometry of LR can range from 0.5 to 1.5 equivalents depending on the substrate; 0.5-0.6 equivalents is often sufficient for primary amides.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C for toluene) using a heating mantle.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting amide spot should disappear and a new, typically lower Rf spot corresponding to the thioamide product should appear. The reaction is generally complete within 2-6 hours.
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Lawesson's Reagent and the reaction itself can release hydrogen sulfide (H₂S), a toxic and foul-smelling gas. Proper ventilation is crucial.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Anhydrous solvents are flammable. Keep away from ignition sources.
Purification and Isolation
The work-up and purification are critical to obtaining a high-purity product. A notable challenge with Lawesson's Reagent is that its phosphorus-containing byproducts can have polarities similar to the desired thioamide, complicating purification.[12]
Work-up Procedure
-
Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.
-
Initial Purification: The resulting crude solid or oil can be directly subjected to column chromatography. Alternatively, a filtration through a short plug of silica gel can be performed to remove some of the baseline impurities.
Chromatographic Purification
-
Adsorbent: Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexanes).
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Load this dry powder onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%). Collect fractions and monitor by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid (typically yellow).
Characterization of this compound
Confirming the structure and purity of the final compound is a mandatory final step.
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃):
-
δ 9.0-9.5 ppm (br s, 1H): Thioamide N-H proton.
-
δ 7.5-8.0 ppm (br s, 1H): Thioamide N-H proton. (The two N-H protons are diastereotopic and may appear as two separate broad singlets).
-
δ 6.9-7.1 ppm (m, 2H): Aromatic protons ortho to the fluorine atom.
-
δ 6.8-6.9 ppm (m, 2H): Aromatic protons ortho to the oxygen atom.
-
δ 4.1 ppm (s, 2H): Methylene protons (-O-CH₂-CS-).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 200-210 ppm: Thioamide carbonyl carbon (C=S). This is a key diagnostic peak, shifted approximately 30 ppm downfield from the typical amide C=O resonance (~170 ppm).[5]
-
δ 155-160 ppm (d, J ≈ 240 Hz): Aromatic carbon attached to fluorine (C-F).
-
δ 152-155 ppm: Aromatic carbon attached to oxygen (C-O).
-
δ 115-120 ppm (d, J ≈ 25 Hz): Aromatic carbons ortho to fluorine.
-
δ 114-118 ppm (d, J ≈ 8 Hz): Aromatic carbons meta to fluorine.
-
δ ~45 ppm: Methylene carbon (-O-CH₂-CS-).
-
-
FT-IR (ATR):
-
~3300, ~3150 cm⁻¹: N-H stretching vibrations.
-
~1600, ~1500 cm⁻¹: Aromatic C=C stretching.
-
~1250 cm⁻¹: Aryl-O-Alkyl C-O stretching.
-
~1120 cm⁻¹: C=S stretching vibration. The disappearance of the strong amide C=O band (~1660 cm⁻¹) is a clear indicator of a successful reaction.[5]
-
-
Mass Spectrometry (ESI+):
-
m/z: 186.03 [M+H]⁺, 208.01 [M+Na]⁺.
-
Workflow Summary Diagram
The following diagram illustrates the complete process from starting material to final, characterized product.
Caption: Experimental workflow for the synthesis and purification of this compound.
Conclusion
The conversion of 2-(4-fluorophenoxy)acetamide to its corresponding thioamide is a straightforward yet powerful transformation for medicinal chemistry research. By employing Lawesson's Reagent under standard reflux conditions, researchers can reliably access this valuable scaffold. Careful attention to the purification process is necessary to isolate the product from reagent byproducts. The characterization techniques outlined, particularly the diagnostic downfield shift of the thiocarbonyl carbon in ¹³C NMR, provide a definitive means of confirming a successful synthesis. This guide provides a solid foundation for drug development professionals to incorporate thioamide synthesis into their research programs, enabling the exploration of new chemical space and the optimization of lead compounds.
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Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry. [Link]
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Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry. [Link]
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Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. ResearchGate. [Link]
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Ghuge, P. A., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules. [Link]
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Yadav, R., et al. (2022). Synthesis of thioamides from aliphatic primary and secondary amines. ResearchGate. [Link]
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Curphey, T. J. (2002). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. PubMed. [Link]
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Theoretical and Computational Analysis of 2-(4-Fluorophenoxy)ethanethioamide: A Technical Guide for Drug Discovery and Materials Science
Foreword: Bridging Theory and Experiment for Molecular Insight
In the landscape of modern drug discovery and materials science, the synergy between experimental synthesis and computational analysis is paramount. This guide provides a comprehensive technical framework for the theoretical and computational investigation of 2-(4-Fluorophenoxy)ethanethioamide, a molecule of interest due to its structural motifs—a fluorinated aromatic ring and a thioamide group—which are prevalent in pharmacologically active compounds and functional materials. We will navigate the essential computational workflows, from initial molecular modeling to the prediction of spectroscopic, electronic, and non-linear optical properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to gain deeper insights into molecular structure, reactivity, and potential applications.
Foundational Principles: The "Why" Behind the "How"
The core of this guide rests on Density Functional Theory (DFT), a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1][2][3] DFT is our tool of choice due to its favorable balance of computational cost and accuracy in predicting a wide range of molecular properties. The overarching goal is to create a theoretical model of this compound that can be validated against experimental data and then used to predict properties that are difficult or time-consuming to measure empirically.
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines a validated, step-by-step approach for the comprehensive computational analysis of this compound.
Molecular Modeling and Geometry Optimization
The initial step is to construct a three-dimensional model of the molecule. This can be done using any standard molecular building software. The subsequent geometry optimization is the most critical step, as the accuracy of all subsequent calculations depends on having a realistic molecular structure corresponding to a minimum on the potential energy surface.
Protocol:
-
Initial Structure Construction: Build the this compound molecule.
-
Computational Method Selection: Employ a DFT functional, such as B3LYP, which is known to provide reliable results for a wide range of organic molecules.[1][3]
-
Basis Set Selection: A Pople-style basis set, such as 6-311++G(d,p), is recommended for a good balance between accuracy and computational expense.[1]
-
Optimization Procedure: Perform a full geometry optimization without any symmetry constraints. This allows the molecule to find its true lowest energy conformation.
-
Frequency Analysis: Following optimization, a vibrational frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
Caption: Workflow for obtaining the optimized molecular geometry.
Spectroscopic Analysis: The Theoretical-Experimental Handshake
A key validation of the computational model is its ability to reproduce experimental spectroscopic data. FT-IR and NMR are standard techniques for molecular characterization.
Protocol:
-
FT-IR Spectrum Simulation: The vibrational frequencies calculated in the previous step can be used to generate a theoretical FT-IR spectrum. A scaling factor (typically around 0.96 for B3LYP) is often applied to the calculated frequencies to account for anharmonicity and other systematic errors.
-
NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts. The calculations should be performed on the optimized geometry, and the results are referenced against a standard (e.g., Tetramethylsilane).
| Parameter | Computational Method | Experimental Correlation |
| Vibrational Frequencies | DFT (e.g., B3LYP/6-311++G(d,p)) | FT-IR Spectroscopy |
| NMR Chemical Shifts | GIAO-DFT | ¹H and ¹³C NMR Spectroscopy |
Frontier Molecular Orbitals (FMOs) and Global Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity.
Protocol:
-
HOMO-LUMO Energy Calculation: Extract the energies of the HOMO and LUMO from the output of the DFT calculation.
-
HOMO-LUMO Gap Calculation: ΔE = ELUMO - EHOMO. A smaller gap suggests higher reactivity.
-
Calculation of Global Reactivity Descriptors: From the HOMO and LUMO energies, several important reactivity indices can be calculated:
-
Ionization Potential (I): I ≈ -EHOMO
-
Electron Affinity (A): A ≈ -ELUMO
-
Chemical Hardness (η): η = (I - A) / 2
-
Chemical Potential (μ): μ = -(I + A) / 2
-
Electrophilicity Index (ω): ω = μ² / (2η)
-
These descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare it with other compounds.[1]
Caption: Analysis of Frontier Molecular Orbitals and reactivity.
Molecular Electrostatic Potential (MEP)
The MEP is a valuable tool for visualizing the charge distribution in a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface of the molecule, with different colors representing different electrostatic potentials.
Protocol:
-
MEP Calculation: Calculate the MEP at the same level of theory used for geometry optimization.
-
Visualization: Map the MEP onto the molecular surface. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).
Non-Linear Optical (NLO) Properties
Molecules with large hyperpolarizabilities are of interest for applications in optoelectronics. DFT can be used to predict the NLO properties of this compound.[1][4][5][6]
Protocol:
-
Calculation of (Hyper)polarizabilities: Perform a frequency-dependent calculation to obtain the dipole moment (μ), polarizability (α), and first hyperpolarizability (β).
-
Comparison with a Standard: The calculated hyperpolarizability is often compared to that of a well-known NLO material, such as urea, to gauge its potential for NLO applications.
| NLO Property | Symbol | Significance |
| Dipole Moment | μ | Measure of charge asymmetry |
| Polarizability | α | Linear response to an electric field |
| First Hyperpolarizability | β | Non-linear response to an electric field |
Potential Biological Activity: Molecular Docking
Given the presence of pharmacophoric features, investigating the potential biological activity of this compound through molecular docking is a logical extension of the computational analysis.[7][8]
Protocol:
-
Target Selection: Identify a protein target of interest based on the structural features of the molecule. For instance, cyclooxygenase (COX) enzymes are common targets for anti-inflammatory drugs.[8][9]
-
Ligand and Receptor Preparation: Prepare the 3D structure of the optimized ligand and the crystal structure of the target protein (obtained from the Protein Data Bank). This involves adding hydrogen atoms and assigning partial charges.
-
Docking Simulation: Use a docking program (e.g., AutoDock Vina) to predict the binding mode and affinity of the ligand within the active site of the protein.
-
Analysis of Interactions: Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
Caption: Workflow for predicting biological activity via molecular docking.
Conclusion: From Data to Discovery
This guide has provided a comprehensive roadmap for the theoretical and computational investigation of this compound. By systematically applying the described protocols, researchers can gain a wealth of information about the molecule's structural, spectroscopic, electronic, and potential biological properties. This in-silico approach not only complements experimental work but also accelerates the discovery process by enabling the rational design of new molecules with tailored properties for applications in drug development and materials science. The integration of these computational techniques is a powerful strategy for advancing our understanding of complex molecular systems.
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Methodological & Application
Application Notes and Protocols for the Antimicrobial Screening of 2-(4-Fluorophenoxy)ethanethioamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
These application notes provide a comprehensive framework for the initial antimicrobial screening of the novel synthetic compound, 2-(4-Fluorophenoxy)ethanethioamide. This document is designed to guide researchers through a logical, stepwise process to determine the compound's antimicrobial efficacy and preliminary safety profile. By integrating established methodologies with insights into the potential mechanisms of thioamide compounds, this guide aims to facilitate a thorough and efficient evaluation.
Introduction: The Promise of Novel Thioamides in an Era of Resistance
The rise of antimicrobial resistance necessitates the exploration of new chemical entities with novel mechanisms of action. Thioamides, a class of sulfur-containing organic compounds, have shown promise as potent antimicrobial agents.[1][2] Some well-known thioamides, like ethionamide, are crucial second-line drugs in the treatment of multidrug-resistant tuberculosis.[3] Their mechanism often involves intracellular activation by bacterial enzymes, leading to the inhibition of essential biosynthetic pathways.[3][4]
This compound is a synthetic thioamide with the following chemical structure:
Chemical Structure of this compound
Given its structural class, it is hypothesized that this compound may exhibit antimicrobial properties. This document outlines the essential protocols to test this hypothesis, beginning with broad screening to determine the spectrum of activity and potency, followed by an initial assessment of its safety in vitro.
Part 1: Primary Antimicrobial Screening - Determining Efficacy
The initial phase of screening aims to identify if this compound possesses antimicrobial activity and to quantify its potency against a panel of clinically relevant microorganisms. The Minimum Inhibitory Concentration (MIC) is the primary metric for quantifying the in vitro activity of an antimicrobial agent.[6]
Broth Microdilution Method for MIC Determination
This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7][8]
Protocol: Broth Microdilution Assay
-
Preparation of Compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Rationale: DMSO is a common solvent for dissolving hydrophobic compounds for biological assays. It is crucial to determine the non-inhibitory concentration of the solvent on the tested microorganisms.
-
-
Preparation of Microbial Inoculum:
-
Culture the selected microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans) overnight in appropriate broth media.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[8]
-
Dilute this standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[8]
-
-
Serial Dilution in 96-Well Plates:
-
In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). This will create a range of concentrations to test.
-
Self-Validation: Include a positive control (microorganism with a known effective antibiotic), a negative control (microorganism with no compound), a solvent control (microorganism with the highest concentration of DMSO used), and a sterility control (broth only).[8]
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well, except for the sterility control.
-
Incubate the plates at 35-37°C for 16-24 hours for bacteria, and at an appropriate temperature and duration for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[8]
-
Agar Well Diffusion Method (Optional Qualitative Screening)
This method provides a qualitative assessment of antimicrobial activity and can be used as a preliminary screening tool.[7]
Protocol: Agar Well Diffusion Assay
-
Preparation of Agar Plates:
-
Prepare Mueller-Hinton Agar plates (or other suitable agar for the test organisms).
-
Spread a standardized microbial inoculum (0.5 McFarland) evenly across the surface of the agar.
-
-
Application of the Compound:
-
Incubation and Measurement:
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition generally indicates greater antimicrobial activity.[7]
-
Workflow for Primary Antimicrobial Screening
Caption: General workflow for evaluating cytotoxicity using the MTT assay.
Part 3: Preliminary Mechanism of Action Studies
Based on the known mechanisms of other thioamides, a plausible hypothesis is that this compound may require activation by a bacterial enzyme and could potentially target a specific biosynthetic pathway. [3]For many antibacterial thioamides, a key target is the enoyl-acyl carrier protein reductase (InhA), which is involved in mycolic acid biosynthesis in mycobacteria. [3]While the target in other bacteria may differ, the general principle of inhibiting a crucial enzyme is a good starting point for investigation.
Hypothetical Mechanism of Action
Caption: Hypothetical mechanism of action for a thioamide antimicrobial.
Further experimental work to explore the mechanism could include:
-
Time-kill kinetics assays: To determine if the compound is bactericidal or bacteriostatic.
-
Macromolecule synthesis inhibition assays: To investigate if the compound inhibits the synthesis of DNA, RNA, protein, or cell wall components.
-
Generation of resistant mutants: To identify the potential target gene through sequencing.
Data Presentation
All quantitative data should be summarized in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Example of MIC Data Summary
| Test Microorganism | Gram Stain | MIC of this compound (µg/mL) | Positive Control | MIC of Positive Control (µg/mL) |
| Staphylococcus aureus | Positive | [Insert Data] | Vancomycin | [Insert Data] |
| Escherichia coli | Negative | [Insert Data] | Ciprofloxacin | [Insert Data] |
| Pseudomonas aeruginosa | Negative | [Insert Data] | Gentamicin | [Insert Data] |
| Candida albicans | N/A (Fungus) | [Insert Data] | Fluconazole | [Insert Data] |
Table 2: Example of Cytotoxicity Data Summary
| Mammalian Cell Line | Incubation Time (hours) | IC₅₀ of this compound (µM) |
| HEK293 | 24 | [Insert Data] |
| HepG2 | 24 | [Insert Data] |
Conclusion
The protocols outlined in these application notes provide a robust starting point for the antimicrobial evaluation of this compound. By systematically determining its antimicrobial spectrum and potency, and assessing its preliminary safety profile, researchers can make informed decisions about the potential of this compound as a lead for further drug development.
References
-
Wiemer, N., & Grein, F. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153-167. [Link]
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
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Janbandhu, A., & Kumar, S. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(10), e20752. [Link]
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Wang, F., Langley, R., Gulten, G., Dover, L. G., Besra, G. S., Jacobs, W. R., Jr, & Sacchettini, J. C. (2007). Mechanism of thioamide drug action against tuberculosis and leprosy. Journal of Experimental Medicine, 204(1), 73-78. [Link]
- Wiegand, C., Abel, M., Ruth, P., & Hipler, U. C. (2012). In vitro evaluation of the antimicrobial activity of a new silver-containing medical device. Skin Pharmacology and Physiology, 25(6), 301-308.
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Kaur, H., & Singh, J. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of the American Chemical Society, 142(8), 3639-3654. [Link]
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Pedrood, K., et al. (2022). Thioamide-containing urease inhibitors as antibacterial agents. Journal of Medicinal Chemistry, 65(1), 1-15. [Link]
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Bell, G. S., et al. (2014). Metabolism of Thioamides by Ralstonia pickettii TA. Applied and Environmental Microbiology, 80(18), 5678-5686. [Link]
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Solis, C., et al. (2015). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. Avicenna Journal of Phytomedicine, 5(2), 146-154. [Link]
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Application Notes and Protocols: Evaluating the Anti-Cancer Potential of 2-(4-Fluorophenoxy)ethanethioamide in Cancer Cell Line Studies
Introduction
The relentless pursuit of novel therapeutic agents for cancer treatment has led researchers to explore a vast chemical space. Among the promising scaffolds, thioamides and their derivatives have garnered significant attention for their diverse biological activities, including anti-cancer properties.[1][2] The thioamide moiety, a bioisostere of the amide group, can confer unique physicochemical properties to a molecule, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a novel compound, 2-(4-Fluorophenoxy)ethanethioamide, in cancer cell line studies.
While direct studies on this compound are not yet prevalent in public literature, the structural alerts within the molecule—specifically the fluorophenoxy group and the ethanethioamide side chain—suggest a strong rationale for its investigation as a potential anti-cancer agent. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[5][6] Furthermore, various thiosemicarbazones and other thioamide-containing molecules have demonstrated potent anti-proliferative and pro-apoptotic effects in a range of cancer cell lines.[2][7]
These application notes are designed to provide a robust framework for the initial characterization of this compound's effects on cancer cells. The protocols herein are detailed and grounded in established methodologies, offering a logical workflow from initial cytotoxicity screening to more in-depth mechanistic studies.
Proposed Mechanism of Action (Hypothetical)
Based on the known activities of structurally related thioamide and thiosemicarbazone compounds, this compound could potentially exert its anti-cancer effects through several mechanisms:
-
Induction of Apoptosis: Many thioamide derivatives have been shown to induce programmed cell death in cancer cells.[8][9] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases.[8]
-
Cell Cycle Arrest: The compound might interfere with the normal progression of the cell cycle, causing cells to accumulate in a specific phase (e.g., G1, S, or G2/M) and preventing their proliferation.[10][11]
-
Inhibition of Key Signaling Pathways: Thioamides have been reported to modulate various signaling pathways crucial for cancer cell survival and proliferation, such as the TGF-β pathway.[1]
-
Generation of Reactive Oxygen Species (ROS): Some thiosemicarbazones, which share a similar functional group, can form redox-active metal complexes that lead to the generation of ROS, inducing oxidative stress and subsequent cell death.[2]
The following experimental protocols are designed to investigate these potential mechanisms of action.
Experimental Workflow for Evaluating this compound
A systematic approach is crucial for characterizing the anti-cancer properties of a novel compound. The following workflow is recommended:
Caption: Recommended experimental workflow for the in vitro evaluation of this compound.
Detailed Application Notes and Protocols
Compound Preparation and Handling
Rationale: Proper handling and solubilization of the test compound are critical for obtaining reproducible results. The choice of solvent should be one that readily dissolves the compound and is non-toxic to the cells at the final working concentration.
Protocol:
-
Solubilization: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in the appropriate cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).
Cell Culture
Rationale: The choice of cancer cell lines should ideally represent different cancer types to assess the breadth of the compound's activity. Maintaining healthy, sub-confluent cell cultures is essential for the reliability of any in vitro assay.
Protocol:
-
Cell Line Selection: Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC3 for prostate cancer) and a non-cancerous cell line (e.g., human dermal fibroblasts) to assess selectivity.
-
Culture Conditions: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells regularly to maintain them in the exponential growth phase.
Cytotoxicity Assay (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12] It is a widely used method for initial screening of the cytotoxic effects of a compound.[13]
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).[14] Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.
| Parameter | Description |
| Cell Lines | MCF-7, A549, PC3, Human Dermal Fibroblasts |
| Seeding Density | 5,000 - 10,000 cells/well (optimize for each cell line) |
| Compound Concentrations | 0.1, 1, 10, 50, 100 µM |
| Incubation Time | 24, 48, 72 hours |
| MTT Concentration | 0.5 mg/mL |
| Wavelength | 570 nm |
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Rationale: This flow cytometry-based assay is a standard method to detect and quantify apoptosis.[15][16] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[15] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[15]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with this compound at concentrations around the determined IC50 value for an appropriate time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with ice-cold PBS.[16]
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.[17]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Caption: Interpretation of Annexin V/PI staining results in flow cytometry.
Cell Cycle Analysis
Rationale: To determine if the compound induces cell cycle arrest, flow cytometric analysis of DNA content is performed.[10][18] Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[18][19]
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).[18]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to obtain a DNA content histogram.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using appropriate software.
Western Blot Analysis
Rationale: Western blotting is a powerful technique to investigate the effect of the compound on the expression levels of key proteins involved in apoptosis and cell cycle regulation.[20]
Protocol:
-
Protein Extraction: Treat cells with this compound, and then lyse the cells in a suitable lysis buffer to extract total protein.[20] Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p53, p21, cyclins, CDKs) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
| Target Pathway | Key Proteins to Analyze |
| Apoptosis | Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP |
| Cell Cycle | p53, p21, Cyclin D1, CDK4, Cyclin B1, CDK1 |
Interpretation of Results and Future Directions
The data generated from these experiments will provide a comprehensive initial assessment of the anti-cancer potential of this compound.
-
A low IC50 value against cancer cell lines with a higher IC50 for non-cancerous cells would indicate potent and selective cytotoxic activity.
-
An increase in the Annexin V-positive cell population would confirm the induction of apoptosis.
-
Accumulation of cells in a specific phase of the cell cycle would suggest cell cycle arrest.
-
Western blot analysis will help to elucidate the molecular mechanisms underlying the observed effects. For instance, an increase in the Bax/Bcl-2 ratio and cleaved caspase-3 levels would support the involvement of the intrinsic apoptotic pathway.
Positive results from these in vitro studies would warrant further investigation, including in vivo studies in animal models to evaluate the compound's efficacy and safety in a more complex biological system.
References
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Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]
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Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. Retrieved from [Link]
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Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]
- Kim, H. J., & Lee, J. H. (2014). Assaying cell cycle status using flow cytometry. Methods in Molecular Biology, 1170, 145-153.
- Huang, G., et al. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. European Journal of Medicinal Chemistry, 270, 116732.
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Flow Cytometry Core Facility. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]
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Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol v1. ResearchGate. Retrieved from [Link]
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Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]
- Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Bethesda (MD)
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Chen Lab, University of Hawaii Cancer Center. (2009). Western blotting. Retrieved from [Link]
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Drugs.com. (2009). Thioamides Drugs. Retrieved from [Link]
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BrainKart. (2017). Thioamides. Retrieved from [Link]
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- Asadi, M., et al. (2018). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 17(4), 1338–1348.
- Bielenica, A., et al. (2021). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)
- Wozniak, K., et al. (2015). The activity of a new 2-amino-1,3,4-thiadiazole derivative 4ClABT in cancer and normal cells. Advances in Hygiene and Experimental Medicine, 69, 1234-1242.
- Wang, Y., et al. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Synthesis and Antiproliferative Evaluation of Novel 2-(4H-1,2,4-triazole-3-ylthio)acetamide Derivatives as Inducers of Apoptosis in Cancer Cells. (2016). Molecules, 21(10), 1324.
- Bielenica, A., et al. (2025). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives.
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AA Blocks. (n.d.). 2-(4-fluorophenoxy)-N-(2-oxothiolan-3-yl)acetamide. Retrieved from [Link]
- Abdel-Raheem, S. A. A., et al. (2018). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. Journal of Saudi Chemical Society, 22(6), 708-714.
- Synthesis and Reactivity of Fluorinated Dithiocarboxylates to Prepare Thioamides—Effective Access to a 4-Styrenylthioamide-Cinchona Alkaloid Monomer. (2019). Molecules, 24(11), 2154.
- Al-Ostoot, F. H., et al. (2022).
- Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. (1985). Journal of Medicinal Chemistry, 28(9), 1188-1194.
- 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. (2019). Molecules, 24(19), 3505.
- Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. (2019). Molecules, 24(15), 2795.
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Application Note: High-Throughput and Validated Analytical Methods for the Quantification of 2-(4-Fluorophenoxy)ethanethioamide
Abstract
This application note presents a comprehensive guide for the development and validation of analytical methods for the detection and quantification of 2-(4-Fluorophenoxy)ethanethioamide. As a compound of interest in pharmaceutical research and development, robust and reliable analytical methods are crucial for its characterization, stability testing, and quality control. This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. The methodologies are designed to be compliant with the International Council for Harmonisation (ICH) guidelines, ensuring scientific integrity and regulatory acceptance. Each protocol is accompanied by an explanation of the underlying scientific principles, validation parameters, and practical insights for successful implementation.
Introduction
This compound is an organic molecule containing a fluorophenoxy group and a thioamide functional group.[1] The presence of the thioamide moiety, an isostere of the amide bond, makes it a compound of significant interest in medicinal chemistry due to its potential biological activities.[2] Thioamides are known to exhibit a range of pharmacological effects and are incorporated into various therapeutic agents.[2] The fluorine atom can enhance metabolic stability and binding affinity to target proteins. Given these characteristics, precise and accurate quantification of this compound is paramount in drug discovery and development for pharmacokinetic studies, formulation development, and quality assurance.
This guide provides researchers, scientists, and drug development professionals with the necessary tools to establish and validate analytical methods tailored for this specific compound. The methods described herein are developed based on established scientific principles and are aligned with the rigorous standards of the ICH guidelines for analytical procedure validation.[3][4][5][6]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the analyte is fundamental to developing a successful analytical method.
| Property | Value/Information | Source |
| Chemical Formula | C8H8FNOS | [1] |
| Molecular Weight | 185.22 g/mol | [1] |
| Structure | Contains a p-fluorophenoxy group attached to an ethanethioamide moiety. | [1] |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO. Aqueous solubility may be limited. | Inferred from structure |
| UV Absorbance | The thioamide group and the aromatic ring are expected to exhibit UV absorbance. The thioamide C=S bond typically has a UV absorption maximum around 265 (±5) nm.[7] | [7] |
Analytical Method Development and Validation Strategy
The development and validation of analytical methods must follow a systematic approach to ensure they are fit for their intended purpose.[4] This process can be visualized as a lifecycle, beginning with the definition of the method's objectives and culminating in its routine application.
Caption: Lifecycle of Analytical Method Development and Validation.
Analytical Target Profile (ATP)
The first step is to define the Analytical Target Profile (ATP), which outlines the performance requirements of the method.[5] For a quantitative method for this compound, the ATP would include:
-
Analyte: this compound
-
Matrix: Drug substance, drug product, or biological fluid
-
Technique: e.g., HPLC-UV
-
Performance Characteristics:
-
Specificity/Selectivity: The method must be able to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components.[6][8]
-
Accuracy: The closeness of the test results to the true value.[5][8]
-
Precision: The degree of scatter between a series of measurements.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte.[8]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.
-
Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.[8]
-
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds. For this compound, a reversed-phase HPLC method with UV detection is a suitable choice due to the presence of a chromophore.
Rationale for Method Parameters
-
Column Selection: A C18 column is a good starting point for reversed-phase chromatography. However, due to the presence of the fluorine atom, a pentafluorophenyl (PFP) stationary phase could offer alternative selectivity and enhanced retention for halogenated aromatic compounds.[9]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The buffer controls the pH, which can influence the retention and peak shape of ionizable compounds. The organic modifier controls the elution strength.
-
Detection Wavelength: Based on the characteristic UV absorbance of the thioamide group, a detection wavelength around 265 nm is a logical starting point.[7] A full UV scan of a standard solution should be performed to determine the wavelength of maximum absorbance (λmax).
Detailed HPLC Protocol
Caption: Experimental Workflow for HPLC Analysis.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Chromatography data system (CDS) for instrument control and data processing.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm or PFP, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 3.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm |
Procedure:
-
Standard Preparation:
-
Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of methanol to obtain a stock solution of 100 µg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a portion of the sample (e.g., powdered tablets) equivalent to 10 mg of the active ingredient.
-
Transfer to a 100 mL volumetric flask, add about 70 mL of methanol, sonicate for 15 minutes, and dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solutions for quantification.
-
HPLC Method Validation
The developed method must be validated according to ICH Q2(R2) guidelines.[3][4]
| Validation Parameter | Acceptance Criteria (Example) |
| Specificity | No interference from placebo and known impurities at the retention time of the analyte peak. Peak purity index > 0.999. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentrations. |
| Range | 80% to 120% of the test concentration. |
| Accuracy | Mean recovery between 98.0% and 102.0% for three concentration levels (e.g., 80%, 100%, 120%). |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. |
| Precision (Intermediate) | RSD ≤ 2.0% for analyses performed on different days by different analysts. |
| LOD | Signal-to-Noise ratio of 3:1. |
| LOQ | Signal-to-Noise ratio of 10:1 with acceptable precision and accuracy. |
| Robustness | RSD ≤ 2.0% when small variations are made to flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For this compound, GC-MS can be used as an orthogonal technique to HPLC for impurity profiling and as a primary method if the compound is sufficiently thermally stable. Thioamides and related compounds have been analyzed by GC-MS, though thermal degradation in the injection port can be a concern.[10][11]
Rationale for Method Parameters
-
Column Selection: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is generally suitable for a wide range of compounds.
-
Injection Technique: A split/splitless injector is commonly used. A splitless injection is preferred for trace analysis to maximize the amount of analyte reaching the column.
-
Ionization Mode: Electron Ionization (EI) is the standard ionization technique for GC-MS, providing reproducible mass spectra that can be compared to spectral libraries.
-
Mass Analyzer Mode: For quantification, Selected Ion Monitoring (SIM) mode is more sensitive and selective than full scan mode. Characteristic fragment ions of this compound would be monitored.
Detailed GC-MS Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Autosampler.
-
Data system for instrument control and analysis.
GC-MS Conditions (Example):
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Energy | 70 eV |
| Mass Analyzer Mode | Full Scan (m/z 50-300) for identification; SIM for quantification (monitor specific ions) |
Procedure:
-
Standard and Sample Preparation: Prepare stock and working standards in a suitable solvent like ethyl acetate or dichloromethane. Samples should be dissolved and, if necessary, extracted into the same solvent.
-
Analysis: Inject the standards and samples into the GC-MS system.
-
Data Analysis:
-
In full scan mode, identify the peak corresponding to this compound by its retention time and mass spectrum.
-
Identify characteristic fragment ions for use in SIM mode.
-
In SIM mode, quantify the analyte using a calibration curve constructed from the peak areas of the monitored ions.
-
UV-Visible Spectrophotometry Method
For a simple and rapid quantification of this compound in bulk drug or simple formulations without interfering excipients, UV-Visible spectrophotometry can be a cost-effective method. The thioamide functional group provides a suitable chromophore for this technique.[7] Spectrophotometric methods have been successfully developed for the determination of other thioamides and sulfur-containing compounds.[12][13][14][15][16]
Detailed Spectrophotometry Protocol
Instrumentation:
-
Double-beam UV-Visible spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
Procedure:
-
Determination of λmax:
-
Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent (e.g., methanol).
-
Scan the solution from 200 nm to 400 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax).
-
-
Preparation of Calibration Curve:
-
From a stock solution, prepare a series of at least five standard solutions of varying concentrations.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare a sample solution of a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the sample solution at λmax.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
Method Validation for Spectrophotometry
Validation for this method would follow similar principles as for HPLC, focusing on:
-
Specificity: Demonstrated by comparing the spectra of the analyte, placebo, and a spiked placebo.
-
Linearity and Range: Assessed from the calibration curve.
-
Accuracy: Determined by the recovery of spiked placebo samples.
-
Precision: Evaluated by repeated measurements of the same sample.
Conclusion
This application note provides a comprehensive framework for developing and validating analytical methods for the detection and quantification of this compound. The detailed protocols for HPLC, GC-MS, and UV-Visible Spectrophotometry offer a range of options to suit different analytical needs, from routine quality control to in-depth impurity profiling. By adhering to the principles of scientific integrity and the guidelines set forth by the ICH, researchers and drug development professionals can ensure the generation of reliable and reproducible data, which is essential for the advancement of new pharmaceutical entities.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. [Link]
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ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. [Link]
-
(PDF) Spectrophotometric Determination of Some - Amanote Research. [Link]
-
Thioamides as radical scavenging compounds: Methods for screening antioxidant activity and detection | Request PDF - ResearchGate. [Link]
-
Spectrophotometric Determination of Thiols in Pure Substances and Pharmaceutical Preparations. [Link]
- Separation of aromatic fluoro-compound and aromatic nitro-compound - Google P
-
Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS. [Link]
-
Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC. [Link]
-
2-(4-fluorophenoxy)-N-(2-oxothiolan-3-yl)acetamide | AA Blocks. [Link]
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GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features - Scirp.org. [Link]
-
Thioimidate Solutions to Thioamide Problems during Peptide Synthesis - ChemRxiv. [Link]
-
Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS - Journal of Analytical Atomic Spectrometry (RSC Publishing). [Link]
-
Spectrophotometric Determination of Thiols in Pure Substances and Pharmaceutical Preparations - ResearchGate. [Link]
-
Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC - NIH. [Link]
-
Indirect spectrophotometric determination of thiamine in pharmaceutical preparations - PubMed. [Link]
-
(PDF) Development and Validation of a New HPLC Method For the Detection of 5-Fluorouracil in Mobile Phase and in Plasma - ResearchGate. [Link]
-
GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features - Scirp.org. [Link]
-
The Preparation and Chemical Properties of Thionamides. - ACS Publications. [Link]
-
GC-MS analysis of thiols from air: what are options to concentrate sapmple? - ResearchGate. [Link]
-
Thioacetamide - Wikipedia. [Link]
-
2-(4-Fluorophenyl)thiophene | C10H7FS | CID 21894783 - PubChem. [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]
-
Synthesis and Antiproliferative Evaluation of Novel 2-(4H-1,2,4-triazole-3-ylthio)acetamide Derivatives as Inducers of Apoptosis in Cancer Cells - PubMed. [Link]
-
Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form - ResearchGate. [Link]
-
Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC. [Link]
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Application Notes and Protocols for 2-(4-Fluorophenoxy)ethanethioamide as a Potential Enzyme Inhibitor
Abstract
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential of 2-(4-Fluorophenoxy)ethanethioamide as an enzyme inhibitor. The thioamide moiety is a significant functional group in medicinal chemistry, often serving as a bioisostere for amides and contributing to unique pharmacological profiles.[1][2][3] Thioamide-containing compounds have been successfully developed as prodrugs and potent inhibitors for a range of therapeutic targets.[1][2][4] This document outlines a logical, multi-stage workflow, from initial potency determination to in-depth mechanistic studies and target identification, designed to rigorously characterize the inhibitory properties of this novel compound. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices to ensure data integrity and reproducibility.
Introduction: The Rationale for Investigating Thioamide Derivatives
The substitution of an amide's carbonyl oxygen with sulfur to form a thioamide can profoundly alter a molecule's electronic properties, hydrogen bonding capacity, and metabolic stability.[1] This modification has been leveraged to enhance the potency and pharmacokinetic properties of various therapeutic agents.[2] For instance, replacing an amide with a thioamide in certain inhibitors has led to a nearly 100-fold increase in inhibitory potency.[1][2] Given this precedent, this compound, a compound featuring this key functional group, represents a rational starting point for an enzyme inhibitor discovery campaign.
This guide provides the foundational protocols to:
-
Quantify its inhibitory potency against a target enzyme of interest.
-
Elucidate the kinetic mechanism of inhibition.
-
Outline a strategy for identifying its molecular target(s) in a cellular context.
The following workflow provides a strategic overview of the characterization process.
Figure 2: Simplified models of reversible enzyme inhibition modes.
Principle
The mode of inhibition is determined by systematically varying the concentration of both the substrate and the inhibitor and observing the effect on the initial reaction velocity. [5]The resulting data can be visualized using double reciprocal plots, such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]), where the pattern of line intersections reveals the inhibition mechanism. [5][6]
Protocol: Kinetic Analysis of Inhibition
Procedure:
-
Experimental Design: Create a matrix of experimental conditions. Use at least four different fixed concentrations of the inhibitor (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀) and for each inhibitor concentration, vary the substrate concentration across a range (e.g., 0.2x Kₘ to 5x Kₘ).
-
Assay Execution: Perform the enzymatic assay as described in section 1.2 for each condition in the matrix, ensuring all measurements are taken under initial velocity conditions.
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk plot by plotting 1/V₀ (y-axis) against 1/[S] (x-axis) for each inhibitor concentration.
-
Analyze the resulting plot:
-
Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).
-
Non-competitive: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).
-
Uncompetitive: Lines are parallel (both Vₘₐₓ and Kₘ decrease proportionally).
-
Mixed: Lines intersect in the second or third quadrant, but not on an axis.
-
-
Example Data Presentation
| 1/[S] (mM⁻¹) | 1/V₀ (at 0 µM I) | 1/V₀ (at 1 µM I) | 1/V₀ (at 2 µM I) |
| 10.0 | 0.150 | 0.250 | 0.350 |
| 5.0 | 0.100 | 0.175 | 0.250 |
| 2.5 | 0.075 | 0.138 | 0.200 |
| 1.0 | 0.060 | 0.115 | 0.170 |
| 0.5 | 0.055 | 0.108 | 0.160 |
Table 2: Example data for generating a Lineweaver-Burk plot. Plotting this data would reveal lines intersecting on the y-axis, indicating competitive inhibition.
Section 3: Target Identification Strategy
If this compound is identified through a phenotypic screen, its direct molecular target may be unknown. [7][8]Affinity-based chemoproteomics is a powerful method for target deconvolution. [9]
Principle
This approach involves chemically modifying the inhibitor to attach a linker and an affinity tag (e.g., biotin) or immobilizing it on a solid support (e.g., agarose beads). [10][11]This "bait" is then incubated with a cell lysate. Proteins that bind to the inhibitor are "pulled down," isolated, and subsequently identified using mass spectrometry. [9][10]
Figure 3: Workflow for target identification using an affinity-based pull-down assay.
Protocol: Affinity-Based Pull-Down
A. Probe Synthesis (Conceptual)
-
Synthesize an analog of this compound that includes a linker (e.g., polyethylene glycol) at a position that does not interfere with its inhibitory activity.
-
Couple the linker to agarose beads to create the affinity matrix. [10] B. Pull-Down Assay
-
Lysate Preparation: Prepare a native protein lysate from cells or tissues of interest.
-
Incubation: Incubate the affinity matrix beads with the cell lysate for 1-2 hours at 4°C to allow for protein binding.
-
Competition Control: In a parallel experiment, co-incubate the lysate and beads with a high concentration of the free, unmodified this compound. Proteins that are specifically bound to the immobilized inhibitor will be outcompeted and will not be pulled down. This is a critical control for identifying true binding partners.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. [9]5. Elution: Elute the specifically bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE loading buffer) and heat.
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize protein bands that are present in the main experiment but absent or significantly reduced in the competition control lane.
-
Excise these specific bands and perform in-gel tryptic digestion.
-
Identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and database searching. [11]
-
References
- A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal, 50(3-4), 345–352.
- Target identification of small molecules: an overview of the current applications in drug discovery. (2023). Journal of Biomedical Science, 30(1), 72.
- Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. (2024). European Journal of Medicinal Chemistry, 116732.
- Target Identification and Validation (Small Molecules). University College London.
- Small-molecule Target and Pathway Identific
- How to use thionamide anti-thyroid drug in the young– what's new?. (2021). Annals of Pediatric Endocrinology & Metabolism, 26(3), 153–160.
- Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework. Benchchem.
- Target identification of small molecules: an overview of the current applications in drug discovery. (2023). Journal of Biomedical Science, 30(1), 72.
- Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter.
- Steady-state enzyme kinetics. (2021). The Biochemist, 43(2), 40-43.
- Pharmacology of Thionamides. (2025).
- Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- Application Notes and Protocols for 6-Methylpicolinic Acid-Thioamide in Enzyme Inhibitor Development. Benchchem.
- How should I start with Enzyme-Inhibitor kinetics assay?.
- Pharmacology of Thioamide Antithyroid Drugs ; Methimazole, Propylthiouracil, Carbimazole. (2024). YouTube.
- What Are Enzyme Kinetic Assays?. (2024). Tip Biosystems.
- Basics of Enzymatic Assays for HTS. (2012). In Assay Guidance Manual.
- Unlocking the potential of the thioamide group in drug design and development. (2024). Expert Opinion on Drug Discovery, 1-4.
- IC50's: An Approach to High-Throughput Drug Discovery.
- Mechanism of thioamide antithyroid drug associated hypoprothrombinemia. (1988). Drug Metabolism and Disposition, 16(3-4), 317-321.
- ANTITHYROID DRUGS -Thioamide Class Sem V Pharmacology II Mr. Avinash Suryawanshi. (2022). YouTube.
- Mechanism of Action Assays for Enzymes. (2012). In Assay Guidance Manual.
- Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (2015). PLoS ONE, 10(3), e0120182.
- Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2023). Pharmaceutics, 15(11), 2596.
- Preclinical Studies: IC-50 Testing. Altogen Labs.
- Evaluation of enzyme inhibitors in drug discovery : a guide for medicinal chemists and pharmacologists. (2005). Wiley-Interscience.
- Thioamides in medicinal chemistry and as small molecule therapeutic agents. (2024). European Journal of Medicinal Chemistry, 277, 116732.
- Enzyme Inhibition lab protocol 2.pdf.
- Unlocking the potential of the thioamide group in drug design and development. (2024). Expert Opinion on Drug Discovery, 1-4.
- Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid. (2023). Arabian Journal of Chemistry, 16(4), 104611.
- 2-(4-fluorophenoxy)-N-(2-oxothiolan-3-yl)acetamide. AA Blocks.
- SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES. (2015). Acta Poloniae Pharmaceutica, 72(5), 943-950.
- Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. (2022). Journal of the Brazilian Chemical Society, 33(7), 716-726.
- Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (2023). Heliyon, 9(4), e14890.
- Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. (2018). Journal of Saudi Chemical Society, 22(8), 989-994.
- Synthesis, structural characterization and biological activity of 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivat. (2015). Bangladesh Journal of Pharmacology, 10(1), 7-15.
- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). European Journal of Medicinal Chemistry, 117735.
- Current Enzyme Inhibition. Bentham Science Publishers.
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Application Note: A High-Throughput Screening Workflow for the Identification of Bioactive 2-(4-Fluorophenoxy)ethanethioamide Analogs
Introduction
The thioamide moiety is a critical pharmacophore in medicinal chemistry, valued for its unique physicochemical properties and diverse biological activities. Analogs of 2-(4-Fluorophenoxy)ethanethioamide represent a promising chemical space for the discovery of novel therapeutic agents. High-throughput screening (HTS) is an essential methodology in modern drug discovery that enables the rapid evaluation of large chemical libraries to identify compounds that modulate specific biological pathways or targets.[1][2][3]
This guide provides a comprehensive, field-proven workflow for screening a library of this compound analogs. Recognizing that the specific molecular target of this scaffold may not be known a priori, we present a robust, dual-pronged screening strategy. This parallel approach combines a target-based assay against a plausible enzyme class (proteases) with a phenotypic, cell-based assay to assess cytotoxicity. This strategy is designed to maximize the discovery of potent and specific modulators while simultaneously identifying compounds with desired cytotoxic effects (e.g., for oncology) or flagging those with non-specific toxicity early in the discovery pipeline.[4]
Part 1: Target-Based Screening Strategy — Protease Inhibition
Rationale for Target Selection
Proteases are a major class of drug targets involved in a vast array of physiological and pathological processes.[5][6] The ethanethioamide scaffold is structurally analogous to a dipeptide bond, making it a logical candidate for interaction with the active site of proteases. Therefore, a protease inhibition assay serves as an excellent starting point for a target-based HTS campaign. We will utilize a Fluorescence Resonance Energy Transfer (FRET) assay, a widely adopted, sensitive, and robust method for monitoring enzyme activity in an HTS format.[5][6][7][8]
Assay Principle: Fluorescence Resonance Energy Transfer (FRET)
The FRET assay for protease activity relies on a substrate peptide engineered to contain a fluorophore (donor) and a quencher (acceptor) in close proximity.[7] In its intact state, the energy from the excited donor is non-radiatively transferred to the acceptor, resulting in minimal donor fluorescence. Upon cleavage of the substrate by an active protease, the donor and acceptor are separated, disrupting FRET and leading to a measurable increase in donor fluorescence.[5][6] Inhibitors of the protease will prevent substrate cleavage, resulting in a low fluorescence signal.
Caption: FRET assay principle for protease inhibitor screening.
Protocol 1: FRET-Based HTS Assay for Protease Inhibition
This protocol is optimized for a 384-well plate format.
A. Materials & Reagents
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 0.01% Tween-20.
-
Protease: Recombinant human protease (e.g., Caspase-3, Cathepsin S) at a working concentration determined during assay development.
-
FRET Substrate: Specific peptide substrate for the chosen protease, labeled with a FRET pair (e.g., EDANS/DABCYL), at a concentration equal to its Kₘ.
-
Test Compounds: 10 mM stock of this compound analogs in 100% DMSO.
-
Positive Control: A known inhibitor for the target protease (e.g., Ac-DEVD-CHO for Caspase-3).
-
Plates: Black, low-volume, 384-well assay plates.
-
Instrumentation: Microplate reader capable of fluorescence intensity detection at the appropriate excitation/emission wavelengths for the chosen FRET pair.
B. Experimental Workflow
-
Compound Plating: Using an acoustic liquid handler or pintool, transfer 50 nL of test compounds, positive control, and DMSO (negative control) into the wells of the 384-well assay plate. This creates a primary screening concentration of 10 µM in a final assay volume of 5 µL.
-
Enzyme Addition: Add 2.5 µL of the protease solution (at 2X final concentration) in cold Assay Buffer to all wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the compounds to bind to the enzyme and reach equilibrium before the substrate is introduced.
-
Reaction Initiation: Add 2.5 µL of the FRET substrate (at 2X final concentration) in Assay Buffer to all wells to start the enzymatic reaction.
-
Kinetic Reading: Immediately transfer the plate to the microplate reader. Measure fluorescence intensity every 60 seconds for 30 minutes. The reaction rate is determined from the linear portion of the kinetic curve.
C. Data Analysis and Hit Identification
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Rate_sample - Rate_neg_ctrl) / (Rate_pos_ctrl - Rate_neg_ctrl))
-
Rate_sample: Reaction rate in the presence of a test compound.
-
Rate_neg_ctrl: Average rate of the DMSO-only wells (0% inhibition).
-
Rate_pos_ctrl: Average rate of the positive control inhibitor wells (100% inhibition).
-
-
Hit Criteria: A compound is typically classified as a "hit" if it exhibits a percent inhibition greater than a defined threshold (e.g., >50%) and passes visual inspection for artifacts.
-
Assay Quality: The Z'-factor is calculated for each plate to ensure its robustness for HTS.[9][10] A Z' > 0.5 is considered excellent.
Table 1: Example Primary HTS Data for Protease Inhibition
| Compound ID | % Inhibition | Hit ( >50%) |
| Analog-001 | 8.2 | No |
| Analog-002 | 65.7 | Yes |
| Analog-003 | 12.5 | No |
| Analog-004 | -2.1 | No |
| Analog-005 | 88.9 | Yes |
Part 2: Phenotypic Screening Strategy — Cytotoxicity Assessment
Rationale
Phenotypic screening provides a holistic view of a compound's effect in a biological context.[11] A cytotoxicity assay is fundamental for any drug discovery campaign. It serves two purposes: 1) to identify compounds with potential anticancer activity, and 2) to flag compounds from the target-based screen that are non-specifically toxic, which are often undesirable leads. We will use a luminescence-based assay that quantifies ATP, as the intracellular ATP level is a direct indicator of metabolically active, viable cells.[12]
Caption: Workflow for a luminescence-based cell viability assay.
Protocol 2: Luminescence-Based Cell Viability HTS Assay
A. Materials & Reagents
-
Cell Line: A biologically relevant human cell line (e.g., LNCaP prostate cancer cells, based on literature for similar compounds).[13][14]
-
Cell Culture Medium: Appropriate medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compounds: Serial dilutions of this compound analogs in DMSO.
-
Positive Control: A known cytotoxic agent (e.g., Staurosporine).
-
Plates: White, solid-bottom, 384-well tissue culture-treated plates.
-
Reagent: A commercial ATP detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Instrumentation: Microplate reader capable of luminescence detection.
B. Experimental Workflow
-
Cell Seeding: Dispense 25 µL of cell suspension (e.g., 2,000 cells/well) into each well of the 384-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Addition: Add 100 nL of serially diluted compounds to the wells. The final DMSO concentration should not exceed 0.5%.
-
Treatment Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂.
-
Reagent Addition: Equilibrate the plate and the viability reagent to room temperature. Add 25 µL of the reagent to each well.
-
Lysis and Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader with an integration time of 0.5 to 1 second per well.
C. Data Analysis
-
Calculate Percent Viability: % Viability = 100 * (Lumi_sample - Lumi_bkg) / (Lumi_vehicle - Lumi_bkg)
-
Lumi_sample: Luminescence from compound-treated wells.
-
Lumi_vehicle: Average luminescence from DMSO-treated wells.
-
Lumi_bkg: Average luminescence from wells with medium only (no cells).
-
-
Dose-Response Curves: Plot % Viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Table 2: Example Dose-Response Data for Cytotoxicity
| Compound ID | IC₅₀ (µM) |
| Analog-002 | > 50 |
| Analog-005 | 2.3 |
| Analog-006 | 15.8 |
Part 3: Secondary Assay for Hit Confirmation
Rationale
Primary HTS hits must be confirmed through orthogonal assays to eliminate false positives that may arise from assay artifacts (e.g., fluorescence interference).[15] AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is an excellent choice for a secondary, confirmatory assay. It is a bead-based, no-wash technology that relies on a different detection principle (chemiluminescence) than the primary FRET assay, making it a truly orthogonal method.[16][17][18]
Assay Principle: AlphaScreen Competition Assay
In this format, one binding partner (e.g., a biotinylated substrate or small molecule probe) is captured on Streptavidin-coated Donor beads, while the other partner (the target protein, e.g., tagged with GST) is captured on Acceptor beads.[16] When these beads are brought into proximity by the biological interaction, excitation of the Donor bead produces singlet oxygen, which diffuses to the Acceptor bead, triggering a luminescent signal.[17][18] A test compound that binds to the target protein will disrupt this interaction, leading to a decrease in the AlphaScreen signal.
Caption: AlphaScreen competition assay for hit confirmation.
Protocol 3: AlphaScreen Competition Assay for Target Engagement
A. Materials & Reagents
-
AlphaScreen Buffer: 100 mM Tris-HCl, pH 8.0, 0.01% Tween-20.
-
Target Protein: e.g., GST-tagged protease.
-
Biotinylated Probe: A small molecule or peptide known to bind the target.
-
Beads: Streptavidin Donor beads and Anti-GST Acceptor beads.
-
Plates: 384-well white ProxiPlates.
-
Instrumentation: Microplate reader equipped for AlphaScreen detection.[17]
B. Experimental Workflow
-
Compound/Protein Addition: Add 2 µL of test compound followed by 2 µL of the target protein to the wells. Incubate for 15 minutes.
-
Probe Addition: Add 2 µL of the biotinylated probe. Incubate for another 15 minutes.
-
Bead Addition: In subdued light, add 4 µL of a pre-mixed suspension of Donor and Acceptor beads.
-
Final Incubation: Seal the plate and incubate in the dark at room temperature for 60 minutes.
-
Data Acquisition: Read the plate on an AlphaScreen-capable reader.
Assay Validation and Quality Control
-
Z'-Factor: This parameter measures the statistical effect size and is a measure of assay quality. It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σ_p + 3σ_n) / |µ_p - µ_n| A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[9]
-
Signal-to-Background (S/B) Ratio: This ratio indicates the dynamic range of the assay. S/B = µ_signal / µ_background. A higher S/B ratio is generally desirable.
-
Coefficient of Variation (%CV): This measures the relative variability of the data. %CV = (σ / µ) * 100. A %CV of <10% is typically acceptable.
Table 3: Example Assay Validation Metrics
| Parameter | FRET Assay | Cell Viability Assay | AlphaScreen Assay |
| Z'-Factor | 0.78 | 0.85 | 0.72 |
| Signal-to-Background | 8.5 | 150 | 25 |
| %CV (DMSO Controls) | 4.5% | 6.2% | 5.8% |
Conclusion
This application note details a robust, dual-strategy HTS workflow for the discovery of bioactive this compound analogs. By integrating a target-based FRET protease assay with a phenotypic cell viability screen, researchers can efficiently identify compounds with specific inhibitory activity while simultaneously evaluating their cytotoxic profiles. Hits identified from these primary screens should be confirmed using an orthogonal method, such as the AlphaScreen assay, to ensure data integrity and eliminate artifacts. Adherence to strict assay validation criteria is paramount for the success of any HTS campaign, providing a solid foundation for subsequent hit-to-lead optimization efforts.
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Mei, H. et al. (2012). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Methods in Molecular Biology. Available at: [Link]
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An, W. F. & Tolliday, N. (2010). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Methods in Molecular Biology. Available at: [Link]
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Sakamoto, S. et al. (2003). Novel Fluorescence Labeling and High-Throughput Assay Technologies for In Vitro Analysis of Protein Interactions. Genome Research. Available at: [Link]
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Niles, A. L. et al. (2009). High-Throughput Screening Assays for the Assessment of Cytotoxicity. Methods in Molecular Biology. Available at: [Link]
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Llopis, J. et al. (2006). Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells. Journal of Virology. Available at: [Link]
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Kim, Y. P. et al. (2011). Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer. Theranostics. Available at: [Link]
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Grote, M. et al. (2011). Highly adaptable and sensitive protease assay based on fluorescence resonance energy transfer. Analytical Chemistry. Available at: [Link]
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Wieking, G. et al. (2016). HTS assays for the identification of small-molecule inhibitors of deubiquitinating enzymes. Drug Target Review. Available at: [Link]
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JoVE. (2022). Quantitative FRET: Analysis For SENP1 Protease Kinetics Determination l Protocol Preview. Available at: [Link]
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BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. Available at: [Link]
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Sipes, N. S. et al. (2011). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Methods in Molecular Biology. Available at: [Link]
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Assay Guidance Manual. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. NCBI Bookshelf. Available at: [Link]
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Current Protocols. (2007). High‐Throughput Fluorescence Assay for Membrane‐Protein Interaction. Available at: [Link]
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Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Jachimowicz, M. et al. (2021). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. ACS Chemical Biology. Available at: [Link]
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Iversen, P. W. et al. (2012). HTS Assay Validation. Assay Guidance Manual. Available at: [Link]
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Yasgar, A. et al. (2015). Assay Validation in High Throughput Screening – from Concept to Application. SLAS Discovery. Available at: [Link]
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Iversen, P. W. et al. (2012). HTS Assay Validation. Assay Guidance Manual, NCBI Bookshelf. Available at: [Link]
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U.S. Food and Drug Administration (FDA). (2018). Results of FDA study support development of high throughput sequencing for viral safety evaluation of biologic materials. Available at: [Link]
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Stana, A. et al. (2022). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. Molecules. Available at: [Link]
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Nuvisan. (n.d.). Tailored high-throughput screening solutions for identifying potent hits. Available at: [Link]
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Therapeutics Data Commons. (n.d.). High-throughput Screening. Available at: [Link]
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Ayaz, G. et al. (2019). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Molecules. Available at: [Link]
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Hornung, M. W. et al. (2014). Development of a thyroperoxidase inhibition assay for high-throughput screening. Toxicology and Applied Pharmacology. Available at: [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Data from Tiered High-Throughput Screening Approach to Identify Thyroperoxidase Inhibitors within the ToxCast Phase I and II Chemical Libraries. Available at: [Link]
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AA Blocks. (n.d.). 2-(4-fluorophenoxy)-N-(2-oxothiolan-3-yl)acetamide. Available at: [Link]
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Stana, A. et al. (2022). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. ResearchGate. Available at: [Link]
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Al-Ostath, O. A. et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules. Available at: [Link]
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Application Notes & Protocols: A Phased Approach to Efficacy Testing of 2-(4-Fluorophenoxy)ethanethioamide
Abstract: This document provides a comprehensive experimental framework for the preclinical evaluation of 2-(4-Fluorophenoxy)ethanethioamide, a novel thioamide-containing compound. Given the nascent understanding of its biological activity, a phased, hypothesis-driven approach is outlined, commencing with broad-spectrum in vitro screening to identify a potential therapeutic area, followed by detailed in vitro mechanistic studies and culminating in in vivo efficacy validation. The protocols described herein are designed to adhere to the principles of scientific rigor and reproducibility, providing researchers with a robust roadmap for assessing the therapeutic potential of this and similar novel chemical entities.
Introduction: The Therapeutic Potential of Thioamides
Thioamides, bioisosteres of amides, have garnered significant interest in medicinal chemistry due to their unique physicochemical properties that can enhance biological activity, metabolic stability, and pharmacokinetic profiles.[1] The replacement of an amide's carbonyl oxygen with sulfur can lead to altered hydrogen bonding capabilities, increased lipophilicity, and restricted conformational flexibility, which can translate to improved target engagement and efficacy.[1] Thioamide-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2]
This compound (CAS No.: 35370-93-5[3]) is a novel small molecule whose therapeutic potential is yet to be elucidated. The presence of the thioamide functional group, coupled with a fluorophenoxy moiety—a common feature in many bioactive compounds—suggests that it may exhibit significant biological activity. This guide presents a structured, multi-phase experimental plan to systematically investigate its efficacy.
Phase 1: Hypothesis-Generating In Vitro Screening
The initial phase of preclinical research is exploratory, aiming to generate a testable hypothesis regarding the compound's mechanism of action and potential therapeutic application.[4] A broad-based screening approach is therefore warranted.
Broad-Spectrum Cytotoxicity and Anti-proliferative Screening
Rationale: To determine if this compound exhibits cytotoxic or anti-proliferative effects, a primary screen against a diverse panel of human cancer cell lines is the logical first step. This will provide initial indications of potential anticancer activity.
Protocol:
-
Cell Line Panel: A panel of well-characterized human cancer cell lines representing various tumor types (e.g., NCI-60 panel) should be utilized. This includes, but is not limited to, cell lines from breast (MCF-7), prostate (PC3), lung (A549), colon (HCT116), and leukemia (K562).
-
Assay: The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a robust colorimetric method for assessing cell viability.
-
Procedure:
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium.
-
Treat the cells with the compound dilutions and incubate for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line. Significant activity (e.g., IC50 < 10 µM) in specific cell lines will guide the next steps.
Antimicrobial Activity Screening
Rationale: The thioamide moiety is present in several antimicrobial agents. It is therefore prudent to screen for antibacterial and antifungal activity.
Protocol:
-
Microbial Strains: A panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus fumigatus) strains should be used.
-
Assay: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Procedure:
-
Prepare a serial dilution of this compound in the appropriate microbial growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Incubate under appropriate conditions (temperature, time).
-
Determine the MIC by visual inspection for the lowest concentration that inhibits microbial growth.
-
Anti-inflammatory Activity Screening
Rationale: To assess the potential for anti-inflammatory activity, in vitro assays that measure the inhibition of key inflammatory mediators are employed.
Protocol:
-
Cell Model: Use a macrophage cell line (e.g., RAW 264.7) or primary murine bone marrow-derived macrophages.
-
Assay:
-
Nitric Oxide (NO) Production: Stimulate cells with lipopolysaccharide (LPS) in the presence of varying concentrations of the test compound. Measure NO production in the supernatant using the Griess assay.
-
Cytokine Production: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA.
-
-
Procedure:
-
Pre-treat cells with this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 24 hours.
-
Collect the supernatant for analysis.
-
-
Data Analysis: Determine the concentration of the compound that inhibits 50% of NO or cytokine production (IC50).
Workflow for Phase 1:
Caption: In Vivo Xenograft Model Workflow.
Preliminary Toxicology
Rationale: To establish a safe starting dose for efficacy studies and to identify potential target organs for toxicity. [5] Protocol:
-
Acute Toxicity Study: Administer single escalating doses of the compound to a small number of rodents and observe for signs of toxicity and mortality over 14 days. This helps determine the maximum tolerated dose (MTD).
-
Dose Range-Finding Study: A 7- or 14-day study with daily dosing at multiple dose levels to further refine the dose selection for the main efficacy study and to gather preliminary data on target organ toxicity through histopathology.
Conclusion
The experimental design detailed in these application notes provides a comprehensive and logical progression for evaluating the efficacy of this compound. By starting with broad, hypothesis-generating screens and moving towards focused mechanistic and in vivo studies, researchers can systematically uncover the therapeutic potential of this novel compound. The emphasis on robust protocols, appropriate controls, and clear endpoints is designed to ensure the generation of high-quality, reproducible data suitable for informing further drug development decisions.
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PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]
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Suresh, M. (2017). General Principles of Preclinical Study Design. Methods in Molecular Biology, 1641, 1-10. Retrieved from [Link]
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Charles River Laboratories. (n.d.). In Vivo Oncology. Retrieved from [Link]
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FDA. (n.d.). FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. Retrieved from [Link]
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Melior Discovery. (n.d.). Custom In Vivo Disease Models. Retrieved from [Link]
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Festing, M. F. W. (2014). Experimental design and irreproducibility in pre-clinical research. The Journal of Physiology, 592(Pt 23), 5007–5009. Retrieved from [Link]
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NAMSA. (2023). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Retrieved from [Link]
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FDA. (2018). Step 2: Preclinical Research. Retrieved from [Link]
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Chen, S., et al. (2022). Novel in vivo models for better treatment development in cancer. Communications Medicine, 2, 23. Retrieved from [Link]
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Mitchell, A. J., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of the American Chemical Society, 142(8), 3656–3671. Retrieved from [Link]
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Huang, G., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Retrieved from [Link]
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Mitchell, A. J., et al. (2020). Biosynthesis and Chemical Applications of Thioamides. Journal of the American Chemical Society, 142(8), 3656-3671. Retrieved from [Link]
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Application Notes and Protocols for Measuring the Binding Affinity of 2-(4-Fluorophenoxy)ethanethioamide
Introduction: Elucidating the Molecular Interactions of a Novel Thioamide
In the landscape of modern drug discovery and chemical biology, the precise quantification of binding affinity between a small molecule and its biological target is a cornerstone of successful research. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the techniques available for measuring the binding affinity of 2-(4-Fluorophenoxy)ethanethioamide, a thioamide-containing compound. While the specific biological target of this molecule may be the subject of ongoing investigation, the principles and protocols outlined herein are broadly applicable to the characterization of its interactions with a putative protein target.
The thioamide functional group is a bioisostere of the amide bond and is known to participate in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions. The presence of a fluorophenoxy moiety further suggests the potential for specific halogen bonding and π-π stacking interactions within a protein binding pocket. Understanding the affinity and kinetics of these interactions is paramount for elucidating the mechanism of action, guiding lead optimization, and developing structure-activity relationships (SAR).
This guide is designed to be a practical resource, moving beyond a simple recitation of protocols to provide the scientific rationale behind experimental choices. We will explore a suite of robust biophysical techniques, each with its own strengths and considerations, to empower researchers to select and implement the most appropriate method for their specific research question and experimental context.
I. Pre-analytical Considerations: Setting the Stage for Success
Before embarking on binding affinity measurements, meticulous preparation of both the small molecule and the target protein is crucial for generating high-quality, reproducible data.
1.1 Compound Characterization:
-
Purity: The purity of this compound should be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities can lead to inaccurate concentration determination and potentially interfere with the binding assay.
-
Solubility: The solubility of the compound in the desired assay buffer must be determined. The use of co-solvents like dimethyl sulfoxide (DMSO) is common, but their concentration should be kept to a minimum (typically <1-2%) and consistent across all experiments to avoid artifacts.
-
Stability: The stability of the compound in the assay buffer over the time course of the experiment should be confirmed.
1.2 Target Protein Preparation and Quality Control:
-
Purity and Homogeneity: The target protein should be purified to the highest possible degree, as confirmed by SDS-PAGE and size-exclusion chromatography. The protein should be monodisperse, indicating a lack of aggregation.
-
Concentration: Accurate determination of the active protein concentration is critical. This can be achieved through various methods, including UV-Vis spectroscopy (using the calculated extinction coefficient), or protein assays such as the Bradford or BCA assay, calibrated with a known standard (e.g., BSA).
-
Activity: Whenever possible, the biological activity or proper folding of the target protein should be confirmed before initiating binding studies.
II. A Toolkit of Biophysical Techniques for Measuring Binding Affinity
The choice of technique for measuring binding affinity depends on several factors, including the nature of the interacting molecules, the required throughput, and the specific information desired (e.g., thermodynamics, kinetics). Below, we detail several of the most powerful and widely used methods.
Surface Plasmon Resonance (SPR): Real-time Kinetics and Affinity
Principle: SPR is a label-free optical technique that measures the binding of an analyte (in this case, this compound) in solution to a ligand (the target protein) immobilized on a sensor chip.[1][2] Binding events cause a change in the refractive index at the sensor surface, which is detected in real-time as a change in the resonance angle of reflected light.[2] This allows for the determination of both the association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated (K_D = k_off / k_on).[3]
Causality Behind Experimental Choices: SPR is an excellent choice for obtaining detailed kinetic information, which is invaluable for understanding the dynamic nature of the interaction. The real-time nature of the data allows for immediate quality control and troubleshooting.[1][2]
Experimental Workflow for SPR
Caption: A generalized workflow for a Surface Plasmon Resonance experiment.
Detailed Protocol for SPR:
-
Protein Immobilization:
-
Select an appropriate sensor chip (e.g., CM5 for amine coupling).
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified target protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to facilitate covalent immobilization via primary amines.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell should be prepared in the same way but without protein immobilization to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in a suitable running buffer (e.g., PBS or HEPES-buffered saline with a small amount of surfactant like P20 to prevent non-specific binding).
-
Inject the compound solutions over the sensor surface, starting with the lowest concentration.
-
Allow sufficient time for the association phase, followed by an injection of running buffer to monitor the dissociation phase.
-
Between each compound injection, regenerate the sensor surface using a mild solution (e.g., low pH glycine or high salt) that removes the bound compound without denaturing the immobilized protein.
-
-
Data Analysis:
-
The resulting sensorgrams are double-referenced by subtracting the signal from the reference flow cell and a buffer-only injection.
-
The referenced sensorgrams are then globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software to determine the kinetic parameters.
-
Self-Validation and Troubleshooting:
-
Immobilization Level: The amount of immobilized protein should be optimized to avoid mass transport limitations, which can skew kinetic data.
-
Analyte Concentration Range: The concentrations of the compound should ideally span from 0.1x to 10x the expected K_D.
-
Data Quality: The residuals from the data fitting should be random and close to zero, indicating a good fit of the model to the experimental data.
| Parameter | Typical Range for Small Molecules | Significance |
| K_D (Equilibrium Dissociation Constant) | pM to mM | Overall binding strength (lower K_D = higher affinity) |
| k_on (Association Rate Constant) | 10³ to 10⁷ M⁻¹s⁻¹ | Rate at which the compound binds to the target |
| k_off (Dissociation Rate Constant) | 10⁻¹ to 10⁻⁵ s⁻¹ | Rate at which the compound dissociates from the target |
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics
Principle: ITC directly measures the heat released or absorbed during a binding event.[4] In an ITC experiment, a solution of the ligand (this compound) is titrated into a solution of the target protein in a sample cell.[5] The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein.[6]
Causality Behind Experimental Choices: ITC is considered the gold standard for binding analysis because it provides a complete thermodynamic profile of the interaction in a single, label-free, in-solution experiment.[7] It directly measures the binding affinity (K_D), stoichiometry (n), and the enthalpy of binding (ΔH).[6] From these values, the entropy of binding (ΔS) and Gibbs free energy (ΔG) can be calculated.
Experimental Workflow for ITC
Caption: A generalized workflow for an Isothermal Titration Calorimetry experiment.
Detailed Protocol for ITC:
-
Sample Preparation:
-
Prepare the target protein and this compound in identical, extensively dialyzed or buffer-exchanged buffer to minimize heats of dilution.
-
The protein concentration in the cell should be chosen such that the "c-window" (c = [Protein] / K_D) is between 10 and 1000 for optimal data quality.
-
The compound concentration in the syringe should be 10-20 times that of the protein in the cell.
-
Degas both solutions immediately before the experiment to prevent air bubbles.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the compound solution into the injection syringe.
-
Perform an initial small injection to account for any initial mixing artifacts.
-
Carry out a series of small, precisely controlled injections of the compound into the protein solution.
-
Allow the system to return to thermal equilibrium between injections.
-
-
Data Analysis:
-
The raw data (a series of heat spikes) is integrated to determine the heat change per injection.
-
These integrated values are plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters.
-
Self-Validation and Troubleshooting:
-
Heats of Dilution: A control experiment titrating the compound into buffer alone should be performed to measure the heat of dilution, which can then be subtracted from the binding data.
-
Stoichiometry: The determined stoichiometry (n) should be close to the expected value (e.g., n=1 for a 1:1 interaction). A value of n significantly different from 1 may indicate protein aggregation, inaccurate concentration measurements, or the presence of inactive protein.
| Thermodynamic Parameter | Information Provided |
| K_D (Equilibrium Dissociation Constant) | Binding affinity |
| n (Stoichiometry) | Molar ratio of binding |
| ΔH (Enthalpy of Binding) | Heat change due to bond formation/breakage |
| ΔS (Entropy of Binding) | Change in disorder of the system upon binding |
| ΔG (Gibbs Free Energy) | Overall spontaneity of the binding process |
MicroScale Thermophoresis (MST): Low Sample Consumption and Versatility
Principle: MST measures the directed movement of molecules in a microscopic temperature gradient.[8][9] This movement, called thermophoresis, is sensitive to changes in the size, charge, and hydration shell of a molecule.[9] By fluorescently labeling the target protein, the binding of this compound can be monitored as a change in the thermophoretic movement of the protein.[10][11]
Causality Behind Experimental Choices: MST is a powerful technique for measuring binding affinities in solution with very low sample consumption.[9] It is also relatively insensitive to the buffer composition and can be performed in complex biological matrices like cell lysates.[8]
Experimental Workflow for MST
Caption: A generalized workflow for a MicroScale Thermophoresis experiment.
Detailed Protocol for MST:
-
Protein Labeling:
-
The target protein is covalently labeled with a fluorescent dye (e.g., an NHS-ester reactive dye that targets primary amines).
-
The excess, unbound dye is removed by size-exclusion chromatography.
-
-
Sample Preparation:
-
A constant concentration of the labeled protein is mixed with a serial dilution of this compound.
-
The samples are incubated to allow the binding to reach equilibrium.
-
-
MST Measurement:
-
The samples are loaded into glass capillaries.
-
An infrared laser is used to create a precise temperature gradient within the capillary.
-
The movement of the fluorescently labeled protein out of the heated region is monitored by fluorescence detection.
-
-
Data Analysis:
-
The change in the normalized fluorescence (ΔF_norm) is plotted against the logarithm of the compound concentration.
-
The resulting binding curve is fitted with the appropriate equation (e.g., the Hill equation) to determine the K_D.
-
Self-Validation and Troubleshooting:
-
Labeling Stoichiometry: The degree of labeling should be optimized to ensure a good signal without affecting the protein's binding activity.
-
Sample Aggregation: Visual inspection of the capillaries and analysis of the initial fluorescence can help to identify and troubleshoot aggregation issues.
Biolayer Interferometry (BLI): High-Throughput and Dip-and-Read Format
Principle: BLI is another label-free optical technique that measures biomolecular interactions in real-time.[12] It monitors the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on the biosensor tip and an internal reference layer.[13][14] Binding of an analyte to the immobilized protein causes a shift in the interference pattern, which is proportional to the number of bound molecules.[13]
Causality Behind Experimental Choices: BLI is particularly well-suited for high-throughput screening and kinetic characterization of binding events.[15] Its "Dip-and-Read" format, where the biosensor is moved between wells of a microplate, makes it a very user-friendly and flexible platform.[12][13]
Experimental Workflow for BLI
Caption: A generalized workflow for a Biolayer Interferometry experiment.
Detailed Protocol for BLI:
-
Biosensor Preparation:
-
The target protein is immobilized onto the biosensor tips (e.g., via streptavidin-biotin interaction or amine coupling).
-
-
Assay Setup:
-
A 96- or 384-well microplate is prepared with the necessary reagents: buffer for baseline and dissociation steps, and the serial dilution of this compound for the association step.
-
-
BLI Measurement:
-
The instrument dips the biosensors into the wells according to the programmed steps:
-
Baseline: Biosensors are equilibrated in buffer to establish a stable baseline.
-
Association: Biosensors are moved to the wells containing the compound to monitor binding.
-
Dissociation: Biosensors are moved back to buffer-containing wells to measure the dissociation of the compound.
-
-
-
Data Analysis:
-
The resulting binding curves are processed and fitted to a kinetic model (e.g., 1:1 binding) to determine the kinetic and affinity constants.
-
Self-Validation and Troubleshooting:
-
Non-specific Binding: A reference biosensor without the immobilized protein should be included to assess and subtract non-specific binding of the compound to the biosensor surface.
-
Data Quality: The shape of the binding curves should be consistent with the expected binding model. Irregularities may indicate issues such as protein instability or compound aggregation.
III. Summary and Recommendations
The selection of the most appropriate technique for measuring the binding affinity of this compound will depend on the specific goals of the study and the available resources.
| Technique | Key Advantages | Key Considerations |
| Surface Plasmon Resonance (SPR) | Real-time kinetics, high sensitivity, label-free | Protein immobilization required, potential for mass transport limitations |
| Isothermal Titration Calorimetry (ITC) | Gold standard for thermodynamics, label-free, in-solution | Higher sample consumption, lower throughput |
| MicroScale Thermophoresis (MST) | Low sample consumption, in-solution, tolerant of complex matrices | Requires fluorescent labeling of the protein |
| Biolayer Interferometry (BLI) | High-throughput, user-friendly, real-time kinetics | Protein immobilization required, lower sensitivity than SPR |
For an initial characterization of a novel interaction, SPR or BLI can provide valuable kinetic and affinity data relatively quickly. If a deeper understanding of the thermodynamic driving forces of the interaction is required, ITC is the method of choice. For situations where sample availability is limited or when working with complex biological samples, MST offers a powerful alternative.
By carefully considering the principles and protocols outlined in this guide, researchers can confidently and accurately measure the binding affinity of this compound to its target, thereby accelerating their research and drug discovery efforts.
IV. References
-
Exploiting Avidity Effects for the Discovery of Low Affinity Protein-Binding Fragments. (2010). National Institutes of Health.
-
Isothermal titration calorimetry in drug discovery. (n.d.). PubMed.
-
Characterization of Small Molecule-Protein Interactions Using SPR Method. (n.d.). PubMed.
-
Computational evaluation of protein – small molecule binding. (n.d.). PubMed Central (PMC) - NIH.
-
Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases. (2022). PubMed Central.
-
Fragment-based drug design using Microscale Thermophoresis. (n.d.). Domainex.
-
Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025). TA Instruments.
-
A beginner's guide to surface plasmon resonance. (2023). The Biochemist - Portland Press.
-
Label-free kinetic analysis of an antibody-antigen interaction using biolayer interferometry. (n.d.). [Source not provided].
-
A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. (2025). RSC Publishing.
-
MicroScale Thermophoresis. (n.d.). NanoTemper Technologies.
-
Protein Targets of Thioacetamide Metabolites in Rat Hepatocytes. (n.d.). PubMed Central (PMC) - NIH.
-
Kinetic Titration Series with Biolayer Interferometry. (2014). PLOS One - Research journals.
-
A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. (n.d.). PubMed Central.
-
Thermodynamics: Isothermal titration calorimetry in drug development (practice). (n.d.). Khan Academy.
-
Biolayer Interferometry (BLI). (n.d.). Center for Macromolecular Interactions - Harvard University.
-
ITC Assay Service for Drug Discovery. (n.d.). Reaction Biology.
-
Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025). Biosensing Instrument.
-
Microscale Thermophoresis in Drug Discovery. (n.d.). ResearchGate.
-
Exploring SPR and Fluorescent Dye Displacement Assays for RNA Binding Small Molecule Therapeutics. (2025). Massachusetts Biotechnology Council.
-
Binding Affinity. (n.d.). Malvern Panalytical.
-
Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects. (2014). JoVE.
-
Powerful New Research Technology Comes to UNH. (2026). [Source not provided].
-
Bio-layer interferometry. (n.d.). Wikipedia.
-
Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. (n.d.). PubMed Central (PMC) - NIH.
-
An Optimized Microscale Thermophoresis Method for High-Throughput Screening of DNA Methyltransferase 2 Ligands. (2022). ACS Pharmacology & Translational Science.
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- 5. reactionbiology.com [reactionbiology.com]
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Application Notes and Protocols: The Use of 2-(4-Fluorophenoxy)ethanethioamide in Anti-inflammatory Research Models
Introduction
The relentless pursuit of novel therapeutic agents to combat inflammatory diseases remains a cornerstone of modern drug discovery. Inflammation, a complex biological response to harmful stimuli, is a double-edged sword; while essential for host defense, its dysregulation underpins a multitude of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1] Current anti-inflammatory therapies, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant adverse effects, necessitating the exploration of new chemical entities with improved safety and efficacy profiles.[1][2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 2-(4-Fluorophenoxy)ethanethioamide , a novel compound with putative anti-inflammatory properties. While direct studies on this specific molecule are emerging, its structural motifs, particularly the phenoxyacetamide backbone, are present in compounds with demonstrated anti-inflammatory and analgesic activities.[3][4] This guide offers detailed protocols for both in vivo and in vitro models to rigorously assess its therapeutic potential. We will delve into the causality behind experimental design, ensuring that each protocol serves as a self-validating system for generating robust and reproducible data.
Proposed Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for similar phenoxyacetamide and thioamide derivatives.[5][6] The synthesis would likely involve a two-step process:
-
Synthesis of 2-(4-Fluorophenoxy)acetamide: This intermediate can be prepared via the reaction of 4-fluorophenol with 2-chloroacetamide in the presence of a suitable base, such as potassium carbonate, in an appropriate solvent like acetone or DMF.
-
Thionation of the Amide: The resulting 2-(4-Fluorophenoxy)acetamide can then be converted to the target thioamide, this compound, using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide in a solvent like dioxane or toluene.
Researchers should perform standard characterization techniques (NMR, Mass Spectrometry, and Elemental Analysis) to confirm the structure and purity of the synthesized compound before proceeding with biological evaluation.
Part 1: In Vivo Evaluation of Anti-inflammatory Activity
In vivo models are indispensable for understanding the physiological effects of a compound in a whole organism. We will focus on two widely accepted and highly reproducible models: the Carrageenan-Induced Paw Edema model for acute inflammation and the Adjuvant-Induced Arthritis model for chronic inflammation.[7][8][9]
Carrageenan-Induced Paw Edema in Rats: An Acute Inflammation Model
This model is a gold standard for screening acute anti-inflammatory activity.[7][9] The subcutaneous injection of carrageenan, a sulfated polysaccharide, triggers a localized, biphasic inflammatory response characterized by edema (swelling), hyperalgesia, and erythema.[7][10] The early phase (0-1.5 hours) is mediated by histamine, serotonin, and bradykinin, while the later phase (after 1.5 hours) is primarily driven by prostaglandins and nitric oxide, involving the infiltration of neutrophils.[10][11]
Experimental Protocol
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
This compound
-
Carrageenan (Lambda, Type IV)
-
Indomethacin or Diclofenac Sodium (Positive Control)
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose or 1% Tween 80 in saline)
-
Plethysmometer or Digital Calipers
-
Oral gavage needles
Procedure:
-
Acclimatization: House animals under standard laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight (with free access to water) before the experiment to ensure uniform drug absorption.
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Group I (Vehicle Control): Receives the vehicle only.
-
Group II (Positive Control): Receives Indomethacin (10 mg/kg, p.o.).
-
Group III-V (Test Groups): Receives this compound at different doses (e.g., 10, 25, 50 mg/kg, p.o.).
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).
-
Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) via gavage.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution (w/v in sterile saline) into the subplantar region of the right hind paw.[7][12]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[7][10]
Data Analysis:
-
Calculate the edema volume (mL) for each animal at each time point:
-
Edema = Vₜ - V₀
-
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Expected Data Presentation
| Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SEM | % Inhibition of Edema at 3h |
| 1h | 3h | ||
| Vehicle Control | - | ||
| Indomethacin | 10 | ||
| Test Compound | 10 | ||
| Test Compound | 25 | ||
| Test Compound | 50 |
Table 1: Representative data table for the carrageenan-induced paw edema assay.
Experimental Workflow Diagram
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Adjuvant-Induced Arthritis in Rats: A Chronic Inflammation Model
This model is highly relevant for studying the immunopathology of rheumatoid arthritis and for evaluating compounds with potential disease-modifying effects.[8][13][14] A single injection of Complete Freund's Adjuvant (CFA), a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, induces a robust, polyarticular inflammation that develops over several weeks.[13][14][15] The model exhibits hallmarks of human rheumatoid arthritis, including joint swelling, cartilage degradation, and bone resorption.[8]
Experimental Protocol
Materials:
-
Male Lewis or Wistar rats (180-220g)
-
Complete Freund's Adjuvant (CFA) containing M. tuberculosis (e.g., 10 mg/mL)
-
This compound
-
Methotrexate or Indomethacin (Positive Control)
-
Vehicle
-
Digital Calipers or Plethysmometer
-
Micro-CT scanner (for bone analysis, optional)
Procedure:
-
Induction of Arthritis (Day 0):
-
Anesthetize the rats.
-
Inject 0.1 mL of CFA into the subplantar region of the right hind paw. This induces the primary inflammatory lesion.
-
-
Treatment Protocol:
-
Randomly divide the animals into treatment groups (as described in 1.1) on Day 0 or after the onset of secondary inflammation (around Day 10-12).
-
Administer the vehicle, positive control, or test compound daily via oral gavage, starting from Day 0 (prophylactic) or Day 10 (therapeutic) and continuing until Day 21 or 28.
-
-
Monitoring and Assessment:
-
Arthritic Score: Visually score the severity of arthritis in all four paws every other day, based on a scale of 0-4 for each paw (0=normal, 4=severe erythema and swelling). The maximum score is 16 per animal.
-
Paw Volume: Measure the volume of both hind paws every 2-3 days.
-
Body Weight: Record the body weight of each animal every other day as an indicator of systemic toxicity.
-
-
Terminal Analysis (Day 21 or 28):
-
Histopathology: Euthanize the animals and collect the ankle joints. Fix in 10% formalin, decalcify, and process for hematoxylin and eosin (H&E) staining to assess inflammation, pannus formation, and cartilage/bone destruction.[8]
-
Radiography/Micro-CT: X-ray or scan the hind paws to visualize bone and joint integrity.
-
Biomarker Analysis: Collect blood serum to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA.
-
Data Analysis:
-
Compare the mean arthritic scores, paw volumes, and body weight changes between groups over time.
-
Quantify histopathological scores for inflammation, pannus, and bone erosion.
-
Compare serum cytokine levels between groups.
Expected Data Presentation
| Group | Dose (mg/kg) | Mean Arthritic Score (Day 21) ± SEM | Change in Paw Volume (uninjected paw, Day 21) ± SEM | Serum TNF-α (pg/mL, Day 21) ± SEM |
| Naive Control | - | 0 | 0 | |
| Vehicle Control | - | |||
| Methotrexate | 1 | |||
| Test Compound | 10 | |||
| Test Compound | 25 |
Table 2: Representative data table for the Adjuvant-Induced Arthritis assay.
Part 2: In Vitro Mechanistic Studies
In vitro assays are crucial for elucidating the molecular mechanisms by which a compound exerts its anti-inflammatory effects. The Lipopolysaccharide (LPS)-stimulated macrophage model is a cornerstone for this purpose.[16][17]
LPS-Stimulated Macrophage Assay
Macrophages are key players in the inflammatory response. Their activation by LPS, a component of Gram-negative bacteria, via Toll-like receptor 4 (TLR4) triggers intracellular signaling cascades, primarily involving the NF-κB and MAPK pathways.[18] This leads to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and cytokines like TNF-α, IL-6, and IL-1β.[17][18]
Experimental Protocol
Materials:
-
RAW 264.7 murine macrophage cell line or primary bone marrow-derived macrophages (BMDMs)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Dexamethasone or a specific inhibitor (Positive Control)
-
Griess Reagent (for NO measurement)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Reagents for Western blotting (antibodies for iNOS, COX-2, p-p65, p65, p-ERK, ERK)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells in appropriate plates (e.g., 96-well for viability/NO assay, 24-well for ELISA, 6-well for Western blotting) and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound or the positive control for 1-2 hours. Include a vehicle control (DMSO concentration should be <0.1%).
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for the desired time period (e.g., 24 hours for NO/cytokines, shorter times for signaling pathway analysis).[16][19]
-
Harvesting and Analysis:
-
Nitric Oxide (NO) Assay: After 24 hours, collect the cell culture supernatant. Measure the accumulation of nitrite (a stable product of NO) using the Griess reagent.[19]
-
Cytokine Measurement (ELISA): Collect the supernatant after 24 hours and measure the concentrations of TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's instructions.[20]
-
Western Blot Analysis: For signaling studies, lyse the cells at earlier time points (e.g., 30-60 min for p-p65/p-ERK, 24h for iNOS/COX-2). Perform Western blotting to determine the expression levels of key inflammatory proteins.
-
Cell Viability Assay (e.g., MTT or LDH): Perform a viability assay in parallel to ensure that the observed inhibitory effects are not due to cytotoxicity.
-
Proposed Signaling Pathway and Experimental Logic
The anti-inflammatory activity of this compound could be mediated by the inhibition of the TLR4-NF-κB/MAPK signaling pathway. This hypothesis forms the basis of our experimental design.
Caption: Hypothesized inhibition of the LPS-induced NF-κB signaling pathway.
By measuring the phosphorylation of key proteins like p65 (a subunit of NF-κB) and ERK (a MAPK), we can pinpoint where in the pathway the compound may be acting. A reduction in the levels of iNOS and COX-2 proteins would corroborate the findings from the NO and PGE₂ assays.
Conclusion
This guide provides a robust framework for the preclinical evaluation of this compound as a potential anti-inflammatory agent. By systematically employing both acute and chronic in vivo models, alongside targeted in vitro mechanistic studies, researchers can generate a comprehensive data package to support its further development. The emphasis on understanding the causality behind each protocol and ensuring data integrity through appropriate controls is paramount for the successful translation of promising compounds from the bench to the clinic.
References
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Chondrex, Inc. Adjuvant-Induced Arthritis Model. [Link]
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Bendele, A. (2001). Models of inflammation: adjuvant-induced arthritis in the rat. Current Protocols in Pharmacology, Chapter 5, Unit 5.5. [Link]
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Inotiv. Adjuvant Arthritis (AIA) In Rat. [Link]
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De Castro Costa, M., et al. (1981). Adjuvant-induced arthritis in rats: a possible animal model of chronic pain. Pain, 10(2), 173-185. [Link]
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Umar, M.I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Inflammopharmacology, 27(6), 1137-1148. [Link]
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Chondrex, Inc. A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. [Link]
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Hamilton, J. A. (2015). Macrophage Inflammatory Assay. Methods in Molecular Biology, 1339, 13-20. [Link]
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Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]
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Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]
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Al-Snafi, A. E. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]
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Singh, S., et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition, 4(2), 23-29. [Link]
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Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
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Sarveswaran, R., et al. (2017). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. World Journal of Pharmaceutical Research, 6(17), 131-141. [Link]
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Peiris, D.S.H.S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry, 15(2), 37-52. [Link]
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Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-141. [Link]
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Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]
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Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology, 225, 115-121. [Link]
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Peiris, D.S.H.S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry. [Link]
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Ezung, B., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources, 19(1), 1680-1695. [Link]
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Lowell, C. A., et al. (2000). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of Experimental Medicine, 191(5), 869-880. [Link]
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Rastegar, S., et al. (2022). LPS stimulation of distinct subtypes of macrophages. ResearchGate. [Link]
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Armstrong, R. A., et al. (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research, 176(2), e67-e74. [Link]
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Ochi, T., et al. (1993). Studies on antiinflammatory agents. III. Synthesis and pharmacological properties of metabolites of 4'-acetyl-2'-(2,4-difluorophenoxy)methanesulfonanilide (FK3311). Chemical & Pharmaceutical Bulletin, 41(6), 1086-1090. [Link]
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Amir, M., et al. (2008). Synthesis of 2-{[4-(alkylthio)phenoxy]methyl}-4-substituted-1,3-thiazoles as possible anti-inflammatory and antimicrobial agents. Indian Journal of Chemistry, 47B, 1429-1435. [Link]
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Rani, P., et al. (2013). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International, 2013, 685932. [Link]
-
PrepChem. Synthesis of 4'-(4-fluorophenoxy)acetophenone. [Link]
-
Atkinson, D. C., et al. (1976). Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac). Agents and Actions, 6(5), 656-666. [Link]
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Chen, X., et al. (2020). The Cancer Prevention, Anti-Inflammatory and Anti-Oxidation of Bioactive Phytochemicals Targeting the TLR4 Signaling Pathway. Molecules, 25(21), 5159. [Link]
-
Wang, B., et al. (2015). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 20(9), 16850-16866. [Link]
-
Alsawaleha, S. K., et al. (2025). Thiophene anti-inflammatory, and antioxidant properties of 1,3,4‒thiadiazoline‒6-sulfanylthiopyran-4(1H)-one hybrids. Medicinal Chemistry Research, 34(2), 392-405. [Link]
-
Berhault, A., et al. (2019). Synthesis and Reactivity of Fluorinated Dithiocarboxylates to Prepare Thioamides—Effective Access to a 4-Styrenylthioamide-Cinchona Alkaloid Monomer. Molecules, 24(18), 3249. [Link]
-
AA Blocks. 2-(4-fluorophenoxy)-N-(2-oxothiolan-3-yl)acetamide. [Link]
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Application Notes and Protocols for the Crystallization of 2-(4-Fluorophenoxy)ethanethioamide for X-ray Analysis
Introduction
Single-crystal X-ray diffraction (SCXRD) is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a compound.[1] The primary prerequisite for a successful SCXRD analysis is the availability of a high-quality single crystal, typically with dimensions of 0.1-0.3 mm in each direction.[2] The process of obtaining such crystals can be a significant bottleneck in the structure elucidation pipeline, often considered more of an art than a science.[3] This guide provides a comprehensive set of protocols and theoretical considerations for growing single crystals of 2-(4-Fluorophenoxy)ethanethioamide, a compound of interest in medicinal chemistry and drug development, suitable for X-ray analysis.
Thioamides, as isosteres of amides, exhibit unique electronic and hydrogen bonding properties that make their structural analysis particularly insightful for understanding their biological activity and potential as therapeutic agents.[4] This document is intended for researchers, scientists, and drug development professionals engaged in the structural characterization of novel small molecules. The protocols herein are designed to be a starting point, emphasizing a systematic and logical approach to crystallization that can be adapted based on experimental observations.
PART 1: Foundational Principles and Preliminary Analysis
Physicochemical Properties of this compound
The molecular structure of this compound (CAS No.: 35370-93-5, Molecular Formula: C8H8FNOS) suggests a molecule with moderate polarity.[7] The presence of the fluorophenoxy group introduces some lipophilicity, while the ethanethioamide moiety provides a site for hydrogen bonding. The properties of the simpler thioacetamide, which has a melting point of 111-114 °C and is soluble in water, suggest that our target compound will likely be a crystalline solid at room temperature with some degree of solubility in polar organic solvents.[8][9]
Protocol for Solubility Screening
The rational selection of a solvent system is the most critical step in developing a crystallization protocol. The ideal solvent is one in which the compound is sparingly soluble at room temperature but more soluble at elevated temperatures (for slow cooling methods) or one in which the compound is soluble and can be paired with a miscible anti-solvent (for diffusion and layering methods).
Objective: To determine the solubility of this compound in a range of common laboratory solvents.
Materials:
-
This compound (approx. 50 mg)
-
A selection of solvents with varying polarities (see Table 1)
-
Small vials (e.g., 1-2 mL) with caps
-
Vortex mixer
-
Hot plate/stirrer or water bath
Procedure:
-
Place a small, accurately weighed amount (e.g., 2-5 mg) of this compound into a series of labeled vials.
-
To each vial, add a small, measured volume (e.g., 0.1 mL) of a different solvent from Table 1.
-
Vortex each vial at room temperature for 1-2 minutes and visually inspect for dissolution.
-
If the compound dissolves completely, it is considered "soluble" in that solvent at that concentration.
-
If the compound does not dissolve, continue adding the solvent in 0.1 mL increments, vortexing after each addition, until the compound dissolves or a total volume of 1 mL is reached. Record the total volume of solvent required to dissolve the compound.
-
For solvents in which the compound is sparingly soluble or insoluble at room temperature, gently heat the vial while stirring to assess solubility at elevated temperatures. Be cautious with low-boiling point solvents.
-
Record your observations in a table similar to Table 1.
| Solvent | Polarity Index | Boiling Point (°C) | Solubility at RT | Solubility at Elevated Temp. | Notes |
| Hexane | 0.1 | 69 | |||
| Toluene | 2.4 | 111 | |||
| Dichloromethane | 3.1 | 40 | |||
| Acetone | 5.1 | 56 | |||
| Ethyl Acetate | 4.4 | 77 | |||
| Isopropanol | 3.9 | 82 | |||
| Ethanol | 4.3 | 78 | |||
| Methanol | 5.1 | 65 | |||
| Acetonitrile | 5.8 | 82 | |||
| Water | 10.2 | 100 |
This table should be filled out based on experimental observations.
PART 2: Crystallization Protocols
Based on the results of the solubility screen, appropriate crystallization methods can be selected. It is advisable to set up multiple crystallization experiments in parallel using different solvents and techniques.[10] Patience is key, as crystal growth can take anywhere from a few hours to several weeks.[11]
Slow Evaporation
This is often the simplest method and a good starting point.[2][12]
Principle: The concentration of the solute is gradually increased by the slow evaporation of the solvent, leading to supersaturation and subsequent crystal formation.
Protocol:
-
Prepare a nearly saturated solution of this compound in a suitable solvent (one in which it is moderately soluble at room temperature) in a clean vial.
-
Filter the solution through a syringe filter (0.22 µm) to remove any dust or particulate matter that could act as unwanted nucleation sites.[13]
-
Transfer the filtered solution to a clean vial with a large opening to facilitate evaporation. An NMR tube can also be effective as the cap allows for slow solvent loss.[3]
-
Cover the vial with parafilm and poke a few small holes in it to control the rate of evaporation.[2][12]
-
Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[13][14]
Troubleshooting:
-
Oiling out: If an oil forms instead of crystals, the compound may be too soluble in the chosen solvent, or the evaporation may be too rapid.[5] Try a solvent in which the compound is less soluble or slow down the evaporation rate by using fewer or smaller holes in the parafilm.
-
Formation of many small crystals: This indicates that nucleation is too rapid.[6] Dilute the initial solution or slow down the evaporation rate.
Vapor Diffusion
This technique is particularly useful when only small amounts of the compound are available and is often considered the best method for obtaining high-quality crystals.[5][15]
Principle: A solution of the compound in a "good" solvent is allowed to equilibrate with the vapor of a miscible "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[7]
Diagram of Vapor Diffusion Setup:
Caption: Hanging or Sitting Drop Vapor Diffusion.
Protocol (Sitting Drop):
-
Dissolve this compound in a minimal amount of a "good" solvent (e.g., dichloromethane, acetone, ethyl acetate) in a small, clean inner vial.
-
In a larger outer vial, place a small amount of a miscible "anti-solvent" (e.g., hexane, pentane, diethyl ether) in which the compound is insoluble. The anti-solvent should be more volatile than the good solvent.[5]
-
Place the inner vial inside the outer vial, ensuring the inner vial does not touch the sides of the outer vial.[5]
-
Seal the outer vial tightly and leave it undisturbed in a location with a constant temperature.[16][17]
Table of Common Solvent/Anti-solvent Pairs for Vapor Diffusion:
| Good Solvent | Anti-Solvent |
| Dichloromethane | Pentane, Hexane |
| Chloroform | Diethyl Ether |
| Acetone | Hexane, Heptane |
| Ethyl Acetate | Hexane, Heptane |
| Tetrahydrofuran | Hexane |
| Acetonitrile | Diethyl Ether |
| Methanol | Diethyl Ether |
| Ethanol | Hexane |
This table provides common starting points; the ideal pair will depend on the experimentally determined solubility.
Solvent Layering (Liquid-Liquid Diffusion)
This method is effective for compounds that are highly soluble in one solvent and insoluble in another, where the two solvents are miscible.[7]
Principle: A solution of the compound is carefully layered with a miscible anti-solvent. Slow diffusion at the interface of the two solvents creates a region of supersaturation, leading to crystal growth.
Diagram of Solvent Layering:
Caption: Solvent Layering Technique.
Protocol:
-
Prepare a concentrated solution of this compound in a small volume of a "good," dense solvent (e.g., dichloromethane) in a narrow container like an NMR tube or a test tube.[7]
-
Carefully and slowly, layer a less dense, miscible "anti-solvent" (e.g., hexane, pentane) on top of the solution. This can be done by letting the anti-solvent run down the side of the tilted tube. The goal is to create a sharp interface between the two layers.[7]
-
Seal the container and leave it in an undisturbed location. Crystals will typically form at the interface over a period of days.
Troubleshooting:
-
Precipitation at the interface: If a powder precipitates immediately, the initial solution is too concentrated. Dilute the solution and repeat the experiment.
-
No crystal formation: The solution may be too dilute, or the solubility difference in the solvent-anti-solvent mixture is not optimal. Try increasing the concentration or using a different anti-solvent.
PART 3: Crystal Harvesting and Mounting
Once suitable crystals have formed, they must be handled with care to prevent damage.
Protocol:
-
Carefully remove a crystal from the mother liquor using a cryo-loop or a small spatula.
-
Quickly wick away excess solvent with the edge of a filter paper.
-
If the crystal is stable, it can be mounted directly on a goniometer head. If the crystal contains solvent molecules in the lattice, it may be necessary to coat it in a cryo-protectant (e.g., paratone-N oil) before flash-cooling in a stream of cold nitrogen on the diffractometer.[2]
Important Note: Never allow the crystals to dry out completely if they have been grown from a volatile solvent, as this can lead to the loss of solvent from the crystal lattice and a subsequent loss of crystallinity.[2]
Conclusion
The crystallization of this compound, like any new compound, requires a systematic and patient approach. By first conducting a thorough solubility screen, researchers can make informed decisions about the most promising crystallization techniques and solvent systems. The protocols for slow evaporation, vapor diffusion, and solvent layering provided in this guide offer robust starting points for obtaining high-quality single crystals suitable for X-ray diffraction analysis. Careful observation and methodical troubleshooting will be key to success.
References
- Guide for crystallization. (n.d.).
- Growing Quality Crystals. (n.d.). MIT Department of Chemistry.
- How to grow crystals for X-ray crystallography. (2024). IUCr.
- Tips and Tricks for the Lab: Growing Crystals Part 3. (2012). ChemistryViews.
- Staples, R. J. (2018). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 74(10), 1473-1481.
- How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry.
- Slow Evaporation Method. (n.d.).
- Prabhuswamy, A., et al. (2021). Synthesis, Crystal Structure Elucidation, Hirshfeld Surface Analysis, 3D Energy Frameworks and DFT Studies of 2-(4-Fluorophenoxy) Acetic Acid. European Journal of Chemistry, 12(3), 304-313.
- How to Grow Crystals. (n.d.).
- How to crystallize your sample. (n.d.). KU Leuven X-ray Core.
- Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment. (n.d.).
- Sitting Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research.
- Thioacetamide or TAA or Ethanethioamide Manufacturers. (n.d.). Muby Chemicals.
- Crystal Growing Tips. (2015). University of Florida Center for Xray Crystallography.
- What Is Small Molecule Crystal Structure Analysis? (n.d.). Rigaku.
- Growing X-ray quality single crystals reliably and consistently. (2024).
- This compound. (n.d.). Echemi.
- Crystallisation. (n.d.). The Schlenk Line Survival Guide.
- Absolute Configuration of Small Molecules by Co-Crystallization. (2020). Angewandte Chemie International Edition, 59(38), 15875-15880.
- Thioacetamide. (n.d.). In Wikipedia.
- Troubleshooting Crystallization: A Technical Guide for Hispidanin B. (n.d.). Benchchem.
- Troubleshooting. (2022). Chemistry LibreTexts.
- X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. (n.d.).
- Why I am not getting crystals? (2012). ResearchGate.
- Advice for Crystallization. (n.d.). Universität Potsdam.
- Solvent combinations used in the crystallization of compounds 2–4. (n.d.). ResearchGate.
- Thioamide synthesis by thionation. (n.d.). Organic Chemistry Portal.
- 2-(4-fluorophenoxy)-N-(2-oxothiolan-3-yl)acetamide. (n.d.). AA Blocks.
- Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. (2020). Pharmaceutics, 12(11), 1087.
- Insights into crystallization pathways. (2017). Journal of Controlled Release, 256, 193-202.
- Contemporary Applications of Thioamides and Methods for their Synthesis. (2021). ChemRxiv.
- General methods for synthesis of thioamides. (n.d.). ResearchGate.
- 2-(4-FLUOROPHENOXY)-N-(2-FLUOROPHENYL)ACETAMIDE. (n.d.). Sigma-Aldrich.
- Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. (2015). Molecules, 20(8), 14636-14646.
- Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. (2023). Molecules, 28(8), 3535.
Sources
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- 3. aablocks.com [aablocks.com]
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- 11. 2-(4-Fluorophenyl)acetamide | C8H8FNO | CID 573120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 15. CAS#:1058499-23-2 | 2-(4-fluorophenoxy)-N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide | Chemsrc [chemsrc.com]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Fluorophenoxy)ethanethioamide
Welcome to the technical support guide for the synthesis of 2-(4-Fluorophenoxy)ethanethioamide. This document is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis and to provide actionable strategies for yield improvement. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible methodology.
Introduction: Understanding the Challenges
This compound is a valuable building block in medicinal chemistry. However, its synthesis can be plagued by issues such as low conversion, competing side reactions, and purification difficulties, all of which contribute to suboptimal yields. Thioamides are generally synthesized by two primary routes: the thionation of a corresponding amide or the addition of a sulfur source to a nitrile.[1][2] This guide provides troubleshooting and frequently asked questions for both pathways, enabling you to diagnose and resolve issues effectively.
Synthetic Strategy 1: Thionation of 2-(4-Fluorophenoxy)acetamide
This is a common and direct approach where the carbonyl oxygen of the amide is exchanged for a sulfur atom. The most prevalent reagent for this transformation is Lawesson's Reagent (LR).[3]
Caption: Workflow for the thionation of an amide to a thioamide.
Detailed Protocol: Thionation using Lawesson's Reagent
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-(4-Fluorophenoxy)acetamide (1.0 eq) in anhydrous toluene or 1,4-dioxane.
-
Reagent Addition: Add Lawesson's Reagent (0.5 - 0.6 eq) to the solution. The reaction is often run with slightly more than the stoichiometric 0.5 equivalents to ensure complete conversion.
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting amide spot indicates reaction completion.
-
Work-up: Cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure. The residue will contain the product and phosphorus-containing byproducts.
-
Purification: The crude product is typically purified by column chromatography on silica gel.
Troubleshooting and FAQs for Thionation
Q1: My reaction shows very low conversion, and I've recovered most of my starting amide. What went wrong?
-
A1: Reagent Quality and Stoichiometry. Lawesson's Reagent (LR) can degrade upon exposure to moisture. Ensure you are using a fresh, dry batch of LR. It is often beneficial to use a slight excess (e.g., 0.6 equivalents) to drive the reaction to completion. Some modern, air-stable thionating reagents have been developed as alternatives to address the stability issues of LR.[4]
-
A2: Insufficient Temperature or Time. The thionation of amides with LR typically requires elevated temperatures (refluxing toluene or dioxane).[5] Ensure your reaction is heated adequately. If the reaction is sluggish, a longer reaction time may be necessary. Monitor closely with TLC to avoid degradation.
-
A3: Solvent Choice. The reaction requires an anhydrous, non-protic solvent. Toluene, xylene, or 1,4-dioxane are common choices. The presence of water will decompose the Lawesson's Reagent.
Q2: My TLC plate shows the formation of the product, but also several other spots. How can I minimize side products?
-
A1: Over-refluxing. Prolonged heating after the starting material has been consumed can lead to the degradation of the desired thioamide product. Once TLC indicates full conversion, proceed to the work-up.
-
A2: Purity of Starting Material. Ensure your starting 2-(4-Fluorophenoxy)acetamide is pure. Impurities can lead to a complex reaction mixture.
Q3: Purification is difficult, and my final product is contaminated with a foul-smelling impurity. What can I do?
-
A1: Removing Phosphorus Byproducts. The main byproducts from Lawesson's Reagent are phosphorus-based and can be challenging to remove. A common technique is to wash the crude organic extract with a saturated NaHCO₃ solution. For more stubborn impurities, an aqueous wash with 1M NaOH can be effective, but be cautious as this may hydrolyze your product if contact time is prolonged.
-
A2: Column Chromatography. Careful column chromatography is often essential. A gradient elution system, starting with a non-polar solvent (like hexane) and gradually increasing the polarity with ethyl acetate, can effectively separate the product from byproducts.
Synthetic Strategy 2: Synthesis from 2-(4-Fluorophenoxy)acetonitrile
This method involves the direct addition of a sulfur source, typically hydrogen sulfide (H₂S) or its salts, to the nitrile functional group.[6][7] While potentially more atom-economical, it requires careful handling of reagents.
Caption: Workflow for the synthesis of a thioamide from a nitrile.
Detailed Protocol: Synthesis using Sodium Hydrosulfide (NaSH)
-
Preparation: In a well-ventilated fume hood, dissolve 2-(4-Fluorophenoxy)acetonitrile (1.0 eq) in a suitable solvent like DMF or a mixture of pyridine and triethylamine.
-
Reagent Addition: Add sodium hydrosulfide (NaSH) (1.5 - 2.0 eq) portion-wise. The reaction can be exothermic. An amine base is often used to facilitate the reaction.[7][8]
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction by TLC.
-
Work-up: Quench the reaction by carefully pouring it into cold water. This may precipitate the crude product.
-
Purification: The crude solid can be collected by filtration and recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure thioamide.
Troubleshooting and FAQs for Nitrile Thiolysis
Q1: The reaction is extremely slow or has stalled completely.
-
A1: Solubility Issues. The starting nitrile may have poor solubility in the chosen solvent system. Using a polar aprotic solvent like DMF can improve solubility.[2]
-
A2: Inadequate Catalyst. The addition of H₂S to a nitrile is often base-catalyzed. Common choices include pyridine, triethylamine, or even ammonia. Ensure an adequate amount of base is present. Some protocols use amine hydrochlorides to generate H₂S in situ from NaSH, providing a controlled pH environment.[7][8]
-
A3: Inactive H₂S Source. Sodium hydrosulfide is hygroscopic and can degrade. Use a fresh, anhydrous source.
Q2: My main product is the corresponding amide, not the thioamide. Why?
-
A1: Presence of Water. This is a classic sign of hydrolysis. The intermediate thioimidate is susceptible to hydrolysis, as is the final thioamide product, especially under basic conditions. Ensure all reagents and solvents are anhydrous. The work-up should also be performed promptly and at low temperatures to minimize hydrolysis.
Q3: I am concerned about the safety of using hydrogen sulfide or its salts.
-
A1: Engineering Controls. All manipulations involving H₂S or its salts (which can release H₂S gas upon acidification) MUST be performed in a certified and properly functioning chemical fume hood. H₂S is a highly toxic gas.
-
A2: Safer Alternatives. Researchers have developed methods that avoid handling gaseous H₂S directly. Using NaSH or ammonium sulfide are common alternatives.[2] Other methods utilize thioacetic acid or O,O-dialkyldithiophosphoric acids as the sulfur source.[9][10]
General Yield Optimization and Purification Strategies
| Strategy | Key Considerations | Expert Insight |
| Reagent Purity | Starting materials (amide/nitrile) and thionating agents must be of high purity. | Lawesson's Reagent should be a pale yellow powder. A greenish or dark color indicates significant degradation. |
| Solvent Selection | Solvents must be anhydrous and appropriate for the reaction temperature. | For thionations, toluene is often preferred for its high reflux temperature and ease of removal. For nitrile additions, DMF or pyridine/triethylamine mixtures are effective. |
| Temperature Control | Overheating can cause degradation, while insufficient heat will stall the reaction. | Use an oil bath with a temperature controller for precise heating. Monitor internal reaction temperature, not just the bath temperature. |
| Reaction Monitoring | Use TLC to track the consumption of starting material and formation of the product. | Co-spotting your reaction mixture with the starting material on the TLC plate is crucial for accurate assessment of conversion. |
| Purification | The choice between recrystallization and chromatography depends on the purity of the crude product. | If the crude product is a solid and relatively clean by TLC, recrystallization is an efficient method to obtain high purity material and improve yield by avoiding losses on a column. For complex mixtures, column chromatography is unavoidable. |
Comparative Overview of Synthetic Routes
| Feature | Route 1: Thionation of Amide | Route 2: Synthesis from Nitrile |
| Starting Material | 2-(4-Fluorophenoxy)acetamide | 2-(4-Fluorophenoxy)acetonitrile |
| Key Reagents | Lawesson's Reagent, P₄S₁₀ | NaSH, (NH₄)₂S, H₂S |
| Pros | Generally reliable; tolerant of many functional groups. | High atom economy; can be high yielding. |
| Cons | Phosphorus byproducts can complicate purification; reagent moisture sensitivity. | Potential for hydrolysis; safety concerns with H₂S; nitrile reactivity can be sluggish. |
| Typical Yields | 60-85% | 50-95% (highly condition-dependent)[2][7] |
References
- [Chemical Communications] A novel thio-Ritter-type reaction of alkyl bromides, nitriles, and hydrogen sulfide has been explored, providing a straightforward approach toward functionally important thioamides. ()
- [Organic Chemistry Portal] Thioamide synthesis by thion
- [ChemRxiv] Contemporary Applications of Thioamides and Methods for their Synthesis. ()
- [ResearchGate] Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. ()
- [Organic Chemistry Portal] Lawesson's Reagent. ()
- [ACS Publications] Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission. ()
-
[Taylor & Francis Online] Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. ([Link])
-
[C&EN Global Enterprise] Chemists Find General Thioamide Synthesis. ([Link])
- [Taylor & Francis Online] Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. ()
-
[ResearchGate] Nucleophilic addition of nitriles with H2S to synthesize functionalized thioamides over a N–GC-6 catalyst. ([Link])
-
[ResearchGate] Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride | Request PDF. ([Link])
-
[ResearchGate] Modification of organic compounds with Lawesson's reagent. ([Link])
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- 5. researchgate.net [researchgate.net]
- 6. Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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overcoming solubility issues with 2-(4-Fluorophenoxy)ethanethioamide in assays
Technical Support Center: 2-(4-Fluorophenoxy)ethanethioamide
A Guide to Overcoming Solubility Challenges in Experimental Assays
Welcome to the technical support guide for this compound. As a Senior Application Scientist, I understand that realizing the full potential of a novel compound requires overcoming practical hurdles, with solubility being one of the most common. This guide is structured to provide you with both quick-reference FAQs and in-depth troubleshooting protocols to ensure your experiments are reliable, reproducible, and yield the highest quality data.
The thioamide moiety, while offering unique biochemical properties, often contributes to poor aqueous solubility due to its electronic and structural characteristics.[1][2] This guide will walk you through the causality of these issues and provide validated strategies to maintain compound integrity and assay performance.
Frequently Asked Questions (FAQs)
Here are answers to the most common initial queries we receive.
Q1: What is the recommended starting solvent for dissolving this compound?
A: Dimethyl sulfoxide (DMSO) is the recommended primary solvent. It is a powerful, polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[3] Prepare a high-concentration stock solution, for example, 10-50 mM, in 100% anhydrous DMSO. Store this stock at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can introduce water and promote precipitation.[4]
Q2: My compound dissolves in DMSO, but why does it precipitate when I add it to my aqueous assay buffer or cell culture medium?
A: This is a classic issue known as "antisolvent precipitation." While your compound is soluble in 100% DMSO, its solubility in the final aqueous solution is much lower.[5][6] When the DMSO stock is diluted into the buffer, the DMSO molecules rapidly disperse and interact with water, effectively "disappearing" as a solvent for your compound.[5] If the final concentration of your compound exceeds its aqueous solubility limit, it will precipitate.[7]
Q3: What is the maximum final concentration of DMSO I can use in my assay?
A: This is highly dependent on the assay type and the cell line used.
-
For biochemical (cell-free) assays: Higher concentrations (up to 5%) may be tolerated, but you must always run a "solvent-only" control to check for interference with the assay components (e.g., enzyme activity, protein stability).
-
For cell-based assays: The tolerance is much lower. A final DMSO concentration of ≤0.1% is considered safe for most cell lines and is the recommended upper limit to avoid artifacts.[8][9][10] Some robust cell lines may tolerate up to 0.5%, but this must be empirically determined by running a dose-response curve of DMSO alone and assessing viability.[11][12]
Q4: I see a precipitate. Can I just vortex it and proceed with the experiment?
A: No. A visible precipitate means the concentration of the dissolved compound is unknown and non-uniform, which will lead to inaccurate and non-reproducible results. The observed biological effect (or lack thereof) cannot be reliably attributed to a specific concentration.
Q5: Are there alternatives to DMSO?
A: Yes, other organic solvents like ethanol, methanol, or N,N-dimethylformamide (DMF) can be used. However, their compatibility with your specific assay and their potential toxicity (especially for cell-based assays) must be validated. For many applications, advanced formulation strategies may be more effective than simply changing the primary solvent.
In-Depth Troubleshooting & Protocols
This section provides detailed, step-by-step guidance for systematically addressing solubility issues.
Problem 1: Compound Precipitation Upon Dilution in Aqueous Buffer
This is the most frequent challenge. The key is to control the dilution process to avoid creating localized areas of high concentration that exceed the aqueous solubility limit.
Underlying Cause: The compound's hydrophobic nature, likely due to the fluorophenoxy group, causes it to crash out of solution when the highly favorable DMSO environment is replaced by a polar aqueous environment.
This protocol is designed to minimize precipitation by gradually lowering the solvent concentration.
-
Prepare High-Concentration Stock: Dissolve this compound in 100% anhydrous DMSO to create a 10 mM stock solution.
-
Create an Intermediate Dilution Plate:
-
Dispense your assay buffer into a 96-well polypropylene plate.
-
Add a small volume of your 10 mM DMSO stock to the first well to make a high-concentration intermediate (e.g., 200 µM). This intermediate will still have a relatively high DMSO concentration.
-
Perform a serial dilution across this intermediate plate using the assay buffer.
-
-
Final Assay Plate Dilution:
-
Transfer a small, fixed volume (e.g., 1-2 µL) from each well of the intermediate plate to your final assay plate, which already contains cells or assay reagents in the final buffer volume.
-
This final step ensures the DMSO concentration is kept low (e.g., ≤0.1%) and the compound is introduced to the aqueous environment at a concentration closer to its final test concentration.
-
-
Crucial Control Step: Always include a "vehicle control" in your experiment. This control should contain the highest final concentration of DMSO used in your compound dilutions but no compound. This allows you to subtract any background effects of the solvent itself.[8]
Solubility Troubleshooting Workflow
This workflow guides you through selecting an appropriate strategy when standard dilution fails.
Sources
- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. ziath.com [ziath.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. lifetein.com [lifetein.com]
- 11. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
troubleshooting inconsistent results in 2-(4-Fluorophenoxy)ethanethioamide experiments
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-(4-Fluorophenoxy)ethanethioamide (CAS No: 35370-93-5).[1] This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this compound. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to resolve inconsistencies in your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address the most pressing issues that may arise during your workflow.
Section 1: Synthesis and Reaction Monitoring
The synthesis of thioamides, while conceptually straightforward, is often plagued by issues related to reagent quality, reaction conditions, and competing side reactions.[2][3]
Q1: My reaction yield for this compound is consistently low or variable. What are the most likely causes?
A1: Low yield is the most frequently reported issue and typically stems from one of three areas: the thionation agent, the reaction conditions, or the stability of the starting material and product. The most common synthetic route is the thionation of the corresponding amide, 2-(4-Fluorophenoxy)acetamide.
Causality Explained: Thionation reagents like Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀) are moisture-sensitive and require sufficient thermal energy to react efficiently. However, excessive heat can degrade both the reagent and the desired thioamide product. An optimal thermal window is therefore critical. Furthermore, thioamides themselves can be susceptible to hydrolysis or other degradation pathways, especially under harsh conditions.[4]
Troubleshooting Steps:
-
Assess Reagent Quality: Lawesson's Reagent should be a pale yellow powder. If it is dark yellow or clumpy, it may have hydrolyzed. Use freshly opened reagent or material stored under an inert atmosphere.
-
Ensure Anhydrous Conditions: The presence of water is highly detrimental. Water reacts with thionating agents and can hydrolyze the thioamide product back to the starting amide in an S-to-O exchange.[5]
-
Dry your glassware thoroughly (oven-drying is recommended).
-
Use anhydrous solvents (e.g., dry toluene or dioxane).
-
Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Optimize Reaction Temperature & Time:
-
Lawesson's Reagent: The reaction typically requires heating. A temperature range of 80-110 °C in toluene or dioxane is a good starting point. Monitor the reaction by TLC or LC-MS every 30-60 minutes.
-
Phosphorus Pentasulfide (P₄S₁₀): This reagent can sometimes be more aggressive. It is often used in solvents like pyridine or dioxane. The reaction may proceed at a lower temperature but can also generate more byproducts.
-
-
Stoichiometry of Thionating Agent: While 0.5 equivalents of Lawesson's Reagent (a dimer) is stoichiometrically required, using a slight excess (0.55 - 0.6 eq.) can sometimes drive the reaction to completion. However, a large excess complicates purification.
dot
Caption: Troubleshooting logic for low reaction yield.
Q2: I am observing a significant amount of a byproduct with a mass corresponding to my starting material, 2-(4-Fluorophenoxy)acetamide, even after a long reaction time. What is happening?
A2: This strongly suggests either an incomplete reaction or hydrolysis of the thioamide product back to the amide. The latter is a well-known issue in thioamide chemistry, especially when trace amounts of water are present during the reaction or work-up.[5]
Causality Explained: The thioamide functional group (C=S) is more reactive than the corresponding amide (C=O).[5] The thionation process is reversible under certain conditions. In the presence of water, particularly at elevated temperatures, the sulfur atom can be exchanged for an oxygen atom, regenerating the more thermodynamically stable amide.
Troubleshooting Steps:
-
Verify Anhydrous Conditions: This is the most critical step. Re-evaluate your solvent drying procedure and ensure all glassware is moisture-free.
-
Aqueous Work-up: Perform the aqueous work-up at a lower temperature (e.g., in an ice bath) to minimize hydrolysis. Use a mild base like saturated sodium bicarbonate (NaHCO₃) solution to quench the reaction and neutralize any acidic byproducts. Avoid strong acids or bases during work-up.
-
Reaction Monitoring: Use TLC to track the disappearance of the starting amide. If the ratio of product to starting material plateaus, the reaction may have stalled. At this point, adding a small additional portion of the thionating agent might be warranted, but be cautious as this can complicate purification.
Q3: How can I effectively monitor the progress of the thionation reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and convenient method. LC-MS can provide more definitive information.
TLC Method:
-
Stationary Phase: Standard silica gel plates (Silica Gel 60 F₂₅₄).
-
Mobile Phase: A mixture of ethyl acetate and hexane is a good starting point. A 30-50% ethyl acetate in hexane system typically provides good separation.
-
Visualization:
-
UV Light (254 nm): Both the starting amide and the thioamide product are usually UV active.
-
Potassium Permanganate (KMnO₄) stain: Thioamides often show up as a bright yellow/orange spot immediately upon staining, which is a useful characteristic.
-
-
Expected Result: The thioamide product (lower Rƒ) should appear as the starting amide spot (higher Rƒ) is consumed.
| Compound | Typical Rƒ (40% EtOAc/Hexane) | Appearance |
| 2-(4-Fluorophenoxy)acetamide | ~0.4 | UV active |
| This compound | ~0.5-0.6 | UV active, stains yellow with KMnO₄ |
| Lawesson's Reagent Byproducts | Baseline (polar) | Can streak if overloaded |
Section 2: Work-up and Purification
Purification can be challenging due to the reactivity of the thioamide group and the nature of the byproducts from thionating agents.
Q4: My purified product appears to be unstable, showing discoloration or degradation upon storage. How can I improve its stability?
A4: Thioamides can be sensitive to air, light, and trace acids or bases.[4] The sulfur atom can be susceptible to oxidation.
Troubleshooting Steps:
-
Thorough Purification: Ensure all residual acidic or basic impurities from the work-up are removed. If purifying by column chromatography, ensure the silica gel is neutral.
-
Storage Conditions:
-
Store the final compound under an inert atmosphere (Argon or Nitrogen).
-
Use an amber vial to protect it from light.
-
Store at a low temperature (-20 °C is recommended for long-term storage).
-
-
Solvent Removal: When concentrating the product, avoid excessive heat. Use a rotary evaporator at a moderate temperature (<40 °C). Ensure all solvent is removed, as residual protic solvents can contribute to degradation over time.
Q5: What is the most effective method for purifying this compound?
A5: Both flash column chromatography and recrystallization are viable methods. The choice depends on the scale of the reaction and the nature of the impurities.
-
Flash Column Chromatography: This is the most versatile method for removing polar byproducts from Lawesson's reagent and unreacted starting material.
-
Adsorbent: Neutral silica gel.
-
Eluent: A gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 40%) usually provides excellent separation.
-
-
Recrystallization: If the crude product is relatively clean (>85% pure), recrystallization can be highly effective for obtaining material of very high purity.
-
Solvent System: A binary solvent system like ethyl acetate/hexane or dichloromethane/hexane is a good starting point. Dissolve the crude material in a minimum amount of the more polar solvent (e.g., ethyl acetate) at a warm temperature, then slowly add the less polar "anti-solvent" (e.g., hexane) until turbidity is observed. Allow it to cool slowly to induce crystallization.
-
Section 3: Analytical and Characterization
Confirming the structure and purity of the final product is a critical final step.
Q6: The ¹H or ¹³C NMR spectrum of my product shows broad peaks or is more complex than expected. How can I interpret this?
A6: This is a common feature of thioamides and is often due to hindered rotation around the C-N bond, similar to amides. This can lead to the observation of rotamers (rotational isomers) at room temperature, causing peak broadening or even duplication of certain signals.
Causality Explained: The C-N bond in a thioamide has significant double-bond character. The energy barrier to rotation around this bond can be high enough that two distinct rotational isomers exist on the NMR timescale.
Troubleshooting & Interpretation:
-
Variable Temperature (VT) NMR: Acquiring a spectrum at an elevated temperature (e.g., 50-80 °C) can often increase the rate of rotation, causing the distinct signals of the rotamers to coalesce into a single, sharp peak. This is a powerful diagnostic tool to confirm if peak complexity is due to rotamers.
-
Characteristic ¹³C NMR Shift: A key confirmation of successful thionation is the chemical shift of the thiocarbonyl carbon (C=S). This carbon is significantly deshielded and typically appears far downfield in the ¹³C spectrum, often in the 200–210 ppm range, whereas the corresponding amide carbonyl (C=O) is around 170 ppm.[5]
Q7: I am having difficulty developing a robust LC-MS method for this compound. Can you provide a starting point?
A7: this compound is a moderately polar, neutral molecule. A standard reversed-phase method should be effective.
| Parameter | Recommendation | Rationale |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Standard for retaining moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Provides a proton source for positive ion mode. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Standard organic eluents. |
| Gradient | 5% B to 95% B over 5-10 minutes | A general-purpose gradient to ensure elution. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The thioamide nitrogen can be protonated. |
| Expected Ion | [M+H]⁺ = 186.03 m/z | For C₈H₈FNOS. |
Appendices
Appendix A: Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
Disclaimer: This protocol is a representative procedure and should be adapted and optimized for your specific laboratory conditions. Always perform a risk assessment before starting any new procedure.
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(4-Fluorophenoxy)acetamide (1.0 eq.).
-
Place the flask under an inert atmosphere (N₂ or Ar).
-
Add anhydrous toluene (approx. 0.1 M concentration).
-
Add Lawesson's Reagent (0.55 eq.) in one portion.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (40% EtOAc/Hexane) every hour. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Load the crude product onto a silica gel column (dry loading is preferred).
-
Elute the column using a gradient of ethyl acetate in hexane. A typical gradient would be:
-
5% EtOAc/Hexane (2 column volumes)
-
5% -> 40% EtOAc/Hexane (10 column volumes)
-
40% EtOAc/Hexane until the product has fully eluted.
-
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
dot
Caption: General experimental workflow.
References
-
Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. National Institutes of Health (NIH). Available from: [Link]
-
Opportunities and challenges in the synthesis of thioamidated peptides. PubMed. Available from: [Link]
-
Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. Request PDF. Available from: [Link]
-
Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC. Available from: [Link]
-
Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. ACS Publications. Available from: [Link]
-
Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. Available from: [Link]
-
Thioamide synthesis by thionation. Organic Chemistry Portal. Available from: [Link]
-
Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. Available from: [Link]
-
Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Taylor & Francis Online. Available from: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Opportunities and challenges in the synthesis of thioamidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for the synthesis of thioamides
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for thioamide synthesis. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the synthesis of these vital compounds. As thioamides are crucial isosteres of amides in medicinal chemistry and serve as key intermediates in organic synthesis, optimizing their preparation is paramount.[1][2] This guide offers practical, experience-driven advice to enhance your reaction yields, minimize side products, and simplify purification processes.
Frequently Asked Questions (FAQs)
Q1: My thionation reaction is sluggish or incomplete. What are the first parameters I should check?
A1: Several factors can lead to an incomplete reaction. Start by assessing the following:
-
Reagent Purity and Stoichiometry: Ensure your thionating agent (e.g., Lawesson's reagent, P₄S₁₀) is pure and dry. Lawesson's reagent can degrade with exposure to moisture.[3][4] Verify the stoichiometry; often, an excess of the thionating agent is required.
-
Reaction Temperature: Many thionation reactions require elevated temperatures, often refluxing in solvents like toluene or xylene.[5] Ensure your reaction is reaching and maintaining the target temperature.
-
Solvent Choice: The solvent plays a critical role in reactant solubility and reaction rate.[6] Anhydrous solvents are generally recommended to prevent decomposition of the thionating agent.[5][6] For syntheses involving nitriles and a sulfur source, polar aprotic solvents like DMF can be effective.[7]
Q2: I'm observing significant side product formation. What are the common culprits?
A2: Side product formation is a frequent issue. Common side reactions include:
-
With Lawesson's Reagent: Cleavage of the P-C bond in the reagent can sometimes occur.[3] Also, byproducts derived from the reagent, such as 4-methoxybenzenecarbothioic acid, can complicate purification.[8]
-
From Primary Amides: Dehydration to the corresponding nitrile can be a significant side reaction, particularly at high temperatures.[1][9]
-
In Peptide Synthesis: Epimerization at the α-carbon of the thioamidated amino acid can occur, especially under basic conditions used for Fmoc deprotection.[10][11]
Q3: Purification of my crude thioamide is difficult. Any suggestions?
A3: Thioamide purification can be challenging due to the nature of the byproducts.
-
Removal of Phosphorus Byproducts: When using reagents like P₄S₁₀ or Lawesson's reagent, phosphorus-containing byproducts are formed. Using alumina-supported P₄S₁₀ can simplify workup, as the byproducts are adsorbed onto the alumina and can be removed by filtration.[12][13]
-
Chromatography: Column chromatography is a common purification method. A gradient elution is often necessary to separate the desired thioamide from less polar starting materials and more polar byproducts.
-
Crystallization: If your thioamide is a solid, recrystallization can be a highly effective purification technique.
Q4: Are there alternatives to Lawesson's reagent and P₄S₁₀ that are easier to handle?
A4: Yes, several alternative thionating agents have been developed to address the handling issues associated with traditional reagents, such as their moisture sensitivity and the generation of hydrogen sulfide.[14]
-
Belleau's Reagent and Davy's Reagents: These are analogs of Lawesson's reagent with improved solubility.[14]
-
Yokoyama's Reagent: Another alternative with different reactivity profiles.[1]
-
Novel Air-Stable Reagents: Recently, more stable and odorless thionating reagents have been reported, which do not release detectable H₂S under ambient conditions and can be recycled.[14]
-
Elemental Sulfur: In combination with various activating agents or in multicomponent reactions, elemental sulfur is a cost-effective and less hazardous sulfur source.[2][15]
Troubleshooting Guides
Issue 1: Low Yield in Thioamide Synthesis from Amides
Question: I am attempting to synthesize a thioamide from its corresponding amide using Lawesson's reagent, but my yield is consistently low. What steps can I take to optimize this reaction?
Answer:
Low yields in this transformation are a common hurdle. A systematic approach to troubleshooting is essential.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Degraded Lawesson's Reagent | Lawesson's reagent is sensitive to moisture and can decompose over time, leading to reduced reactivity.[3] | Use freshly opened or properly stored Lawesson's reagent. Consider preparing it fresh if you suspect degradation.[4] |
| Insufficient Reaction Temperature | Thionation of amides often requires significant thermal energy to proceed at a reasonable rate. The reactivity order is generally amides > ketones > esters.[1] | Ensure the reaction is heated to the appropriate temperature, typically refluxing in a high-boiling solvent like toluene or xylene.[5] Monitor the internal temperature of the reaction. |
| Sub-optimal Solvent | The choice of solvent affects the solubility of both the amide and Lawesson's reagent, which is crucial for the reaction to proceed efficiently. | Toluene and xylene are common choices. For substrates with poor solubility, consider anhydrous 1,4-dioxane or THF.[13] |
| Premature Reaction Quenching | The reaction may not have reached completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Steric Hindrance | Bulky substituents on the amide can sterically hinder the approach of the thionating agent, slowing down the reaction.[1] | Increase the reaction time and/or temperature. A higher excess of Lawesson's reagent may also be beneficial. |
Experimental Workflow: Optimizing Thionation with Lawesson's Reagent
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 5. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. audreyli.com [audreyli.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Opportunities and challenges in the synthesis of thioamidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES) - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00206G [pubs.rsc.org]
Technical Support Center: Purification of 2-(4-Fluorophenoxy)ethanethioamide
Welcome to the technical support center for the purification of 2-(4-Fluorophenoxy)ethanethioamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this thioamide derivative. The following troubleshooting guides and FAQs are structured to provide not just solutions, but also the underlying scientific principles to empower your experimental choices.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, it is crucial to understand the structural attributes of this compound that influence its behavior during purification.
-
Polarity: The presence of a thioamide group (-C(S)NH2), a fluoro group (-F), and a phenoxy ether linkage (-O-) imparts a moderate to high polarity to the molecule. This is a primary consideration for selecting appropriate chromatographic and recrystallization systems.
-
Reactivity of the Thioamide Group: Thioamides are generally less stable than their amide counterparts. They can be susceptible to hydrolysis back to the corresponding amide, especially under acidic or basic conditions. The sulfur atom also makes the molecule susceptible to oxidation.
-
Potential for Hydrogen Bonding: The thioamide group can participate in hydrogen bonding, which can affect its solubility in various solvents and its retention characteristics on polar stationary phases in chromatography.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
FAQ 1: My crude product is a yellow oil/solid. Is this normal, and what are the likely impurities?
Answer: Yes, it is common for crude thioamides to appear as yellow or off-white solids or oils. The yellow coloration can be due to the presence of residual sulfur-containing reagents or byproducts.
Likely Impurities and Their Origin:
| Impurity | Potential Origin | Impact on Purification |
| 2-(4-Fluorophenoxy)acetamide | Incomplete thionation of the starting amide. | This is a highly polar impurity that may co-elute with the product in some normal-phase chromatography systems. |
| Elemental Sulfur | Decomposition of the thionating agent (e.g., Lawesson's reagent, P4S10). | Can often be removed by recrystallization from a suitable solvent or by filtration of a solution of the crude product. |
| Phosphorus-based byproducts | From phosphorus-based thionating agents. | These are often highly polar and can sometimes be removed by an aqueous workup. |
| Degradation Products | Hydrolysis of the thioamide back to the amide during workup or storage.[1] | Can complicate purification and reduce overall yield. |
Troubleshooting Workflow for Impurity Identification:
Caption: Initial analysis workflow for crude this compound.
FAQ 2: I'm struggling with recrystallization. The product either "oils out" or the purity doesn't improve significantly. What should I do?
Answer: Recrystallization is a powerful technique for purifying solid compounds, but finding the right solvent system is key.[2] "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute.
Troubleshooting Recrystallization:
-
Solvent Screening: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but well at elevated temperatures.[2]
-
Good Single Solvents to Try: Ethanol, isopropanol, ethyl acetate, toluene.
-
Solvent Pairs: If a single solvent is not effective, a two-solvent system can be used. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Then, heat the mixture until it becomes clear and allow it to cool slowly.
-
Potential Pairs: Toluene/Hexane, Ethyl Acetate/Hexane, Ethanol/Water.
-
-
-
Seeding: If crystals are slow to form, adding a small seed crystal of the pure compound can initiate crystallization.
-
Slow Cooling: Rapid cooling can lead to the precipitation of impurities along with the product.[2] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize recovery.
FAQ 3: What are the best practices for purifying this compound by column chromatography?
Answer: Column chromatography is a versatile method for purifying this compound, especially when dealing with multiple impurities. Given the polarity of the molecule, both normal-phase and reversed-phase chromatography can be effective.
Normal-Phase Chromatography (Silica Gel):
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A mixture of a non-polar solvent and a more polar solvent is typically used.
-
Recommended Starting Gradient: Hexane/Ethyl Acetate. Start with a low percentage of ethyl acetate (e.g., 10%) and gradually increase the polarity.
-
Alternative: Dichloromethane/Methanol for more polar impurities.
-
Reversed-Phase Chromatography (C18):
-
Stationary Phase: C18-functionalized silica is a good option.
-
Mobile Phase: A mixture of water and an organic solvent.
-
Recommended Starting Gradient: Water/Acetonitrile or Water/Methanol.
-
Troubleshooting Chromatography:
| Issue | Potential Cause | Solution |
| Poor Separation | Inappropriate mobile phase polarity. | Optimize the solvent gradient. Run TLC with different solvent systems to find the best separation. |
| Tailing Peaks | Interaction of the thioamide with acidic sites on the silica gel. | Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase. |
| Product Degradation on Column | The compound may be sensitive to the stationary phase. | Consider using a less acidic stationary phase like alumina or a deactivated silica gel. Alternatively, work quickly and avoid prolonged exposure. |
Workflow for Column Chromatography:
Caption: A step-by-step workflow for purification by column chromatography.
FAQ 4: How can I monitor the purity of my fractions and the final product?
Answer: A combination of techniques is recommended for accurate purity assessment.
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to monitor the progress of a reaction and the separation during column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. Due to the polarity of the compound, reversed-phase HPLC is often a good choice.
-
Gas Chromatography (GC): Can be used if the compound is thermally stable and volatile. Specialized columns for sulfur-containing compounds can provide excellent resolution.[3][4] The choice of a stationary phase with appropriate polarity is crucial for good separation.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can reveal the presence of impurities if they are present in sufficient quantities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.
III. Detailed Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating.
-
Dissolution: In a larger flask, add the crude product and the minimum amount of hot recrystallization solvent required to fully dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities (like elemental sulfur), perform a hot filtration through a fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Cooling: Once crystals have started to form, place the flask in an ice bath for at least 30 minutes to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Develop a TLC method that gives good separation of the product from its impurities, with an Rf value for the product of approximately 0.2-0.4.
-
Column Packing: Pack a column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity if a gradient is being used.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
IV. References
-
Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column and Inert Flow Path. (2013). Agilent Technologies. [Link]
-
Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. (n.d.). Agilent Technologies. [Link]
-
Does Gas Chromatography Depend on Polarity? (2025). Chemistry For Everyone. [Link]
-
Cyrus, G. (n.d.). Utilizing the Stereochemical Complexity of Chiral Sulfur Compound. Longdom Publishing. [Link]
-
Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels. (2020). AZoM. [Link]
-
Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. (2022). Molecules. [Link]
-
Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. (2017). ACG Publications. [Link]
-
Recrystallization. (2020). YouTube. [Link]
Sources
Technical Support Center: Stability and Handling of 2-(4-Fluorophenoxy)ethanethioamide
Welcome to the technical support center for 2-(4-Fluorophenoxy)ethanethioamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution during experimental workflows. Thioamides are valuable functional groups but possess unique reactivity that necessitates careful handling to prevent degradation.[1][2] This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions based on established chemical principles.
Part 1: Understanding the Instability of this compound
The thioamide functional group, while an important amide isostere, is susceptible to several degradation pathways that can compromise experimental results.[3] The primary routes of degradation for this compound in solution are hydrolysis, oxidation, and photodegradation. Understanding these pathways is critical for designing stable experimental conditions.
-
Hydrolysis: The thioamide can undergo hydrolysis to form the corresponding amide, 2-(4-fluorophenoxy)acetamide. While thioamides are generally more resistant to hydrolysis than their amide counterparts, this reaction can be catalyzed by acidic or basic conditions.[4][5] The reaction proceeds via nucleophilic attack of water or hydroxide ions on the electrophilic thiocarbonyl carbon.
-
Oxidation: The electron-rich sulfur atom is a primary site for oxidation.[6][7] Dissolved oxygen or contaminating peroxides in solvents can oxidize the thioamide to an unstable thioamide S-oxide, and subsequently to an S,S-dioxide. These intermediates are highly reactive and can readily eliminate sulfur to yield the corresponding amide or nitrile derivatives.[7][8][9]
-
Photodegradation: Aromatic compounds and thioamide derivatives can be sensitive to light, particularly in the UV spectrum.[10][11] Absorbed light energy can promote the molecule to an excited state, leading to various reactions including cyclization, oxidation, or fragmentation.[10]
Below is a diagram illustrating the primary degradation pathways.
Caption: Key degradation routes for this compound in solution.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and use of this compound in a practical question-and-answer format.
Issue 1: My compound appears to be converting to its amide analog in solution.
-
Question: I've prepared a stock solution of this compound in DMSO. After a few days at room temperature, LC-MS analysis shows a significant peak with a mass corresponding to the oxygen analog (amide). What is causing this conversion?
-
Answer: This is the most common degradation issue and is likely due to a combination of hydrolysis and oxidation. The thioamide is converting to 2-(4-fluorophenoxy)acetamide.
-
Root Cause 1: Hydrolysis. Even high-purity solvents like DMSO can absorb atmospheric moisture. This water can slowly hydrolyze the thioamide, a process that can be accelerated by trace acidic or basic impurities.
-
Root Cause 2: Oxidation. Solvents can contain dissolved oxygen or peroxide impurities from storage. These oxidizing agents can attack the sulfur atom, leading to intermediates that resolve to the more stable amide.[7][8]
Preventative Measures:
-
Solvent Selection & Preparation: Always use high-purity, anhydrous aprotic solvents such as acetonitrile, DMSO, or DMF. It is best practice to use a freshly opened bottle of solvent or solvent from a solvent purification system. For maximum stability, degas the solvent by sparging with an inert gas (argon or nitrogen) for 15-20 minutes before use to remove dissolved oxygen.
-
Storage Conditions: Store stock solutions at -20°C or -80°C immediately after preparation. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen.
-
Inert Atmosphere: For long-term storage or sensitive reactions, overlay the solution with an inert gas before sealing the vial.
-
Issue 2: The concentration of my stock solution is decreasing over time with no obvious degradation products.
-
Question: My stock solution, stored in a clear glass vial on the benchtop, is losing potency. The primary degradation products seen in Issue 1 are not prominent. What else could be happening?
-
Answer: This issue strongly suggests photodegradation. Thioamides have a UV absorption maximum around 265 nm and can be susceptible to decomposition upon exposure to ambient light.[1][10] The resulting products can be complex or polymeric and may not be easily identifiable by standard LC-MS methods.
Preventative Measures:
-
Protect from Light: Always store solutions of this compound in amber glass vials to block UV light. If amber vials are unavailable, wrap clear vials securely in aluminum foil.
-
Minimize Exposure: During experimental procedures, minimize the solution's exposure to direct laboratory light.
-
Issue 3: My reaction involving a metal catalyst is failing or producing a complex mixture.
-
Question: I am attempting a cross-coupling reaction using a palladium catalyst, and the reaction is either stalling or giving very low yields. Could the thioamide be the problem?
-
Answer: Yes, this is a known issue. The soft sulfur atom of the thioamide functional group has a high affinity for many transition metals, including palladium, platinum, gold, and copper.[1][12]
-
Root Cause: Catalyst Poisoning. The thioamide can act as a ligand, coordinating strongly to the metal center and deactivating the catalyst. This prevents the catalyst from participating in the desired catalytic cycle.
Mitigation Strategies:
-
Increase Catalyst Loading: A simple, though sometimes costly, approach is to increase the catalyst loading. However, this may lead to more side reactions.
-
Choose a Robust Catalyst: Investigate catalyst systems known to be more resistant to sulfur poisoning.
-
Protect the Thioamide: For complex syntheses, it may be necessary to temporarily protect the thioamide functional group, for example, by converting it to a thioimidate, which is less nucleophilic.[13][14] This protecting group can be removed after the metal-catalyzed step.
-
Part 3: Protocols and Data
Protocol 1: Recommended Procedure for Preparing and Storing Stock Solutions
This protocol is designed to maximize the shelf-life of this compound solutions.
-
Materials: Use a new, sealed bottle of anhydrous DMSO (or HPLC-grade acetonitrile).
-
Degassing: Transfer the required volume of solvent to a clean, dry flask. Sparge with dry argon or nitrogen gas for 20 minutes to remove dissolved oxygen.
-
Weighing: Weigh the solid this compound in a clean, dry vial.
-
Dissolution: Add the degassed solvent to the solid to achieve the desired concentration. Mix gently by inversion or brief vortexing until fully dissolved.
-
Aliquoting: Immediately dispense the solution into single-use amber glass vials.
-
Inert Overlay: Gently flush the headspace of each vial with argon or nitrogen before tightly sealing the cap.
-
Storage: Label the vials clearly and place them in a freezer at -20°C or, for long-term storage (>1 month), at -80°C.
Table 1: Solvent Choice and Storage Summary
| Parameter | Recommended | Acceptable with Caution | Not Recommended | Rationale |
| Solvent Type | Anhydrous Aprotic (Acetonitrile, DMSO, DMF) | Dichloromethane, Ethyl Acetate | Protic (Methanol, Ethanol), Aqueous Buffers | Protic and nucleophilic solvents can directly participate in hydrolysis.[15] |
| Solvent Purity | Anhydrous, High-Purity | Standard HPLC Grade | Technical Grade | Water and peroxide impurities are primary drivers of degradation. |
| Storage Temp. | -80°C (Long-term) or -20°C (Short-term) | 4°C (Max 24-48h) | Room Temperature | Lower temperatures significantly slow the kinetics of all degradation pathways.[16] |
| Atmosphere | Inert (Argon, Nitrogen) | Ambient Air (Short-term only) | Oxygen-enriched | Oxygen is required for oxidative degradation.[9] |
| Light Exposure | Amber Vial / Foil Wrapped | - | Clear Vial on Benchtop | Prevents photodegradation.[10][16] |
Protocol 2: Workflow for a Basic Stability Assessment
If you must use non-ideal conditions (e.g., an aqueous buffer), it is crucial to perform a stability study.
Sources
- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thioacetamide Degradation Pathway [eawag-bbd.ethz.ch]
- 9. journals.asm.org [journals.asm.org]
- 10. Photochemical studies of thioamide derivatives | International Journal of Current Research [journalcra.com]
- 11. Photodegradation kinetics of some thiols and thiones in aqueous suspension of zinc oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The kinetics and mechanism of thioamide hydrolysis promoted by gold(III) bromides in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
addressing off-target effects of 2-(4-Fluorophenoxy)ethanethioamide in cellular assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing novel small-molecule inhibitors in cellular assays. As Senior Application Scientists, our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the data you generate is specific, reproducible, and correctly interpreted.
This guide uses the hypothetical novel compound 2-(4-Fluorophenoxy)ethanethioamide (Compound X) , a putative inhibitor of the non-canonical inflammasome, as a working example. The principles and protocols described herein are broadly applicable to any investigation of small-molecule specificity in cell-based experiments.
Part 1: Foundational Knowledge - Understanding the Target Pathway
Before troubleshooting off-target effects, it is critical to have a firm grasp of the intended biological target. For our example, Compound X is designed to inhibit Caspase-11, the key effector of the non-canonical inflammasome pathway.
The Non-Canonical Inflammasome Pathway
The non-canonical inflammasome is a crucial component of the innate immune system's defense against intracellular Gram-negative bacteria.[1] Its activation is triggered by the direct sensing of cytosolic lipopolysaccharide (LPS), a component of the bacterial outer membrane.[2][3] This process is distinct from the canonical inflammasome pathways that rely on sensor proteins like NLRP3.
The central event is the activation of murine Caspase-11 (or its human orthologs, Caspase-4 and -5).[4] Activated Caspase-11 has one primary substrate: Gasdermin D (GSDMD). Cleavage of GSDMD by Caspase-11 unleashes its N-terminal domain, which oligomerizes and forms large pores in the plasma membrane.[5] This pore formation leads to a lytic, inflammatory form of cell death known as pyroptosis and the release of pro-inflammatory cytokines.[2][5]
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered when a compound's observed effects in a cellular assay are ambiguous.
Question 1: I'm treating my macrophages with Compound X and seeing reduced cell viability, but the morphology doesn't look like pyroptosis. How do I confirm the mechanism of cell death?
Answer: This is a critical observation. A reduction in cell viability is not, by itself, confirmation of on-target activity. Compound X is intended to inhibit pyroptosis, so it should prevent cell death in response to a non-canonical inflammasome stimulus (e.g., transfected LPS). If the compound is causing cell death on its own, it may be due to general cytotoxicity, a common off-target effect.
Troubleshooting Steps:
-
Assess General Cytotoxicity: Run a standard cell viability assay (e.g., CellTiter-Glo®) with Compound X alone across a range of concentrations in your cell line of interest and in a non-immune cell line (e.g., HEK293T) that does not express the target pathway. A potent cytotoxic effect in multiple cell types suggests a non-specific mechanism.
-
Characterize the Cell Death Phenotype:
-
Lactate Dehydrogenase (LDH) Release: Pyroptosis is a lytic cell death characterized by membrane rupture. Measure LDH release into the supernatant. On-target activity of Compound X should reduce stimulus-induced LDH release. If Compound X alone causes LDH release, it may be inducing necrosis.
-
Caspase-3/7 Activity: Apoptosis is mediated by executioner caspases-3 and -7. Use a luminescent or fluorescent assay to measure their activity. If Compound X induces Caspase-3/7 activity, it is triggering apoptosis, which is a clear off-target effect.[6]
-
Western Blot for GSDMD Cleavage: The hallmark of pyroptosis is GSDMD cleavage. Probe cell lysates for the cleaved N-terminal fragment of GSDMD. A true inhibitor of Caspase-11 will block the appearance of this fragment.
-
| Assay Readout | Expected On-Target Effect of Compound X (with stimulus) | Potential Off-Target Effect (Compound X alone) |
| Cell Viability | Increased (rescues from pyroptosis) | Decreased |
| LDH Release | Decreased | Increased |
| Caspase-3/7 Activity | No change | Increased |
| GSDMD Cleavage | Decreased/Absent | No change |
Question 2: Compound X reduces IL-1β secretion in my assay, but how do I know it's not just inhibiting the ELISA/Western Blot detection system or general protein secretion?
Answer: This is an excellent question that addresses the need for orthogonal assays to validate a primary screen result.[7][8] An observed effect on a single readout technology is not sufficient to claim specific biological modulation.
Troubleshooting Steps:
-
Use an Orthogonal Readout: If your primary assay is an ELISA for IL-1β, validate the result using a different technology.
-
Western Blot: Probe the cell culture supernatant for secreted IL-1β. This confirms the ELISA result with a method based on a different principle (size separation and antibody recognition).
-
Multiplex Bead Assay (e.g., Luminex): Measure a panel of cytokines simultaneously. This can reveal if Compound X is a specific inhibitor of inflammasome-dependent cytokines or a broad inhibitor of inflammation/secretion.
-
-
Run a Counter-Screen for Assay Interference:
-
Spike-in Control: Add a known amount of recombinant IL-1β to your assay system (e.g., the final well of an ELISA) in the presence and absence of Compound X. If the compound reduces the signal from the recombinant protein, it is directly interfering with the detection method.
-
-
Assess General Secretion Pathway: Use a reporter construct, such as a secreted Gaussia luciferase, expressed under a constitutive promoter. If Compound X inhibits the secretion of this unrelated protein, it may be affecting the general cellular secretory machinery, which is a significant off-target effect.
Question 3: How can I prove that Compound X is physically engaging with Caspase-11 inside the cell?
Answer: This is the central question of target validation. Observing a downstream phenotype is not enough; you must demonstrate direct target engagement in a physiological context.[9][10] The gold-standard method for this is the Cellular Thermal Shift Assay (CETSA) .[11][12]
The Principle of CETSA: CETSA is based on the principle of ligand-induced thermal stabilization. When a small molecule binds to its protein target, it generally increases the protein's thermodynamic stability.[13] This means a higher temperature is required to denature the protein-ligand complex compared to the unbound protein. By heating intact cells or cell lysates to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, you can detect this "thermal shift."[14]
Workflow:
-
Treat intact cells or cell lysate with Compound X or a vehicle control.
-
Heat aliquots of the samples across a temperature gradient.
-
Separate the aggregated (denatured) proteins from the soluble fraction by centrifugation.
-
Quantify the amount of soluble Caspase-11 in each sample, typically by Western Blot or mass spectrometry.
A positive result is a rightward shift in the melting curve for Caspase-11 in the presence of Compound X, indicating stabilization and therefore, direct binding.
Question 4: I suspect Compound X might be a kinase inhibitor. How can I test for this broadly?
Answer: This is a common and important concern, as many small molecules exhibit promiscuity by binding to the ATP pocket of various kinases.[15] A broad, unbiased screen is the most effective way to identify potential kinase off-targets.
Recommended Approach: Kinome Profiling Services
Numerous commercial vendors offer kinome profiling as a fee-for-service.[16][17][18][19] You provide the compound, and they screen it against a large panel of hundreds of purified human kinases, typically in a radiometric or fluorescence-based activity assay.
Key Considerations:
-
Panel Size: Choose a service that offers the largest available kinase panel to maximize the chances of identifying off-targets.
-
ATP Concentration: Assays can be run at a low, fixed ATP concentration or at the physiological concentration of ~1 mM. Screening at 1 mM ATP is more representative of the cellular environment and can help eliminate false positives that are merely competitive with low ATP levels.[17]
-
Data Interpretation: The service will provide a report showing the percent inhibition of each kinase at a given concentration of your compound. Potent inhibition (>50%) of any kinase should be considered a significant off-target liability and requires follow-up validation.
Question 5: What is the difference between a reversible and an irreversible inhibitor, and how would I test this in my cells?
Answer: This distinction is critical for understanding a compound's duration of action and potential for toxicity.
-
Reversible Inhibitors bind to their target through non-covalent interactions (e.g., hydrogen bonds, van der Waals forces). Their effect can be diminished by washing the compound away.
-
Irreversible (Covalent) Inhibitors form a stable, covalent bond with the target protein. Their inhibitory effect persists even after the free compound is removed from the media, as the target protein is permanently modified.[20]
Experimental Test: The Washout Assay
The washout experiment is a straightforward cell-based method to differentiate between these two mechanisms.[20][21]
Workflow:
-
Treatment Group: Treat cells with Compound X for a set period (e.g., 1 hour).
-
Washout Group: Treat cells with Compound X for the same period. Then, remove the media, wash the cells several times with fresh, compound-free media, and finally add fresh media.
-
Control Group: Treat cells with vehicle only.
-
Incubation: Allow all groups to incubate for a period that is several times the half-life of the target protein.
-
Challenge & Readout: Apply the stimulus (e.g., transfected LPS) to all groups and measure the downstream readout (e.g., LDH release).
Interpreting the Results:
-
If the inhibitory effect is lost in the Washout Group (i.e., it behaves like the Control Group), Compound X is likely reversible .
-
If the inhibitory effect persists in the Washout Group (i.e., it behaves like the Treatment Group), Compound X is likely irreversible .
Part 3: Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol is adapted from established CETSA methodologies.[13][22]
Materials:
-
Cell line of interest (e.g., J774A.1 macrophages)
-
Compound X and vehicle control (e.g., DMSO)
-
PBS, Trypsin (if applicable)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge capable of high speed at 4°C
-
SDS-PAGE gels, transfer apparatus, and Western Blot reagents
-
Primary antibody specific for Caspase-11
-
HRP-conjugated secondary antibody and chemiluminescent substrate
Methodology:
-
Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with the desired concentration of Compound X or vehicle for 1-2 hours in the incubator.
-
Harvesting: Harvest cells by scraping (or trypsinization followed by washing). Resuspend the cell pellet in 1 mL of PBS containing Compound X or vehicle.
-
Aliquoting: Distribute 100 µL of the cell suspension into each of 8-12 PCR tubes.
-
Heating: Place the tubes in a thermal cycler. Run a program that heats each tube to a different temperature for 3 minutes (e.g., 40, 44, 48, 52, 56, 60, 64, 68°C), followed by a 3-minute cooling step at 25°C.
-
Lysis: Transfer the heated cell suspensions to microfuge tubes. Perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis.
-
Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation: Carefully transfer the supernatant (soluble fraction) to a new tube. Determine the protein concentration of each sample using a BCA assay. Normalize all samples to the same protein concentration with lysis buffer.
-
Western Blot: Load equal amounts of protein for each temperature point onto an SDS-PAGE gel. Perform electrophoresis, transfer to a PVDF membrane, and probe with the anti-Caspase-11 antibody.
-
Analysis: Develop the blot and quantify the band intensity for each lane. For each treatment condition (Compound X vs. vehicle), plot the relative band intensity (normalized to the 40°C sample) against the temperature to generate the melting curves.
Protocol 2: Genetic Target Validation using siRNA
This protocol provides a framework for using RNA interference to confirm that the compound's effect is dependent on its target.[8][9]
Materials:
-
Cell line of interest
-
siRNA targeting Caspase-11 (validated sequence)
-
Non-targeting (scramble) control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM or similar reduced-serum media
-
Assay reagents for your primary readout (e.g., LDH assay kit)
Methodology:
-
Transfection (Day 1): Plate cells so they will be 50-60% confluent at the time of transfection.
-
Prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol. Prepare two sets: one with Caspase-11 siRNA and one with non-targeting control siRNA.
-
Add the complexes to the cells and incubate for 24-48 hours. This duration should be optimized to achieve maximal protein knockdown.
-
Validation of Knockdown (Day 3): Harvest a subset of cells from each group and perform a Western Blot to confirm the specific reduction of Caspase-11 protein in the siRNA-treated group compared to the non-targeting control.
-
Compound Treatment & Assay (Day 3):
-
Treat the remaining cells from both the Caspase-11 knockdown group and the non-targeting control group with either Compound X or vehicle.
-
After the appropriate pre-incubation time, challenge the cells with your stimulus (e.g., transfected LPS).
-
Measure your primary readout (e.g., LDH release).
-
Interpreting the Results:
-
In the non-targeting control cells , Compound X should inhibit the stimulus-induced phenotype.
-
In the Caspase-11 knockdown cells , the stimulus-induced phenotype should already be significantly blunted. Crucially, the addition of Compound X should have no further inhibitory effect . This demonstrates that the compound's activity is dependent on the presence of its target, Caspase-11.
Sources
- 1. journals.plos.org [journals.plos.org]
- 2. An overview of the non-canonical inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms and Consequences of Noncanonical Inflammasome-Mediated Pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 9. antbioinc.com [antbioinc.com]
- 10. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 11. news-medical.net [news-medical.net]
- 12. CETSA [cetsa.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. assayquant.com [assayquant.com]
- 18. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]
- 19. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 20. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. bio-protocol.org [bio-protocol.org]
Technical Support Center: Modifying Experimental Protocols for Enhanced 2-(4-Fluorophenoxy)ethanethioamide Activity
Welcome to the technical support center for 2-(4-Fluorophenoxy)ethanethioamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing experimental protocols and troubleshooting common issues. Given that this compound is a specialized research compound, this guide synthesizes direct data with principles derived from structurally related thioamides and phenoxy acetamide derivatives to ensure scientific rigor and practical utility.
Section 1: Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the handling and basic properties of this compound.
Q1: What are the basic physicochemical properties of this compound?
A1: this compound is an organic compound with the molecular formula C8H8FNOS and a CAS Number of 35370-93-5.[1] Its structure suggests it is a relatively non-polar molecule, which will influence its solubility. Thioamides, as a class, can be sensitive to pH and may undergo hydrolysis under strong acidic or basic conditions.[2]
Q2: How should I prepare stock solutions of this compound?
A2: Due to its likely limited aqueous solubility, it is recommended to prepare high-concentration stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. For cellular assays, the final concentration of the organic solvent should be kept low (typically <0.5%) to avoid solvent-induced artifacts. Always perform a solubility test to determine the maximum practical concentration for your stock solution.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability, this compound should be stored as a solid in a cool, dry, and dark place. Stock solutions in organic solvents should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The stability of thioamides can be sequence and position dependent in larger molecules, suggesting that careful storage is crucial.[3]
Q4: What is the known or expected mechanism of action for this compound?
A4: While the specific mechanism of action for this compound is not extensively documented in publicly available literature, related phenoxy acetamide and thioamide derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitubercular effects.[4] Thiophenes, a related class of sulfur-containing heterocycles, are also known for a variety of biological activities.[5] Therefore, it is plausible that this compound may act on similar pathways. A proposed starting point for investigation could be its effect on inflammatory signaling pathways.
Section 2: Troubleshooting Experimental Protocols
This section provides guidance on overcoming common challenges you may encounter during your experiments.
Issue 1: Poor Compound Solubility in Aqueous Buffers
Q: I'm observing precipitation of the compound when I dilute my stock solution into my aqueous assay buffer. How can I resolve this?
A: This is a common issue with organic small molecules. Here is a step-by-step troubleshooting guide:
Protocol 1: Optimizing Compound Solubilization
-
Reduce Final Concentration: Determine the lowest effective concentration of the compound in your assay to minimize the required amount of stock solution.
-
Use a Surfactant: Incorporate a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween-20 or Triton X-100 in your assay buffer to aid in micelle formation and improve solubility.
-
Co-solvent System: If your experiment can tolerate it, consider using a co-solvent system. Prepare your final dilution in a mixture of your aqueous buffer and a less polar, water-miscible solvent like ethanol or polyethylene glycol (PEG).
-
Sonication: Briefly sonicate the final diluted solution to break up any small aggregates that may have formed.
-
Pre-warm the Buffer: Gently warming the assay buffer before adding the compound stock can sometimes improve solubility. Ensure the temperature is compatible with your biological system.
Issue 2: Inconsistent or Non-Reproducible Assay Results
Q: My experimental results with this compound are highly variable between experiments. What could be the cause?
A: Inconsistent results often stem from compound instability or handling issues. Thioamides can be susceptible to degradation.[2]
Protocol 2: Ensuring Compound Stability and Consistent Dosing
-
Fresh Dilutions: Always prepare fresh dilutions of the compound from a frozen stock for each experiment. Avoid using previously diluted solutions.
-
Minimize Light Exposure: Work with the compound in low-light conditions or use amber-colored tubes to prevent potential photodegradation.
-
pH Monitoring: Ensure the pH of your assay buffer is stable and within a neutral range (pH 6.5-7.5), as extreme pH can degrade thioamides.[2]
-
Control for Solvent Effects: Run parallel controls with the vehicle (e.g., DMSO) at the same final concentration used for the compound to account for any solvent-induced effects.
-
Quality Control of Stock: Periodically check the purity of your solid compound and stock solution using techniques like HPLC-MS to ensure it has not degraded over time.
Issue 3: High Background or Off-Target Effects in Cellular Assays
Q: I'm observing significant cytotoxicity or other effects in my control cells that I suspect are off-target. How can I investigate and mitigate this?
A: Off-target effects are a known challenge in drug discovery. A systematic approach is needed to identify and minimize these.
Workflow for Investigating Off-Target Effects
Caption: Workflow for troubleshooting off-target effects.
Explanation of Workflow:
-
Dose-Response and Cytotoxicity: First, establish a clear dose-response curve for your intended effect and parallelly assess cytotoxicity. This will help you define a therapeutic window where you see the desired activity without significant cell death.
-
Structural Analog Control: If available, use a structurally similar but biologically inactive analog of this compound. This can help differentiate effects due to the specific pharmacophore from general effects of the chemical scaffold.
-
Refine Conditions: Based on the data, you may need to lower the compound concentration or reduce the incubation time to minimize off-target effects while retaining on-target activity.
-
Target Engagement and Orthogonal Assays: If you have a hypothesized molecular target, use a direct binding or target engagement assay to confirm interaction. Use a different type of assay (orthogonal assay) that measures a downstream consequence of target modulation to confirm that the observed cellular phenotype is indeed linked to the intended mechanism.
Section 3: Hypothetical Experimental Design and Data Interpretation
Given the potential anti-inflammatory properties of related compounds, here is a suggested experimental workflow to screen this compound for such activity.
Proposed Screening Cascade for Anti-Inflammatory Activity
Caption: A potential screening cascade for anti-inflammatory activity.
Data Summary Table (Hypothetical Data)
| Assay Type | Endpoint | This compound (IC50/EC50) | Positive Control (e.g., Dexamethasone) |
| Primary Screen | TNF-α Release | 5.2 µM | 0.1 µM |
| IL-6 Release | 7.8 µM | 0.2 µM | |
| Secondary Screen | COX-2 Inhibition | > 50 µM | 1.5 µM |
| Pathway Analysis | p-p65 (NF-κB) | Inhibition observed | Inhibition observed |
Interpretation of Hypothetical Data:
The hypothetical data suggest that this compound inhibits the release of pro-inflammatory cytokines in a cellular model. The lack of direct COX-2 inhibition suggests its mechanism is likely upstream of cyclooxygenase enzymes. The observed inhibition of NF-κB pathway activation (p-p65) provides a plausible mechanism for its anti-inflammatory effects. This would warrant further investigation into the specific target within the NF-κB signaling cascade.
References
- Byerly-Duke, J., & VanVeller, B. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. Organic Letters.
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Khatri, B., Raj, N., & Chatterjee, J. (2021). Opportunities and challenges in the synthesis of thioamidated peptides. Methods in Enzymology, 656, 27-57. [Link]
- Byerly-Duke, J., Donovan, A., Sharma, K., Ibrahim, R., & VanVeller, B. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv.
- Byerly-Duke, J., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv.
- VanVeller, B., et al. (n.d.). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv.
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- (n.d.). alkylthiophenoxy)
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PrepChem.com. (n.d.). Synthesis of 4'-(4-fluorophenoxy)acetophenone. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Retrieved from [Link]
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AA Blocks. (n.d.). 2329294-18-8 | 2-(4-fluorophenoxy)-N-(2-oxothiolan-3-yl)acetamide. Retrieved from [Link]
- Google Patents. (n.d.). CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.
- Hawash, M., et al. (2022).
- Ibrahim, S. R. M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia.pub.
- Google Patents. (n.d.). US4177290A - Acetamide derivatives.
- Kuchar, M., et al. (1987). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase.
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National Center for Biotechnology Information. (n.d.). CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Retrieved from [Link]
- ResearchGate. (n.d.). (PDF) Preparation , Investigation , Theoretical study and biological activity of 2-[4-acetyl phnoxy) N-(4-Substitutent Phenyl)
- Google Patents. (n.d.). WO2024031002A1 - (2,4-dichlorophenoxy)acetic acid analogs.
- Google Patents. (n.d.). EP1794116A1 - 4-((phenoxyalkyl)thio)-phenoxyacetic acids and analogs.
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PubChem. (n.d.). 2-(4-Fluorophenyl)acetamide. Retrieved from [Link]
- Google Patents. (n.d.). US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.
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strategies to enhance the stability of 2-(4-Fluorophenoxy)ethanethioamide for in vivo studies
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-(4-Fluorophenoxy)ethanethioamide. This document is designed for researchers, scientists, and drug development professionals encountering challenges with the in vivo stability of this and other thioamide-containing compounds. Our goal is to provide a logical framework for troubleshooting, rooted in mechanistic understanding and validated by actionable protocols.
Troubleshooting Guide
Primary Issue: Low or Undetectable Systemic Exposure of this compound After In Vivo Dosing.
You've administered your compound, but plasma analysis reveals significantly lower concentrations than anticipated, or perhaps none at all. This is a common challenge with thioamide-based molecules and almost invariably points to rapid clearance, driven primarily by metabolic instability.
The thioamide functional group, while valuable for its unique chemical properties and potential for strong target engagement, is also a primary target for metabolic enzymes[1][2]. Before investing in extensive in vivo studies, it is critical to diagnose and address this liability. This guide will walk you through understanding the metabolic pathways, confirming the instability experimentally, and implementing strategies to mitigate it.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary metabolic liabilities of the thioamide group?
The thioamide moiety is a "soft nucleophile," making it a prime substrate for oxidative enzymes, particularly Flavin-containing Monooxygenases (FMOs) and, to a lesser extent, Cytochrome P450s (CYPs)[3][4][5]. The metabolic cascade typically proceeds as follows:
-
S-Oxygenation: The sulfur atom is rapidly oxidized to form a reactive thioamide S-oxide intermediate[6][7][8].
-
Secondary Oxidation: This S-oxide can be further oxidized to an even more unstable S-dioxide[9].
-
Degradation: These oxygenated intermediates are highly susceptible to degradation. They can either be hydrolyzed to the corresponding amide (2-(4-Fluorophenoxy)acetamide) or undergo elimination to form the nitrile (2-(4-Fluorophenoxy)acetonitrile)[10][11].
This metabolic conversion from a thioamide to an amide or nitrile results in the loss of the parent compound and likely its intended biological activity.
Caption: Metabolic pathway of thioamide degradation.
FAQ 2: How can I experimentally confirm the metabolic instability of my compound?
An in vitro liver microsomal stability assay is the gold-standard method to quickly assess metabolic liability. This experiment simulates the oxidative metabolism that occurs in the liver.
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol provides a framework for assessing the stability of this compound in the presence of liver microsomes.
Materials:
-
This compound (test compound)
-
Pooled liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with internal standard (e.g., a structurally similar, stable compound) for quench/extraction
-
Control compounds: Verapamil (high clearance), Warfarin (low clearance)
-
96-well plates, incubator, LC-MS/MS system
Methodology:
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare working solutions by diluting the stock in phosphate buffer to the desired concentration (e.g., 100 µM).
-
Thaw liver microsomes on ice. Dilute them in cold phosphate buffer to a final concentration of 0.5 mg/mL.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Add 90 µL of the microsomal suspension to wells of a 96-well plate.
-
Add 5 µL of the test compound working solution to initiate the reaction (final concentration: 5 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding 5 µL of the NADPH regenerating system.
-
For "-NADPH" control wells, add 5 µL of phosphate buffer instead.
-
-
Time Points & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 200 µL of ice-cold ACN containing the internal standard.
-
The "0 min" time point is quenched immediately after adding NADPH.
-
-
Sample Processing & Analysis:
-
Seal the plate, vortex, and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound to the internal standard.
-
Data Interpretation:
Plot the natural log of the percentage of compound remaining versus time. The slope of this line gives the degradation rate constant (k). From this, you can calculate the in vitro half-life (t½).
| Parameter | Calculation | Interpretation |
| In Vitro Half-life (t½) | 0.693 / k | A short half-life (< 30 min) indicates high metabolic instability. |
| Intrinsic Clearance (Clint) | (k / microsomal protein concentration) | A measure of the metabolic capacity of the liver for the compound. |
A significant decrease in compound concentration in the "+NADPH" wells compared to the "-NADPH" wells confirms NADPH-dependent (i.e., FMO/CYP-mediated) metabolism[3].
FAQ 3: What are the primary strategies to improve the in vivo stability of my compound?
Once metabolic instability is confirmed, two primary avenues can be pursued, either independently or in combination:
-
Chemical Modification (Prodrug Strategy): This involves temporarily modifying the thioamide group to make it unrecognizable to metabolic enzymes. The modifying group is designed to be cleaved in vivo to release the active parent drug[12][13][14].
-
Advanced Formulation: This strategy focuses on protecting the drug from the metabolic environment using specialized delivery vehicles. This approach does not alter the molecule itself but changes how it is presented to the body[15][16][17].
Caption: Decision workflow for addressing in vivo instability.
FAQ 4: How does a prodrug strategy work for a thioamide?
The goal is to mask the sulfur atom to prevent S-oxidation. A common approach is to convert the thioamide into a bioreversible derivative. For example, S-acylation can create a thioimidate or a related structure that is less susceptible to oxidation. This acyl group can then be cleaved by endogenous esterases in the plasma or tissues to regenerate the parent thioamide.
This strategy is analogous to how thioamide-containing prodrugs like ethionamide are used, where they require bioactivation to become effective[1][12]. Here, we are using the opposite principle: creating a temporarily inactive form to protect it during systemic circulation.
FAQ 5: Can you provide a proof-of-concept protocol for synthesizing a thioamide prodrug?
The following is a hypothetical but chemically sound protocol for the S-acetylation of this compound to create a simple prodrug for initial testing.
Experimental Protocol: Synthesis of S-acetyl-2-(4-Fluorophenoxy)ethanethioimidate
Reaction: this compound + Acetyl Chloride -> S-acetyl-2-(4-Fluorophenoxy)ethanethioimidate hydrochloride
Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or another non-nucleophilic base
-
Standard glassware for organic synthesis, magnetic stirrer
-
Reagents for purification (silica gel for chromatography, solvents)
Methodology:
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1 equivalent of this compound in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Base Addition: Add 1.1 equivalents of triethylamine to the solution and stir for 5 minutes.
-
Acylation: Slowly add 1.1 equivalents of acetyl chloride dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench by adding saturated sodium bicarbonate solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure S-acetyl prodrug.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
This new S-acetylated compound can then be tested in the microsomal stability assay to confirm that the modification successfully blocked metabolism.
FAQ 6: What formulation strategies can protect my compound from first-pass metabolism?
Formulation strategies aim to physically shield the drug from metabolic enzymes, particularly in the gut wall and liver (first-pass metabolism), or to facilitate its absorption through the lymphatic system, which bypasses the liver.
-
Lipid-Based Formulations (LBDDS): These are among the most effective strategies. By dissolving the drug in a mixture of oils, surfactants, and co-solvents, you can create systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS). When this mixture encounters aqueous fluids in the gut, it spontaneously forms a fine microemulsion, which can enhance lymphatic uptake and protect the drug from degradation[16].
-
Microencapsulation: This involves enclosing drug particles within a protective polymer shell. This shell can be designed to release the drug at a specific site or time, protecting it during transit through metabolically active regions[15][17].
-
Polymeric Nanoparticles: Encapsulating the drug within biodegradable polymer nanoparticles can protect it from enzymatic degradation and potentially alter its distribution profile within the body[18].
FAQ 7: Can you provide a starting protocol for a simple lipid-based formulation?
This protocol describes the preparation of a simple Self-Microemulsifying Drug Delivery System (SMEDDS) for oral administration.
Experimental Protocol: Preparation of a SMEDDS Formulation
Objective: To create a stable pre-concentrate that forms a clear microemulsion upon dilution in aqueous media.
Materials:
-
This compound
-
Oil Phase: A medium-chain triglyceride like Capryol™ 90.
-
Surfactant: A non-ionic surfactant like Kolliphor® RH 40 or Cremophor® EL.
-
Co-surfactant/Co-solvent: A substance like Transcutol® HP or PEG 400.
-
Glass vials, vortex mixer, magnetic stirrer.
Methodology:
-
Solubility Screening: First, determine the solubility of your compound in various oils, surfactants, and co-solvents to select the best components.
-
Formulation Preparation:
-
Based on solubility data, prepare different ratios of oil, surfactant, and co-surfactant. A sample starting formulation is provided in the table below.
-
Weigh the required amounts of each component into a glass vial.
-
Add the this compound to the mixture.
-
Vortex and gently heat (e.g., 40°C) with magnetic stirring until a clear, homogenous solution is formed.
-
| Component | Role | Example Excipient | Sample Ratio (% w/w) |
| Oil | Solubilizes Drug | Capryol™ 90 | 30% |
| Surfactant | Emulsifier | Kolliphor® RH 40 | 50% |
| Co-surfactant | Stabilizer/Solubilizer | Transcutol® HP | 20% |
-
Characterization:
-
Emulsification Test: Add 1 mL of the prepared SMEDDS pre-concentrate to 250 mL of water in a beaker with gentle stirring.
-
Observation: A successful formulation will rapidly form a clear or slightly bluish, transparent microemulsion. Observe for any signs of drug precipitation.
-
Droplet Size Analysis: Use a particle size analyzer to confirm that the droplet size is in the microemulsion range (typically <100 nm).
-
This formulation can then be used for oral gavage in your in vivo studies.
FAQ 8: What analytical methods are recommended for quantifying the parent compound and its metabolites in plasma?
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive method for quantifying drugs and their metabolites in complex biological matrices like plasma due to its high sensitivity and selectivity[19].
High-Level Protocol: LC-MS/MS Quantification
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform a protein precipitation extraction. To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the proteins.
-
Transfer the clear supernatant to a new plate or vial for injection.
-
-
LC Separation:
-
Use a reverse-phase C18 column.
-
Employ a gradient elution method with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). This will separate the more polar metabolites from the parent compound.
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source, likely in positive ion mode.
-
Develop a Multiple Reaction Monitoring (MRM) method. This involves optimizing the instrument to monitor specific precursor-to-product ion transitions for the parent compound, the expected amide and nitrile metabolites, and the internal standard. This provides exceptional selectivity.
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations prepared in the same biological matrix.
-
Quantify the concentration of the parent compound and metabolites in the study samples by comparing their peak area ratios (to the internal standard) against the calibration curve.
-
References
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Lee, J. H., et al. (2002). Role of metabolism by flavin-containing monooxygenase in thioacetamide-induced immunosuppression. Toxicology Letters. Available at: [Link]
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Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Kotta, S., et al. (2012). Formulation of drugs for the improvement of bioavailability. ResearchGate. Available at: [Link]
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Hanzlik, R. P., & Cashman, J. R. (1983). Oxidation and other reactions of thiobenzamide derivatives of relevance to their hepatotoxicity. Journal of the American Chemical Society. Available at: [Link]
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University of Pennsylvania. (2019). Thioamide-modified peptides for stabilized therapeutics and drug development. Penn Center for Innovation. Available at: [Link]
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Giles, G. I., & Jacob, C. (2009). THIONO COMPOUNDS, 7. OXIDATION OF THIOAMIDES IN RELATION TO ADVERSE BIOLOGICAL EFFECTS1. Phosphorus and Sulfur and the Related Elements. Available at: [Link]
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Ankur, C. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available at: [Link]
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Kumar, A., & Singh, A. (2024). Innovative Drug Formulation Strategies in Biopharmaceutical Development. Research & Reviews: Journal of Pharmaceutical Analysis. Available at: [Link]
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Zhang, X., et al. (2022). In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. Frontiers in Immunology. Available at: [Link]
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Bell, K. S., & Schäfer, A. (2016). Metabolism of Thioamides by Ralstonia pickettii TA. Applied and Environmental Microbiology. Available at: [Link]
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Huang, G., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. Expert Opinion on Drug Discovery. Available at: [Link]
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Medvedko, S., et al. (2021). Examples of thioamide S-oxides (a) and thiourea S-oxides (b), which could be obtained by direct thiocarbonyl oxidation reactions. ResearchGate. Available at: [Link]
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Talele, T. T. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Journal of Medicinal Chemistry. Available at: [Link]
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Chatterjee, J., et al. (2018). Increasing the bioactive space of peptide macrocycles by thioamide substitution. Chemical Science. Available at: [Link]
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Henderson, M. C., et al. (2008). Flavin-Containing Monooxygenase S-Oxygenation of a Series of Thioureas and Thiones. Drug Metabolism and Disposition. Available at: [Link]
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Huang, G., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry. Available at: [Link]
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Mandal, K., et al. (2023). An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides. Nature Communications. Available at: [Link]
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Boudebouz, I., et al. (2019). Oxidation of Thioamides to Amides with Tetrachloro- and Tetrabromoglycolurils. Russian Journal of Organic Chemistry. Available at: [Link]
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Das, A., & Mahanti, B. (2004). Kinetics and mechanism of the oxidation of a heterocyclic thioamide by silver(II)-cyclam. Transition Metal Chemistry. Available at: [Link]
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Mahanta, U., et al. (2019). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. ACS Chemical Biology. Available at: [Link]
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Hodgson, E., & Levi, P. E. (1992). The role of the flavin-containing monooxygenase (EC 1.14.13.8) in the metabolism and mode of action of agricultural chemicals. Xenobiotica. Available at: [Link]
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Huang, G., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. ResearchGate. Available at: [Link]
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Huang, G., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry. Available at: [Link]
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Shephard, E. A., & Phillips, I. R. (2010). Drug metabolism by flavin-containing monooxygenases of human and mouse. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]
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Wissner, R. F., et al. (2021). Thioamide Substitution Selectively Modulates Proteolysis and Receptor Activity of Therapeutic Peptide Hormones. ACS Chemical Biology. Available at: [Link]
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Mitchell, A. J., et al. (2019). Biosynthesis and Chemical Applications of Thioamides. Illinois Experts. Available at: [Link]
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Mitchell, A. J., et al. (2019). Biosynthesis and Chemical Applications of Thioamides. ACS Chemical Biology. Available at: [Link]
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Ghaffari, M., & Antonchick, A. P. (2020). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. Organic Letters. Available at: [Link]
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Shephard, E. A., et al. (2018). Endogenous Roles of Mammalian Flavin-Containing Monooxygenases. International Journal of Molecular Sciences. Available at: [Link]
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Inda, M., et al. (2023). Prodrug approaches for the development of a long-acting drug delivery systems. Journal of Controlled Release. Available at: [Link]
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Bell, K. S., & Schäfer, A. (2016). Metabolism of Thioamides by Ralstonia pickettii TA. Applied and Environmental Microbiology. Available at: [Link]
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Mandal, K., et al. (2023). An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides. Nature Communications. Available at: [Link]
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Maini, R., et al. (2024). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. Available at: [Link]
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AA Blocks. 2-(4-fluorophenoxy)-N-(2-oxothiolan-3-yl)acetamide. AA Blocks. Available at: [Link]
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Maini, R., et al. (2024). Contemporary Applications of Thioamides and Methods for Their Synthesis. Chemistry – A European Journal. Available at: [Link]
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Iuman, S., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules. Available at: [Link]
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Wissner, R. F., et al. (2018). Incorporating Thioamides into Proteins by Native Chemical Ligation. Current Protocols in Chemical Biology. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Bioactivity of 2-(4-Fluorophenoxy)ethanethioamide and Related Compounds
This guide provides a comprehensive analysis of the potential bioactivity of 2-(4-Fluorophenoxy)ethanethioamide. In the absence of direct experimental data for this specific molecule, we will employ established principles of medicinal chemistry and structure-activity relationships (SAR) to construct a robust hypothetical bioactivity profile. This will be achieved by dissecting its core structure and comparing it with its well-documented oxygen analog, 2-(4-Fluorophenoxy)acetamide, and other structurally related thioamides. This comparative approach allows us to forecast its potential therapeutic applications and guide future experimental design.
Introduction: The Promise of Bioisosteric Modification
The phenoxyacetamide scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer and antimicrobial effects.[1][2] A common strategy in drug design to enhance potency, modulate selectivity, or improve pharmacokinetic properties is bioisosteric replacement.[3] One of the most classic bioisosteric substitutions is the replacement of an amide oxygen with a sulfur atom to form a thioamide.
This single-atom substitution can profoundly alter a molecule's properties. Thioamides are stronger hydrogen bond donors but weaker acceptors than their amide counterparts, have a longer C=S bond, and exhibit increased lipophilicity.[3] These changes can lead to altered target interactions and novel biological activities. This guide will explore the bioactivity of the phenoxyacetamide scaffold and project how the introduction of a thioamide moiety in This compound might influence its therapeutic potential.
Part 1: The Biological Landscape of the Phenoxyacetamide Scaffold
Derivatives of phenoxyacetamide have been extensively studied, particularly for their cytotoxic effects against various cancer cell lines. Research has consistently shown that these compounds can induce apoptosis and inhibit cell proliferation at micromolar concentrations.
Anticancer Activity of Phenoxyacetamide Analogs
Studies on novel phenoxyacetamide derivatives have demonstrated potent cytotoxic activity against liver (HepG2) and breast (MCF-7) cancer cell lines.[4] For instance, certain derivatives have shown significantly lower IC₅₀ values against HepG2 cells compared to the standard chemotherapeutic agent 5-Fluorouracil (5-FU), suggesting high potency.[4][5] The mechanism often involves the induction of apoptosis through the upregulation of pro-apoptotic genes and the inhibition of key proteins like Poly (ADP-ribose) polymerase-1 (PARP-1).[5]
Similarly, studies on the closely related 2-(4-Fluorophenyl)-N-phenylacetamide scaffold revealed potent anticancer activity, especially against prostate cancer (PC3) cells.[6][7] Structure-activity relationship analyses from these studies indicated that the nature and position of substituents on the N-phenyl ring significantly impact cytotoxicity. For example, compounds bearing electron-withdrawing groups like a nitro moiety were generally more potent than those with electron-donating methoxy groups.[6][8]
The collective data suggest that the 2-(4-Fluorophenoxy)acetamide core, the direct oxygen analog of our target compound, is a strong candidate for anticancer activity.
Table 1: Comparative Cytotoxicity (IC₅₀, µM) of Representative Phenoxyacetamide Derivatives
| Compound ID | Core Structure | Substituent | Cell Line | IC₅₀ (µM) | Reference |
| Compound I | Phenoxyacetamide | Complex hydrazone | HepG2 | 1.43 | [4][5] |
| 5-Fluorouracil | - | (Reference Drug) | HepG2 | 5.32 | [5] |
| Compound I | Phenoxyacetamide | Complex hydrazone | MCF-7 | 7.43 | [4] |
| VS-06 | 2-Oxindole-phenoxyacetamide | 4-NO₂ | CEM | ~5.0-8.5 | [9] |
| Compound 2b | 2-(4-Fluorophenyl)acetamide | m-NO₂ | PC3 | 52 | [6][7] |
| Imatinib | - | (Reference Drug) | PC3 | 40 | [7] |
| Compound 2c | 2-(4-Fluorophenyl)acetamide | p-NO₂ | MCF-7 | 100 | [7][8] |
| Imatinib | - | (Reference Drug) | MCF-7 | 98 | [7] |
Part 2: The Thioamide Influence: A Shift in Biological Action
Replacing the carbonyl oxygen with sulfur introduces significant changes that can unlock or enhance different biological activities, most notably antimicrobial effects. Thioamide-containing compounds are known antibacterial and antifungal agents. For example, ethionamide is a clinically used second-line drug for treating multidrug-resistant tuberculosis.
Antimicrobial Potential of Thioamide-Containing Compounds
The thioamide moiety is a key pharmacophore in many potent antimicrobial agents.[10] Studies on fluorobenzoylthiosemicarbazides, which contain a thioamide-like structure, have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, with MIC values in the low microgram-per-milliliter range.[11] Similarly, various thiophene and thiazole derivatives incorporating a carboxamide or thioamide group have demonstrated broad-spectrum antibacterial and antifungal activity.[12][13] The mechanism of action for many of these compounds involves the inhibition of essential bacterial enzymes or disruption of the cell membrane.
This established role of the thioamide group in antimicrobial action provides a strong rationale for investigating this compound as a potential antibacterial or antifungal agent. The conversion from an amide to a thioamide could shift the primary bioactivity from anticancer to antimicrobial, or potentially create a dual-activity agent.
Table 2: Antimicrobial Activity (MIC, µg/mL) of Representative Thioamide-Containing Compounds
| Compound Class | Representative Compound | Target Organism | MIC (µg/mL) | Reference |
| Fluorobenzoylthiosemicarbazide | Compound 15a | S. aureus (MRSA) | 7.82 - 15.63 | [11] |
| Fluorobenzoylthiosemicarbazide | Compound 15b | S. aureus (MRSA) | 7.82 - 31.25 | [11] |
| Thiazole Derivative | Compound 2 | S. aureus (MRSA) | 1.40 | [10] |
| Carbamothioyl-furan-carboxamide | Compound 4f | S. aureus (Bacteria) | 230 | [13] |
| Carbamothioyl-furan-carboxamide | Compound 4f | A. flavus (Fungi) | 120.7 | [13] |
Part 3: Projected Bioactivity of this compound
By synthesizing the information from its structural components, we can construct a hypothesis for the bioactivity of this compound.
-
Dual-Activity Potential : The compound likely retains some of the cytotoxic potential of its phenoxyacetamide core while gaining antimicrobial properties from the thioamide moiety. It should be screened against both cancer cell lines (e.g., HepG2, PC3) and a panel of pathogenic bacteria and fungi (e.g., S. aureus, E. coli, C. albicans).
-
Structure-Activity Relationship (SAR) Projections :
-
Aromatic Substitution : The 4-fluoro substituent on the phenoxy ring is a critical feature. Halogens often enhance bioactivity by increasing lipophilicity and acting as a hydrogen bond acceptor.[14][15] Comparing its activity with non-fluorinated, chlorinated, or brominated analogs would be a key SAR study.
-
Thioamide N-Substitution : The current structure has an unsubstituted thioamide (-CSNH₂). N-alkylation or N-arylation would drastically alter its properties and is a primary site for analog development to optimize activity, as seen in many other bioactive amide/thioamide series.[6][9]
-
Part 4: Essential Experimental Protocols for Bioactivity Evaluation
To validate the hypothetical bioactivity profile, a series of standardized in vitro assays are required. The following protocols provide a self-validating system for initial screening.
Protocol 1: In Vitro Cytotoxicity Evaluation (MTS Assay)
This protocol determines the concentration of a compound that inhibits cell viability by 50% (IC₅₀). The MTS assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[6][16]
Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., PC3, MCF-7) into a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.1 to 100 µM) in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Imatinib).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTS Reagent Addition: Add 20 µL of MTS reagent solution to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting a dose-response curve.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[11]
Methodology:
-
Plate Preparation: Add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi) to all wells of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the test compound stock solution (e.g., in DMSO) to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on.
-
Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well, including a positive control (microbes only) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Visualizations: Workflows and Mechanisms
Visual diagrams are essential for conceptualizing experimental processes and biological pathways.
Caption: High-level workflow for screening novel bioactive compounds.
Caption: The intrinsic apoptosis signaling pathway.
Conclusion
While direct experimental evidence for the bioactivity of this compound is not yet available in public literature, a systematic comparison with its structural relatives provides a strong foundation for targeted investigation. The phenoxyacetamide core suggests a high probability of anticancer activity, while the thioamide moiety introduces a compelling case for antimicrobial potential. This dual nature makes it an intriguing candidate for further development. The structure-activity relationships of related series suggest that modifications to the aromatic ring and the thioamide nitrogen could be fruitful avenues for optimizing potency and selectivity. The experimental protocols outlined herein provide a clear and robust pathway for elucidating the true biological profile of this promising compound.
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Aliabadi, A., Andisheh, S., Zarrin, A., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical sciences : IJPS, 9(3), 51-58. [Link]
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A Researcher's Guide to the In Vivo Validation of 2-(4-Fluorophenoxy)ethanethioamide's Anticancer Effects
For drug development professionals, researchers, and scientists, the journey from a promising in vitro result to a clinically relevant in vivo outcome is a critical and often challenging transition.[1][2] This guide provides a comprehensive framework for the in vivo validation of a novel anticancer agent, 2-(4-Fluorophenoxy)ethanethioamide. We will explore the experimental design, comparative methodologies, and data interpretation necessary to rigorously assess its therapeutic potential. This document is intended to serve as an in-depth technical guide, grounded in established preclinical research principles.
Introduction: The Rationale for In Vivo Testing
While in vitro assays provide valuable initial data on a compound's cytotoxicity and mechanism of action, they do not recapitulate the complex microenvironment of a tumor within a living organism.[3][4] In vivo studies are indispensable for evaluating a drug's efficacy, toxicity, pharmacokinetics, and pharmacodynamics in a physiological context.[3][5] For this compound, a compound with structural similarities to other molecules exhibiting anticancer properties, in vivo validation is the logical next step to ascertain its true therapeutic potential.
Comparative Landscape: Positioning this compound
To provide a meaningful assessment of this compound's efficacy, it is crucial to benchmark its performance against both a standard-of-care chemotherapeutic agent and another investigational drug with a potentially similar mechanism of action. Given the structural alerts within the molecule, we hypothesize a potential role in disrupting microtubule dynamics or inducing apoptosis through pathways common to other thio- and acetamide-containing compounds.[6][7]
| Compound | Target/Mechanism (Hypothesized/Established) | Cancer Model | Key Advantages | Key Limitations |
| This compound | Putative microtubule destabilizer or apoptosis inducer | Non-Small Cell Lung Cancer (NSCLC) | Novelty, potential to overcome resistance | Unknown in vivo efficacy and toxicity |
| Paclitaxel | Microtubule stabilizer | NSCLC | Established efficacy, clinical benchmark | Neurotoxicity, myelosuppression, resistance |
| Combretastatin A-4 (CA-4) | Microtubule destabilizer (colchicine site binder) | NSCLC | Potent vascular disrupting activity | Poor solubility, potential for cardiotoxicity |
Experimental Design: A Step-by-Step In Vivo Validation Workflow
The following protocol outlines a robust workflow for the in vivo validation of this compound using a cell line-derived xenograft (CDX) model. CDX models are chosen for their reproducibility and scalability, making them ideal for initial in vivo screening.[3][4][8]
Animal Model and Tumor Implantation
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are essential to prevent the rejection of human tumor cells.[1][9]
-
Cell Line: A549, a human non-small cell lung cancer cell line, will be used. This is a well-characterized and commonly used cell line in cancer research.
-
Implantation: A suspension of A549 cells (e.g., 5 x 10^6 cells in 100 µL of Matrigel) is subcutaneously injected into the flank of each mouse.
Study Groups and Dosing Regimen
-
Group 1: Vehicle Control: Administered with the same vehicle used to dissolve the test compounds.
-
Group 2: this compound (Low Dose): To be determined by maximum tolerated dose (MTD) studies.
-
Group 3: this compound (High Dose): To be determined by MTD studies.
-
Group 4: Paclitaxel: Standard clinical dose, adjusted for mouse body weight.
-
Group 5: Combretastatin A-4: Dosing based on literature for similar models.
Dosing will commence once tumors reach a palpable size (e.g., 100-150 mm³). Administration will be via intraperitoneal (IP) injection, three times a week.
Monitoring and Endpoint Analysis
-
Tumor Growth: Tumor volume will be measured twice weekly using calipers, calculated with the formula: (Length x Width²)/2.[1]
-
Body Weight: Monitored twice weekly as an indicator of systemic toxicity.
-
Endpoint: The study will be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or if signs of significant toxicity are observed.[1]
-
Tumor Growth Inhibition (TGI): Calculated at the end of the study to quantify the efficacy of each treatment.
Visualizing the Workflow and Putative Mechanism
Experimental Workflow
Caption: A streamlined workflow for the in vivo validation of a novel anticancer compound.
Hypothesized Signaling Pathway
Caption: A putative signaling pathway for the induction of apoptosis by this compound.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise table for easy comparison.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1850 ± 250 | 0 | -2 ± 1.5 |
| This compound (Low Dose) | 1200 ± 180 | 35 | -5 ± 2.0 |
| This compound (High Dose) | 750 ± 150 | 59 | -8 ± 2.5 |
| Paclitaxel | 600 ± 120 | 68 | -12 ± 3.0 |
| Combretastatin A-4 | 850 ± 160 | 54 | -7 ± 2.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The in vivo validation of this compound is a critical step in determining its potential as a novel anticancer agent.[1] The experimental framework outlined in this guide provides a rigorous and comparative approach to assessing its efficacy and safety. Should the in vivo results prove promising, further studies, including patient-derived xenograft (PDX) models, which better preserve tumor heterogeneity, would be warranted to provide a more clinically relevant assessment.[3][9][10] Additionally, detailed pharmacokinetic and pharmacodynamic studies will be essential to understand the drug's behavior in the body and to optimize dosing schedules for future clinical trials.[5]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(4-Fluorophenoxy)ethanethioamide Derivatives
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 2-(4-fluorophenoxy)ethanethioamide derivatives. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of facts to explore the causal relationships between molecular structure and biological activity. We will compare the performance of these thioamide derivatives against their amide analogs and other relevant compounds, supported by experimental data and detailed protocols.
The Thioamide Scaffold: A Bioisostere with Unique Potential
In medicinal chemistry, the strategic replacement of functional groups—a practice known as bioisosterism—is a cornerstone of lead optimization.[1][2] The thioamide group, a close isostere of the more common amide functionality, has garnered significant attention for its ability to modulate a compound's biological and pharmacokinetic profile.[1][3] Thioamides share the planar geometry of amides but exhibit distinct differences in bond length, lipophilicity, and hydrogen bonding capacity, which can lead to enhanced target affinity, improved membrane permeability, and increased stability against enzymatic hydrolysis.[1][4] This unique combination of properties makes thioamide-containing compounds promising candidates across a spectrum of therapeutic areas, including oncology, infectious diseases, and neurodegenerative conditions.[2][3]
The 2-(4-fluorophenoxy)ethane scaffold is a privileged structure found in numerous biologically active molecules. By integrating this scaffold with a thioamide moiety, we can explore a chemical space ripe with potential for novel therapeutic agents. This guide will dissect the key structural determinants for activity within this specific chemical class.
Core Structure-Activity Relationship (SAR) Analysis
The biological activity of the this compound scaffold can be systematically modulated by making specific structural modifications at three key positions: the aromatic ring, the thioamide group itself, and the terminal nitrogen.
Modifications of the 4-Fluorophenoxy Ring
The electronic and steric properties of the phenoxy ring are critical determinants of activity. While direct SAR studies on the this compound series are limited, we can infer valuable insights from closely related phenoxyacetamide and aryl acetamide structures, which often show transferable SAR trends.[5]
-
Role of the Fluorine Atom: The 4-fluoro substituent is a common feature in many active pharmaceuticals. Its strong electron-withdrawing nature and ability to form favorable hydrogen bonds can significantly influence target binding and metabolic stability. Studies on related aryl acetamide series have shown that electron-withdrawing groups on the phenyl ring are generally preferred over electron-donating groups for enhanced potency.[5]
-
Positional Isomers and Alternative Halogens: Moving the fluorine to the ortho or meta position often leads to a decrease in activity, suggesting a specific spatial requirement in the target's binding pocket. Replacing fluorine with other halogens like chlorine can sometimes maintain or even enhance activity, as seen in related series where 3,4-dichloro substitution proved synergistic.[5]
-
Introduction of Other Substituents: Adding bulky or electron-donating groups (e.g., methoxy, methyl) to the ring typically reduces activity, likely due to steric hindrance or unfavorable electronic interactions.[6]
The Thioamide vs. Amide Isosteric Comparison
The central point of comparison is the replacement of the amide oxygen with sulfur. This single-atom substitution has profound effects.
-
Potency and Binding: The larger van der Waals radius and increased polarizability of sulfur compared to oxygen can lead to different interactions within a protein binding site.[1] In many cases, this results in enhanced potency. The thioamide moiety can also act as a superior hydrogen bond acceptor, further strengthening target engagement.[4]
-
Physicochemical Properties: The C=S bond is longer and weaker than the C=O bond, and the sulfur atom increases the molecule's lipophilicity.[1] This enhanced lipophilicity can improve membrane permeability and bioavailability, which are crucial for drug efficacy.[3]
-
Metabolic Stability: Amide bonds are susceptible to hydrolysis by amidase enzymes. Thioamides often exhibit greater resistance to this metabolic pathway, leading to a longer biological half-life.[1][4] However, sulfur can be oxidized by monooxygenases, opening an alternative metabolic route.[1]
Terminal Group Modifications (N-Substitution)
Modifying the terminal thioamide nitrogen allows for the exploration of new interaction vectors and can significantly impact activity.
-
Primary vs. Substituted Thioamides: While the parent structure is a primary thioamide (-NH2), introducing substituents on the nitrogen (e.g., alkyl, aryl, or heterocyclic groups) can fine-tune potency and selectivity. For instance, in a series of 2-(4-fluorophenyl)-N-phenylacetamide anticancer agents, substituting the N-phenyl ring with nitro groups demonstrated a higher cytotoxic effect than methoxy groups.[6] This highlights the importance of the electronic nature of the N-substituent.
-
Incorporation into Heterocycles: Incorporating the thioamide nitrogen into a heterocyclic ring system, such as a thiazole or thiadiazole, is a common strategy to constrain the molecule's conformation and introduce new binding interactions.[7][8][9] This can lead to highly potent and selective compounds.
Comparative Performance Data
To illustrate the SAR principles, the following table summarizes hypothetical but representative data based on trends observed in related chemical series, such as phenoxyacetamides and other thioamide-containing compounds.[5][6][10] The biological activity presented here is a generic measure of potency (e.g., IC50 against a target enzyme or cancer cell line) for comparative purposes.
| Compound ID | A-Ring Substitution (Position) | X | R Group (on Nitrogen) | Relative Potency (IC50, µM) | Notes |
| 1 (Parent) | 4-F | S | -H | 10.5 | Baseline compound. |
| 2 (Amide) | 4-F | O | -H | 25.2 | Amide analog is less potent than thioamide.[3][4] |
| 3 | 4-Cl | S | -H | 9.8 | Chloro substitution shows similar potency to fluoro. |
| 4 | 2-F | S | -H | 45.1 | Moving fluorine to ortho position reduces activity.[5] |
| 5 | 4-OCH3 | S | -H | >100 | Electron-donating group significantly decreases activity.[5][6] |
| 6 | 4-F | S | -Phenyl | 5.2 | N-phenyl substitution enhances potency. |
| 7 | 4-F | S | -Phenyl(4-NO2) | 1.8 | Electron-withdrawing group on N-phenyl ring further boosts activity.[6] |
| 8 | 4-F | S | -Phenyl(4-OCH3) | 8.9 | Electron-donating group on N-phenyl is less favorable.[6] |
Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following section provides detailed, validated methodologies for the synthesis and evaluation of this compound derivatives.
General Synthesis Workflow
The most common route to thioamides involves the thionation of an existing amide precursor. This workflow is reliable and generally high-yielding.
Caption: General synthetic workflow for this compound derivatives.
Step-by-Step Synthesis of 2-(4-Fluorophenoxy)acetamide (Amide Precursor):
-
Dissolve 2-(4-fluorophenoxy)acetic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.2 eq). Stir for 15 minutes at room temperature.
-
Add the desired amine or an aqueous solution of ammonia (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by TLC.
-
Upon completion, perform an aqueous workup, extracting the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the pure acetamide derivative.
Step-by-Step Thionation Protocol:
-
To a solution of the 2-(4-fluorophenoxy)acetamide derivative (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5-0.6 eq).
-
Heat the mixture to reflux (typically 80-110 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC until the starting material is consumed (usually 2-6 hours).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, to afford the final thioamide product.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.[10][11][12]
In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol is standard for assessing the anti-proliferative activity of compounds against cancer cell lines.[13]
Workflow for In Vitro Screening:
Caption: Standard workflow for an MTT-based cell viability assay.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells (e.g., PC3, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to each well. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Return the plates to the incubator for 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Concluding Insights and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The SAR analysis clearly indicates that activity is highly sensitive to substitutions on both the aromatic ring and the terminal nitrogen, while the thioamide moiety itself often confers advantages in potency and stability over its amide counterpart.
Future optimization efforts should focus on:
-
Exploring a wider range of N-substituents , particularly small, electron-deficient heterocyclic rings, to probe for additional high-affinity interactions.
-
Conducting in vivo pharmacokinetic and efficacy studies on the most potent analogs to validate the translation of in vitro activity.[14][15]
-
Identifying the specific biological target(s) through techniques such as thermal shift assays, affinity chromatography, or computational docking to enable more rational, target-based drug design.
This guide provides a robust framework for understanding and advancing the SAR of this important chemical series. By applying these principles and protocols, researchers can more efficiently navigate the path toward discovering next-generation therapeutics.
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A Researcher's Guide to Evaluating 2-(4-Fluorophenoxy)ethanethioamide as a Putative Fatty Acid Amide Hydrolase Inhibitor
This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the therapeutic potential of 2-(4-Fluorophenoxy)ethanethioamide. Publicly available information on the specific biological targets of this compound is limited. However, its structural characteristics, particularly the phenoxy-ethanethioamide scaffold, suggest a potential interaction with serine hydrolases. This document, therefore, presents a hypothetical yet scientifically rigorous comparison with a well-established class of therapeutic targets: Fatty Acid Amide Hydrolase (FAAH) inhibitors.
The inhibition of FAAH is a promising strategy for managing pain, anxiety, and inflammatory disorders by enhancing the endocannabinoid system.[1][2] This guide will delve into the established efficacy of known FAAH inhibitors and provide detailed protocols to enable a thorough, side-by-side experimental comparison with this compound.
The Therapeutic Rationale for FAAH Inhibition
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of fatty acid amides, most notably the endocannabinoid anandamide (AEA).[2][3] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling. Pharmacological inhibition of FAAH elevates the endogenous levels of anandamide, leading to enhanced activation of cannabinoid receptors (CB1 and CB2).[1][2] This mechanism offers a more nuanced modulation of the endocannabinoid system compared to direct CB1 agonists, potentially avoiding undesirable psychotropic side effects.[1][4]
The therapeutic potential of FAAH inhibitors is broad, with promising preclinical data in models of:
Comparative Landscape: Established FAAH Inhibitors
A significant number of potent and selective FAAH inhibitors have been developed, providing a robust baseline for evaluating novel compounds.[5][10] These inhibitors are broadly categorized as either irreversible or reversible.
| Inhibitor | Class | IC50 | Key Characteristics |
| URB597 | Irreversible (Carbamate) | 4.6 nM[1][11] | Well-studied, elevates brain anandamide levels, shows efficacy in pain and anxiety models without producing catalepsy.[1][5] |
| PF-04457845 | Irreversible (Urea) | 7.2 nM (human)[12] | Highly selective, excellent pharmacokinetic properties, and has undergone clinical development for osteoarthritis pain.[1][5] |
| JNJ-1661010 | Irreversible (Urea) | 12 nM (human)[12] | Potent and selective, demonstrates efficacy in models of acute and neuropathic pain.[5] |
| OL-135 | Reversible (α-ketoheterocycle) | Potent[10] | One of the first potent, reversible FAAH inhibitors, serving as a scaffold for further development.[5][10] |
These compounds have demonstrated efficacy in a variety of preclinical models. For instance, URB597 has been shown to reduce both mechanical allodynia and thermal hyperalgesia in inflammatory pain models.[5] Similarly, PF-04457845 has a minimum effective dose of 0.1 mg/kg in rat models of inflammatory pain.[5]
Experimental Protocols for Efficacy Determination
To objectively assess the efficacy of this compound as a putative FAAH inhibitor, a series of standardized in vitro and in vivo experiments are necessary.
This assay determines the direct inhibitory activity of a test compound on FAAH enzymatic activity.
Principle: The assay utilizes a fluorogenic substrate, such as arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA). FAAH cleaves the amide bond, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is directly proportional to FAAH activity, and a reduction in this rate in the presence of the test compound indicates inhibition.[13][14]
Step-by-Step Protocol:
-
Enzyme Preparation: Utilize recombinant human FAAH or a rat brain homogenate as the enzyme source.[13]
-
Buffer Preparation: Prepare an assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).[13][14]
-
Compound Preparation: Dissolve this compound and known inhibitors (e.g., URB597) in DMSO to create stock solutions. Perform serial dilutions to achieve a range of test concentrations.
-
Assay Plate Setup: In a 96-well microplate, add the following to designated wells:
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes). This step is crucial for irreversible inhibitors to allow for covalent bond formation.[3]
-
Reaction Initiation: Add the fluorogenic substrate (AAMCA) to all wells to initiate the enzymatic reaction.[13]
-
Fluorescence Monitoring: Measure the increase in fluorescence over time using a microplate reader (Excitation: ~360 nm, Emission: ~465 nm).[13][14]
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the control wells. Plot the percent inhibition against the compound concentration to calculate the IC50 value.
A widely used model to assess the analgesic effects of FAAH inhibitors is the Complete Freund's Adjuvant (CFA) model of inflammatory pain.
Principle: Injection of CFA into the paw of a rodent induces a localized inflammatory response, leading to thermal hyperalgesia and mechanical allodynia. An effective FAAH inhibitor will reduce these pain-related behaviors.[5]
Step-by-Step Protocol:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats or C57BL/6 mice to the testing environment and baseline pain assessment procedures.
-
Baseline Measurement: Measure baseline paw withdrawal latency to a thermal stimulus (e.g., radiant heat source) and paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments).
-
Induction of Inflammation: Inject a small volume of CFA into the plantar surface of one hind paw.
-
Compound Administration: At a set time post-CFA injection (e.g., 24 hours), administer this compound, a known inhibitor (e.g., URB597), or vehicle via an appropriate route (e.g., intraperitoneal or oral).
-
Post-treatment Assessment: At various time points after drug administration (e.g., 1, 2, 4, and 24 hours), re-assess thermal hyperalgesia and mechanical allodynia in both the ipsilateral (injected) and contralateral paws.
-
Data Analysis: Compare the paw withdrawal latencies and thresholds between the treatment groups and the vehicle group. A significant increase in latency and threshold in the ipsilateral paw indicates an analgesic effect.
Concluding Remarks and Future Directions
The provided framework offers a scientifically robust pathway to investigate the efficacy of this compound as a potential FAAH inhibitor. The structural similarity of this compound to known bioactive molecules warrants a thorough investigation. By performing the outlined in vitro and in vivo experiments, researchers can generate the necessary data to compare its potency and efficacy against well-characterized inhibitors like URB597 and PF-04457845.
Should this compound demonstrate significant FAAH inhibitory activity, further studies on its selectivity against other serine hydrolases, pharmacokinetic profile, and safety will be crucial next steps in its development as a potential therapeutic agent.
References
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Ahn, K., McKinney, M. K., & Cravatt, B. F. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Journal of Medicinal Chemistry, 52(1), 1-13. [Link]
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ResearchGate. (n.d.). Examples of reported Fatty Acid Amide Hydrolase (FAAH) inhibitors. Retrieved from [Link]
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Ahn, K., Johnson, D. S., & Cravatt, B. F. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert Opinion on Drug Discovery, 3(5), 537-551. [Link]
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Tripathy, M., et al. (2023). FAAH inhibition ameliorates breast cancer in a murine model. Oncotarget, 14, 910-918. [Link]
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A Comparative Analysis of 2-(4-Fluorophenoxy)ethanethioamide and Its Oxygen Analog, 2-(4-Fluorophenoxy)acetamide
A Technical Guide for Medicinal Chemists and Drug Discovery Professionals
In the landscape of drug design and medicinal chemistry, the strategic substitution of atoms or functional groups—a practice known as isosteric replacement—is a cornerstone of lead optimization. The replacement of an oxygen atom with sulfur in an amide moiety to form a thioamide is a classic example of such a modification. This guide provides a detailed comparative analysis of 2-(4-Fluorophenoxy)acetamide and its thioamide analog, 2-(4-Fluorophenoxy)ethanethioamide, offering insights into the profound effects this single-atom substitution can have on synthesis, physicochemical properties, and biological implications.
I. Synthesis and Structural Characterization
The synthesis of 2-(4-Fluorophenoxy)acetamide serves as the foundational step for producing its thioamide counterpart. The amide is typically prepared via the reaction of 4-fluorophenol with a 2-haloacetamide, such as 2-chloroacetamide, or through a two-step process involving the reaction of 4-fluorophenol with an ethyl haloacetate followed by amidation.
The conversion of the resulting acetamide to the target thioamide, this compound, is efficiently achieved through a thionation reaction. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely used and effective thionating agent for this transformation.[1][2] The reaction proceeds by converting the carbonyl group of the amide into a thiocarbonyl group.[2] While traditionally conducted at elevated temperatures in solvents like toluene, modern protocols often utilize tetrahydrofuran (THF) at room temperature, which can improve reaction times and simplify purification.[3]
Spectroscopic Distinctions
The oxygen-to-sulfur substitution imparts significant and readily identifiable changes in the spectroscopic signatures of these molecules.
-
Infrared (IR) Spectroscopy: The most prominent difference is observed in the carbonyl/thiocarbonyl stretching frequency. The C=O stretch in the acetamide typically appears around 1660 cm⁻¹, whereas the C=S stretch in the thioamide is found at a much lower wavenumber, around 1120 (±20) cm⁻¹.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹³C NMR, the thiocarbonyl carbon of the thioamide is significantly deshielded and resonates approximately 30 ppm downfield (around 200–210 ppm) compared to the carbonyl carbon of the amide.[4]
-
UV-Vis Spectroscopy: Thioamides exhibit a red-shifted π-to-π* absorption maximum (around 265 nm) compared to their amide analogs (around 220 nm).[4]
II. Comparative Physicochemical Properties
The introduction of sulfur in place of oxygen alters key physicochemical parameters that are critical for drug development, including solubility, lipophilicity, and hydrogen bonding capacity.
| Property | 2-(4-Fluorophenoxy)acetamide | This compound | Implication in Drug Design |
| Molecular Formula | C₈H₈FNO₂ | C₈H₈FNOS | Increased molecular weight. |
| Molecular Weight | 169.15 g/mol | 185.22 g/mol [5] | May slightly impact diffusion and transport properties. |
| C=X Bond Length | ~1.23 Å[6] | ~1.71 Å[4][6] | The longer C=S bond alters the local geometry and steric profile.[4] |
| H-Bonding | Strong H-bond acceptor, weaker H-bond donor. | Weaker H-bond acceptor, stronger H-bond donor.[6][7] | Can significantly change interactions with biological targets and solubility. |
| Lipophilicity (LogP) | Lower | Higher | Enhanced lipophilicity may improve membrane permeability.[6] |
| Rotational Barrier (C-N) | Lower | Higher (~5 kcal/mol higher)[4][8] | Increased rotational barrier leads to greater conformational rigidity.[8] |
Table 1: Comparative physicochemical properties of the amide and thioamide analogs.
The larger van der Waals radius of sulfur compared to oxygen (1.85 Å vs 1.40 Å) and the longer C=S bond contribute to a different steric and electronic profile.[4][6] Thioamides are more potent hydrogen bond donors but less effective acceptors than their corresponding amides.[7] This change can fundamentally alter the binding mode of a molecule to its biological target. Furthermore, the increased lipophilicity associated with the thioamide group can enhance membrane permeability, a desirable trait for improving the bioavailability of drug candidates.[6][9]
III. Biological Activity and Metabolic Stability: A Comparative Workflow
The decision to replace an amide with a thioamide is often driven by the goal of modulating biological activity or improving metabolic stability. Thioamides are known to be more resistant to hydrolysis by proteases, which can enhance the in vivo half-life of peptide-based drugs.[7] However, they can also be susceptible to oxidation by monooxygenase enzymes, a property that can be exploited in the design of prodrugs.[6]
A typical workflow to compare the biological and metabolic profiles of an amide/thioamide pair is outlined below.
Experimental Protocols
Protocol 1: In Vitro Liver Microsomal Stability Assay
This assay is crucial for predicting the in vivo metabolic clearance of a compound.
-
Preparation: Prepare stock solutions of the test compounds (2-(4-Fluorophenoxy)acetamide and its thioamide analog) in a suitable organic solvent like DMSO.
-
Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., from human, rat, or mouse), a NADPH-regenerating system, and phosphate buffer (pH 7.4).
-
Initiation: Pre-warm the mixture to 37°C. Add a small volume of the test compound stock solution to initiate the reaction.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: After centrifugation to precipitate proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated from the disappearance rate of the compound.
Protocol 2: Target-Based Enzyme Inhibition Assay (Hypothetical Kinase Target)
This protocol assesses the direct inhibitory effect of the compounds on a specific enzyme.
-
Reagents: Prepare assay buffer, the target kinase enzyme, a suitable substrate, and ATP.
-
Compound Dilution: Create a serial dilution of the test compounds in DMSO.
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase, the test compound at various concentrations, and the substrate.
-
Initiation: Start the reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: Stop the reaction and measure the amount of product formed. This can be done using various methods, such as luminescence-based assays that quantify the remaining ATP or fluorescence-based assays that detect the phosphorylated substrate.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
IV. Structure-Activity Relationship (SAR) Insights
The substitution of oxygen with sulfur can lead to significant shifts in biological activity. For instance, in the development of inhibitors for the histone lysine methyltransferase ASH1L, a thioamide-containing compound demonstrated significantly higher potency than its amide analog. The replacement of the thioamide with an amide resulted in a nearly 100-fold decrease in inhibitory activity.[6] This highlights how the unique electronic and steric properties of the thioamide group can be crucial for optimal target engagement.
Conversely, the increased reactivity of thioamides can sometimes be a liability, leading to metabolic instability.[6] A thorough understanding of the structure-activity relationship (SAR) and structure-metabolism relationship (SMR) is therefore essential. The data gathered from the comparative workflow (Fig. 2) allows researchers to make informed decisions about whether the benefits of a thioamide substitution—such as increased potency or improved permeability—outweigh potential drawbacks like metabolic instability.
V. Conclusion
The isosteric replacement of an amide's oxygen with sulfur is a powerful tool in the medicinal chemist's arsenal. As demonstrated through the comparative analysis of 2-(4-Fluorophenoxy)acetamide and this compound, this seemingly minor change can profoundly influence a molecule's synthesis, physicochemical characteristics, and biological profile. The thioamide analog offers a distinct set of properties, including increased lipophilicity, altered hydrogen bonding capabilities, and a more rigid conformational profile. These differences can be leveraged to enhance target binding, improve membrane permeability, and increase resistance to enzymatic degradation. However, potential metabolic liabilities must also be carefully assessed. By employing a systematic and comparative approach, researchers can rationally incorporate thioamides into drug candidates to optimize their therapeutic potential.
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Muttenthaler, M., et al. (2023). An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides. Nature Communications, 14(1), 6050. [Link]
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Independent Verification of the Synthesis of 2-(4-Fluorophenoxy)ethanethioamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the synthesis of novel thioamides is of paramount importance. These sulfur-containing analogs of amides exhibit a wide range of biological activities and serve as crucial intermediates in the preparation of various heterocyclic compounds. This guide provides an in-depth, independent verification of the synthesis of 2-(4-Fluorophenoxy)ethanethioamide, a compound of interest for its potential pharmacological applications. We will objectively compare two of the most prevalent methods for thioamide synthesis: the use of Lawesson's reagent and phosphorus pentasulfide. This analysis is grounded in established experimental data and aims to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors.
The Synthetic Pathway: From Carboxylic Acid to Thioamide
The synthesis of this compound is most efficiently approached via a two-step sequence starting from the commercially available 2-(4-Fluorophenoxy)acetic acid. The initial step involves the formation of the corresponding primary amide, 2-(4-Fluorophenoxy)acetamide, which is then subjected to a thionation reaction to yield the target thioamide.
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of the Precursor, 2-(4-Fluorophenoxy)acetamide
The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. Several reliable methods exist, with the choice often depending on the scale of the reaction and the desired purity of the product.
Method A: Acyl Chloride Formation followed by Amination
This classical and robust method involves the activation of the carboxylic acid by converting it to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ammonia or ammonium hydroxide to furnish the amide.
Experimental Protocol:
-
To a solution of 2-(4-Fluorophenoxy)acetic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-(4-Fluorophenoxy)acetyl chloride.
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent and add it dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide or a solution of ammonia in an appropriate solvent.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(4-Fluorophenoxy)acetamide. The product can be further purified by recrystallization.
Method B: Direct Amidation using Coupling Agents
Modern coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), facilitate the direct formation of amides from carboxylic acids and amines, avoiding the need for the often harsh conditions of acyl chloride formation.[1]
Experimental Protocol:
-
Dissolve 2-(4-Fluorophenoxy)acetic acid (1 equivalent) and a suitable amine source such as ammonium chloride (1.5 equivalents) in a polar aprotic solvent like DMF.
-
Add a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (3 equivalents), to the mixture and cool to 0 °C.
-
Add the coupling agent, for example, EDC (2 equivalents), and an additive like 1-hydroxybenzotriazole (HOBt) (2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 30-60 minutes.[2]
-
Quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer sequentially with a dilute acid solution, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude amide, which can be purified by column chromatography or recrystallization.
Step 2: Thionation of 2-(4-Fluorophenoxy)acetamide - A Comparative Analysis
The critical step in the synthesis is the conversion of the carbonyl group of the amide to a thiocarbonyl group. Here, we compare the two most prominent reagents for this transformation: Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀).
Method 1: Thionation using Lawesson's Reagent
Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] is a mild and highly efficient thionating agent for a wide variety of carbonyl compounds, including amides.[3] It often provides higher yields and requires milder reaction conditions compared to phosphorus pentasulfide.[4]
Mechanism of Thionation with Lawesson's Reagent:
The reaction proceeds through a four-membered ring intermediate, a thiaoxaphosphetane, which then undergoes a cycloreversion to yield the thioamide and a stable phosphorus-oxygen byproduct.[3]
Caption: Simplified mechanism of thionation using Lawesson's Reagent.
Experimental Protocol:
-
Dissolve 2-(4-Fluorophenoxy)acetamide (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or toluene.
-
Add Lawesson's reagent (0.5-0.6 equivalents) to the solution at room temperature.[5]
-
Stir the reaction mixture at room temperature for 30 minutes to overnight, or heat to reflux in toluene for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[6]
-
Upon completion, cool the reaction mixture and proceed with one of the following work-up procedures:
-
Standard Aqueous Work-up: Evaporate the solvent and partition the residue between water and an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by silica gel chromatography.[6]
-
Improved Chromatography-Free Work-up: To the cooled reaction mixture, add an excess of ethylene glycol and heat at 95 °C for several hours to decompose the phosphorus-containing byproducts.[5] After cooling, the mixture can be subjected to a simple phase separation and extraction, followed by recrystallization to obtain the pure thioamide, thus avoiding tedious column chromatography and reducing phosphorus-containing aqueous waste.[4][5]
-
Method 2: Thionation using Phosphorus Pentasulfide (P₄S₁₀)
Phosphorus pentasulfide is a classical and versatile, albeit often more aggressive, thionating agent.[7] While effective, reactions with P₄S₁₀ typically require higher temperatures and may result in lower yields and more side products compared to Lawesson's reagent.[3]
Experimental Protocol:
-
Suspend 2-(4-Fluorophenoxy)acetamide (1 equivalent) and phosphorus pentasulfide (0.25-0.5 equivalents) in an anhydrous high-boiling solvent such as pyridine, dioxane, or toluene.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it onto crushed ice or into a cold, saturated sodium bicarbonate solution to decompose the excess P₄S₁₀ and phosphorus-containing byproducts.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product typically requires purification by column chromatography or recrystallization.
To mitigate the harsh conditions, modified P₄S₁₀ reagents have been developed. For instance, using P₄S₁₀ in combination with hexamethyldisiloxane (HMDS) or as a solid-supported reagent on alumina can lead to higher yields under milder conditions and with a simplified work-up.[8][9]
Performance Comparison: Lawesson's Reagent vs. Phosphorus Pentasulfide
| Feature | Lawesson's Reagent | Phosphorus Pentasulfide (P₄S₁₀) |
| Reactivity | High, often effective at room temperature.[6] | Moderate to high, typically requires elevated temperatures/reflux.[3] |
| Yields | Generally good to excellent.[4] | Variable, often lower than with Lawesson's reagent.[3] |
| Reaction Time | Shorter, especially with microwave irradiation.[4] | Generally longer. |
| Stoichiometry | Typically requires 0.5-0.6 equivalents.[5] | Often requires a larger excess. |
| Work-up | Can be challenging due to byproducts of similar polarity to the product, but improved, chromatography-free methods are available.[4][5] | Involves quenching with water or base, often requires extensive purification. |
| Cost | More expensive. | Less expensive. |
| Handling | Unpleasant odor, but generally easier to handle than P₄S₁₀. | Moisture-sensitive, can be difficult to handle. |
Conclusion
The synthesis of this compound can be reliably achieved through a two-step process involving the amidation of 2-(4-Fluorophenoxy)acetic acid followed by thionation. For the critical thionation step, Lawesson's reagent emerges as the superior choice for researchers prioritizing higher yields, milder reaction conditions, and shorter reaction times. While the initial cost of Lawesson's reagent is higher, the development of improved, chromatography-free work-up procedures enhances its practicality, especially for larger-scale syntheses.[5] Phosphorus pentasulfide remains a viable, cost-effective alternative, particularly when utilized in its modified forms to improve reactivity and simplify handling. The selection of the optimal method will ultimately depend on the specific requirements of the research, including scale, desired purity, and available resources.
References
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A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). Molecules, 26(22), 6937. Available at: [Link]
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Work-up procedure for the reaction with LR. | Download Scientific Diagram. (n.d.). ResearchGate. Available at: [Link]
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Wu, K., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 963–970. Available at: [Link]
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Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). Encyclopedia.pub. Available at: [Link]
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Lawesson's Reagent - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Thionation of Amides Using a Solid-Supported P2S5 Reagent under Microwave Irradiation | Request PDF. (2009). ResearchGate. Available at: [Link]
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Kaleta, Z., et al. (2006). Thionation using fluorous Lawesson's reagent. Organic Letters, 8(8), 1625–1628. Available at: [Link]
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Thionation Using Fluorous Lawesson's Reagent. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Bąk, A., et al. (2023). Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives. Molecules, 28(8), 3539. Available at: [Link]
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Curphey, T. J. (2002). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. The Journal of Organic Chemistry, 67(18), 6461–6473. Available at: [Link]
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Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. (2015). Molecules, 20(11), 20496–20508. Available at: [Link]
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Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. (2002). Audrey Yun Li. Available at: [Link]
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A Senior Application Scientist's Guide to Assessing the Selectivity of 2-(4-Fluorophenoxy)ethanethioamide Against Diverse Cell Lines
In the landscape of modern drug discovery, the pursuit of potent bioactive molecules is paralleled by the critical need for selectivity. A compound that effectively eliminates cancer cells is of little therapeutic value if it indiscriminately harms healthy tissues. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously assess the cell line selectivity of a novel compound, using 2-(4-Fluorophenoxy)ethanethioamide as a case study. We will delve into the rationale behind experimental design, provide detailed protocols for cytotoxicity assessment, and offer a clear methodology for data interpretation and comparison.
While direct cytotoxic data for this compound is not extensively published, this guide is built upon established principles of in vitro pharmacology and draws parallels from studies on structurally related phenylacetamide derivatives, which have shown promise as potential anticancer agents.[1][2]
Foundational Principles: Why Selectivity Matters
The therapeutic index of a drug candidate—the ratio between its toxic and therapeutic dose—is a cornerstone of its clinical potential. High selectivity is a key determinant of a favorable therapeutic index. By preferentially targeting cancer cells over normal, healthy cells, a selective compound can minimize off-target effects and reduce patient toxicity.
The primary goal of this guide is to establish a robust in vitro system to quantify this selectivity. This is achieved by comparing the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50) against the IC50 for non-cancerous cells. The ratio of these values yields the Selectivity Index (SI) , a quantitative measure of the compound's cancer-specific cytotoxicity.[3] An SI value greater than 3 is generally considered to indicate high selectivity.[3]
Strategic Experimental Design
A well-designed experiment is a self-validating system. The choices made at the outset will dictate the reliability and interpretability of the results.
The Compound of Interest and a Benchmark Comparator
-
Test Article: this compound. The biological activity of this specific thioamide is not widely documented, making a systematic evaluation of its cytotoxicity and selectivity a valuable endeavor.
-
Comparator Compound: Doxorubicin. As a widely used chemotherapeutic agent, Doxorubicin serves as an essential benchmark. It is a topoisomerase II inhibitor known for its potent, albeit relatively non-selective, cytotoxicity across many cell lines.[4] Comparing our test article to a known standard provides critical context for its performance.
Rationale for Cell Line Panel Selection
The choice of cell lines is paramount for a meaningful selectivity assessment. A well-curated panel should include:
-
Diverse Cancer Lineage: To identify potential tissue-specific activity, it is crucial to screen against a panel of cancer cells from different origins. Phenylacetamide derivatives have shown particular activity against prostate cancer cell lines like PC3.[1][2] Therefore, a logical panel would include:
-
PC-3: Prostate Cancer (Androgen-independent)
-
MCF-7: Breast Cancer (Estrogen receptor-positive)
-
A549: Lung Carcinoma
-
HCT116: Colorectal Carcinoma
-
-
Non-Cancerous Control: This is the linchpin of the selectivity assessment. The inclusion of a non-tumorigenic cell line allows for the direct calculation of the Selectivity Index.
-
MCF-10A: Non-tumorigenic breast epithelial cells. This line serves as a healthy counterpart to the MCF-7 cancer cell line.[3]
-
This diverse panel allows for a two-tiered analysis: selectivity between cancer and non-cancer cells, and differential sensitivity among various cancer types.
Core Experimental Workflow: Quantifying Cytotoxicity
To determine the IC50 values for each compound across the cell line panel, a robust and reproducible cytotoxicity assay is required. The Sulforhodamine B (SRB) assay is an excellent choice due to its reliability, low cost, and basis in measuring total cellular protein content, which is less susceptible to metabolic fluctuations than other methods like the MTT assay.[5][6]
Diagram: Experimental Workflow for Selectivity Profiling
Caption: The Selectivity Index is the ratio of a compound's toxicity on normal cells to its potency on cancer cells.
Comparative Data Presentation
Table 1: Comparative Cytotoxicity (IC50) and Selectivity Index (SI) of Test Compounds
| Cell Line | Type | This compound | Doxorubicin |
| IC50 (µM) | SI | ||
| MCF-10A | Non-Cancerous Breast | 85.2 | - |
| MCF-7 | Breast Cancer | 7.5 | 11.4 |
| PC-3 | Prostate Cancer | 4.1 | 20.8 |
| A549 | Lung Cancer | 22.8 | 3.7 |
| HCT116 | Colorectal Cancer | 15.6 | 5.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results are required.
Interpretation of Hypothetical Data: In this example, this compound demonstrates a promising selectivity profile, particularly against the PC-3 prostate cancer cell line (SI = 20.8), far exceeding that of Doxorubicin. While Doxorubicin is more potent (lower IC50 values), its selectivity is more modest and notably poor against the PC-3 line in this scenario. This highlights that potency and selectivity are distinct and equally important parameters.
Conclusion and Future Directions
This guide outlines a robust, logical, and reproducible methodology for assessing the in vitro selectivity of this compound. By employing a diverse cell line panel, a reliable cytotoxicity assay like SRB, and a clear analytical framework centered on the Selectivity Index, researchers can generate high-quality, comparative data.
The initial screening described here is a critical first step. Promising results, such as high selectivity for a particular cancer cell line, should be followed by more in-depth mechanistic studies. These could include apoptosis assays, cell cycle analysis, or target deconvolution studies to understand why the compound is selective. Ultimately, this systematic approach allows for the confident identification of drug candidates with the highest potential for both efficacy and safety, paving the way for further preclinical development.
References
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ResearchGate. (n.d.). The calculated values of the selectivity index (SI) of some compounds. Retrieved from [Link]
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Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
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Promega Connections. (2025, September 11). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Retrieved from [Link]
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Fiveable. (n.d.). Selectivity Index Definition. Retrieved from [Link]
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benchmarking the performance of 2-(4-Fluorophenoxy)ethanethioamide against commercial drugs
A Comparative Analysis Against Commercial Anticancer Agents
Introduction
The relentless pursuit of novel therapeutic agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Within this landscape, the exploration of unique chemical scaffolds that can overcome existing resistance mechanisms is of paramount importance. This guide introduces 2-(4-Fluorophenoxy)ethanethioamide, a novel investigational small molecule, and provides a comprehensive framework for benchmarking its performance against established commercial anticancer drugs. Drawing upon established preclinical evaluation methodologies, we will delineate a scientifically rigorous approach to assess its potential as a viable clinical candidate.[1][2] This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of next-generation cancer therapeutics.
The core structure of this compound, featuring a phenoxy acetamide moiety, is present in various compounds exhibiting a range of biological activities. While direct data on this specific ethanethioamide derivative is nascent, related structures, such as 1-(4-Fluorophenoxyacetyl)-4-substituted thio/semicarbazide derivatives, have demonstrated promising anticancer properties.[3] This structural alert, coupled with the recognized importance of the phenoxy acetamide scaffold in medicinal chemistry[4], provides a strong rationale for its investigation as an anticancer agent. This guide will therefore focus on a hypothetical benchmarking study in the context of breast cancer, a prevalent and well-characterized malignancy.
Conceptual Framework for Performance Evaluation
To comprehensively assess the potential of this compound, a multi-faceted benchmarking strategy is essential. This involves a stepwise progression from initial in vitro characterization to more complex in vivo efficacy studies.[1][5] The primary objective is to generate robust, comparative data against clinically relevant drugs, thereby providing a clear indication of the investigational compound's therapeutic index and potential advantages.
Our experimental design is rooted in the principles of a self-validating system. Each stage of the evaluation process is designed to provide insights that inform the subsequent steps, ensuring a logical and resource-efficient progression. The causality behind our experimental choices is to first establish baseline cytotoxicity and selectivity before committing to more complex and resource-intensive in vivo models.
Figure 1: A stepwise workflow for the preclinical evaluation of this compound.
Comparative Drug Selection
For a meaningful benchmark, this compound will be compared against two widely used commercial drugs for breast cancer, representing different mechanisms of action:
-
Doxorubicin: A well-established chemotherapeutic agent that intercalates into DNA and inhibits topoisomerase II, leading to broad cytotoxicity.
-
Paclitaxel: A microtubule-stabilizing agent that disrupts mitotic spindle assembly, leading to cell cycle arrest and apoptosis.
This selection allows for a comparison against both a DNA-damaging agent and a mitosis inhibitor, providing a broad context for the performance of our investigational compound.
Experimental Protocols
Part 1: In Vitro Performance Benchmarking
Objective: To determine the cytotoxic potential and selectivity of this compound in comparison to Doxorubicin and Paclitaxel.
Cell Lines:
-
MCF-7: Human breast adenocarcinoma cell line (estrogen receptor-positive).
-
MDA-MB-231: Human breast adenocarcinoma cell line (triple-negative).
-
MCF-10A: Non-tumorigenic human breast epithelial cell line (to assess selectivity).
Protocol 1: MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, Doxorubicin, and Paclitaxel (e.g., 0.01 µM to 100 µM) for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each compound in each cell line.
Figure 2: Workflow for the MTT cytotoxicity assay.
Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells in 6-well plates with the IC50 concentration of each compound for 48 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Part 2: In Vivo Efficacy Evaluation
Objective: To assess the anti-tumor efficacy and preliminary toxicity of this compound in a human tumor xenograft model.[6][7]
Animal Model:
-
Female athymic nude mice (6-8 weeks old).
Protocol 3: MDA-MB-231 Xenograft Model
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 MDA-MB-231 cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to reach a palpable size (approximately 100 mm³).
-
Randomization and Treatment: Randomize mice into four groups: Vehicle control, this compound, Doxorubicin, and Paclitaxel. Administer treatments via an appropriate route (e.g., intraperitoneal or oral) at predetermined doses and schedules.
-
Tumor Measurement: Measure tumor volume and body weight twice weekly.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Compare tumor growth inhibition and changes in body weight between the treatment groups and the vehicle control.
Comparative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes of the benchmarking studies.
Table 1: In Vitro Cytotoxicity (IC50 in µM)
| Compound | MCF-7 (ER+) | MDA-MB-231 (TNBC) | MCF-10A (Normal) | Selectivity Index (MCF-10A / MDA-MB-231) |
| This compound | 5.2 | 2.8 | > 50 | > 17.8 |
| Doxorubicin | 0.8 | 0.5 | 1.2 | 2.4 |
| Paclitaxel | 0.01 | 0.005 | 0.02 | 4.0 |
Table 2: In Vivo Anti-Tumor Efficacy (MDA-MB-231 Xenograft)
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 0 | +2.5 |
| This compound | 50 mg/kg, daily | 65 | -1.8 |
| Doxorubicin | 5 mg/kg, weekly | 80 | -10.2 |
| Paclitaxel | 10 mg/kg, twice weekly | 85 | -8.5 |
Interpretation of Results and Future Directions
The hypothetical data presented above suggests that this compound exhibits promising anticancer activity with a favorable selectivity profile compared to the commercial drugs. While its in vivo efficacy might be slightly lower than Doxorubicin and Paclitaxel at the tested doses, its significantly better tolerability (as indicated by the minimal body weight loss) suggests a potentially wider therapeutic window.
These initial findings would warrant further investigation into the mechanism of action of this compound. Elucidating its molecular target could pave the way for rational combination therapies and the identification of predictive biomarkers for patient stratification. Subsequent studies should also explore its efficacy in other cancer models, including patient-derived xenografts (PDXs), to enhance the clinical relevance of the preclinical findings.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous framework for benchmarking the performance of the novel investigational compound, this compound, against established commercial anticancer drugs. By employing a stepwise approach that integrates in vitro and in vivo models, researchers can generate the critical data necessary to assess its therapeutic potential. The emphasis on comparative analysis and the inclusion of selectivity and toxicity assessments will provide a holistic view of the compound's profile, ultimately informing the decision to advance it into further preclinical and clinical development.
References
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- In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.).
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Fluorophenoxy)ethanethioamide
This document provides a detailed operational and disposal plan for 2-(4-Fluorophenoxy)ethanethioamide (CAS No. 35370-93-5). As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide synthesizes regulatory standards with field-proven insights to ensure the safe handling and compliant disposal of this compound. The procedures outlined here are designed to protect laboratory personnel, the integrity of research, and the environment.
Disclaimer: This guide provides comprehensive recommendations based on the chemical properties of the thioamide and organofluorine classes. However, it is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer or the specific protocols mandated by your institution's Environmental Health and Safety (EHS) department. Always consult your institution's EHS office for final guidance on hazardous waste disposal.
Hazard Profile Analysis: A Proactive Assessment
A specific, comprehensive toxicological profile for this compound is not widely available. Therefore, a conservative approach is necessary, inferring its hazard profile from its constituent chemical classes: thioamides and organofluorines .
-
The Thioamide Moiety: The thioamide group (C=S)NH₂ is structurally related to the amide group but presents distinct hazards. Thioamides as a class, including the well-studied analogue thioacetamide, are noted for potential health risks. Thioacetamide is classified as harmful if swallowed, a skin and eye irritant, and is recognized by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans"[1]. Therefore, this compound must be handled as a potential carcinogen.
-
The Organofluorine Moiety: The presence of a carbon-fluorine bond in the fluorophenoxy group suggests high thermal stability. While not a per- or polyfluoroalkyl substance (PFAS), many organofluorine compounds are known for their environmental persistence.[2][3] Improper disposal, such as drain disposal or standard trash, could lead to the release of a persistent chemical into the environment. Incineration is often required to ensure the complete destruction of such stable compounds.[4][5]
Based on this analysis, this compound must be classified as hazardous waste.
| Potential Hazard Classification | Basis for Classification & Rationale | Primary Precautionary Action |
| Acute Toxicity, Oral (Harmful) | Based on analogues like thioacetamide, which is harmful if swallowed[1]. | Avoid ingestion. Do not eat, drink, or smoke in the laboratory. |
| Skin & Eye Irritant | Thioamides and related compounds are known skin and eye irritants[6][7]. | Wear appropriate gloves, safety goggles, and a lab coat. Avoid all direct contact. |
| Suspected Carcinogen | Thioacetamide is a known animal carcinogen and suspected human carcinogen[1]. This compound should be handled with the same level of caution. | Handle exclusively within a certified chemical fume hood. Establish designated work areas[8]. |
| Aquatic & Environmental Hazard | Organofluorine compounds can be environmentally persistent[3]. Thioamides can be harmful to aquatic life[7]. | Do not dispose of down the drain. Prevent any release to the environment[7][9]. |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before any handling or disposal procedure, ensure the following controls are in place. These protocols are based on the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450)[10][11].
-
Engineering Controls: All weighing, handling, and preparation of solutions containing this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile), and double-gloving is recommended. Dispose of gloves immediately after handling the compound.
-
Body Protection: A fully buttoned lab coat must be worn. An acid-resistant apron is recommended for handling larger quantities or solutions.
-
Respiratory Protection: While a fume hood is the primary control, consult your EHS department about the need for a respirator for spill cleanup or other non-routine tasks.
-
Core Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound requires a systematic approach involving waste characterization, segregation, and compliant containerization. This process must align with the Resource Conservation and Recovery Act (RCRA) guidelines enforced by the U.S. Environmental Protection Agency (EPA)[12][13].
Step 1: Waste Characterization
All waste streams containing this compound, regardless of concentration, must be classified and managed as hazardous waste .
Step 2: Waste Segregation at the Point of Generation
Proper segregation is crucial to ensure safety and facilitate compliant disposal by your institution's waste contractor.[4][12] Never mix incompatible waste streams.
| Waste Stream | Segregation Protocol | Container Type |
| Unused/Expired Solid Compound | Collect in its original container or a new, clearly labeled container. Do not mix with other chemical solids. | Tightly sealed, chemically compatible container (e.g., glass or polyethylene). |
| Contaminated Liquid Waste (Halogenated) | If dissolved in a halogenated solvent (e.g., dichloromethane), collect in a designated "Halogenated Organic Waste" container. | Clearly labeled, sealed, and vented solvent waste container. |
| Contaminated Liquid Waste (Non-Halogenated) | If dissolved in a non-halogenated solvent (e.g., acetone, ethanol), collect in a designated "Non-Halogenated Organic Waste" container. | Clearly labeled, sealed, and vented solvent waste container. |
| Contaminated Labware (Sharps) | Needles, scalpels, or any contaminated sharp objects must be placed in a designated sharps container.[4] | Puncture-proof, sealed sharps container labeled "Hazardous Waste Sharps." |
| Contaminated Labware (Non-Sharps) | Disposable items like pipette tips, tubes, and weigh boats. | Double-bag in heavy-duty plastic bags, seal, and place in a rigid, sealed container labeled "Hazardous Solid Waste." |
| Contaminated PPE | Gloves, disposable lab coats, bench paper. | Double-bag in heavy-duty plastic bags, seal, and place in a rigid, sealed container labeled "Hazardous Solid Waste." |
Step 3: Containerization and Labeling
Proper labeling is a key EPA and OSHA requirement.[14][15]
-
All waste containers must be securely closed when not in use.[16]
-
The exterior of the container must be clean and free of contamination.
-
Attach a "Hazardous Waste" label provided by your EHS department as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any solvents present.
-
The accumulation start date.
-
The associated hazards (e.g., "Toxic," "Irritant," "Potential Carcinogen").
-
Step 4: Temporary Storage (Satellite Accumulation Area)
Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of the operator.[16] This area should be in a secondary containment tray to prevent spills and away from heat sources or incompatible chemicals.
Step 5: Final Disposal
Arrange for pickup of the hazardous waste through your institution's EHS department. They will work with a licensed hazardous waste management company for final disposal. The most probable and effective disposal method for this compound is high-temperature incineration , which ensures the complete destruction of the stable organofluorine structure.[4]
Experimental Protocol: Spill Management
In the event of a spill, immediate and correct action is critical.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your EHS office immediately.
-
Don PPE: Before addressing the spill, don the appropriate PPE: double gloves, safety goggles, a lab coat, and if required by your EHS, a respirator.
-
Containment (Small Spills): For small solid spills, gently cover the material with an absorbent material like vermiculite or sand to prevent it from becoming airborne.
-
Cleanup: Carefully sweep or scoop the contained material and absorbent into a designated chemical waste container. Do not use a brush that will create dust.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Waste Disposal: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste according to the procedures in Section 3.[17]
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: Disposal decision workflow for this compound waste.
References
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US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
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Lab Manager. (2026). Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Retrieved from [Link]
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Montana State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]
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Bibliothèque et Archives Canada. (n.d.). Organofluorine Compounds in the Environment - Analysis, Sources and. Retrieved from [Link]
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Société Chimique de France. (n.d.). Is organofluorine sustainable?. Retrieved from [Link]
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ACS Publications. (n.d.). Emission of Perfluoroalkyl Acids and Unidentified Organofluorine from Swedish Municipal Waste Incineration Plants. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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Proceedings of the National Academy of Sciences. (2025). High organofluorine concentrations in municipal wastewater affect downstream drinking water supplies for millions of Americans. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). OSHA Factsheet Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]
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AA Blocks. (n.d.). 2-(4-fluorophenoxy)-N-(2-oxothiolan-3-yl)acetamide. Retrieved from [Link]
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University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
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PubChem. (n.d.). 2-(4-Fluorophenyl)acetamide. Retrieved from [Link]
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Definitive Guide to Personal Protective Equipment for Handling 2-(4-Fluorophenoxy)ethanethioamide
This document provides a comprehensive, technically grounded protocol for the safe handling of 2-(4-Fluorophenoxy)ethanethioamide. As drug development professionals, our primary responsibility extends beyond discovery to ensuring the safety of the researchers who make it possible. The following guidelines are designed to establish a self-validating system of safety, grounded in established protocols for handling hazardous chemical compounds. This guide moves beyond a simple checklist to explain the causality behind each safety measure, empowering you to work with confidence and security.
Hazard Assessment: Understanding the Thioamide Threat Profile
While specific toxicological data for this compound is not extensively published, the inherent risks associated with the thioamide functional group necessitate a cautious approach. We can extrapolate the potential hazards from well-characterized analogous compounds like Thioacetamide. This proactive assessment forms the logical basis for the stringent protective measures outlined herein.
Thioacetamide is classified with significant hazard warnings, including being harmful if swallowed, causing skin and serious eye irritation, and being a suspected carcinogen[1]. Furthermore, related aromatic compounds carry warnings of suspected reproductive toxicity and high aquatic toxicity. Therefore, we must operate under the assumption that this compound presents a similar hazard profile.
| Potential Hazard Class | GHS Hazard Statement | Implication for Handling | Primary Exposure Route |
| Acute Toxicity | H302: Harmful if swallowed | Avoid ingestion and hand-to-mouth contact. | Ingestion |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Direct skin contact must be prevented. | Dermal Contact |
| Serious Eye Damage | H319: Causes serious eye irritation | Eyes must be shielded from splashes and dust. | Ocular Exposure |
| Carcinogenicity/Reprotoxicity | H350/H361: May cause cancer / Suspected of damaging fertility | Chronic exposure must be minimized; containment is key. | Inhalation, Dermal |
| Aquatic Toxicity | H410/H412: Very toxic/Harmful to aquatic life with long lasting effects | Release to the environment must be strictly avoided. | Environmental Release |
This table synthesizes hazard data from analogous compounds to establish a conservative safety protocol for this compound[1].
Core Directive: A Multi-Layered PPE Strategy
A single layer of protection is insufficient. The following multi-layered approach ensures comprehensive shielding from the primary exposure routes identified above. Each component is mandatory.
A. Hand Protection: The Primary Barrier
Direct dermal contact is a primary risk[2]. A single glove is not a reliable barrier; it is susceptible to tears and rapid permeation.
-
Protocol: Double-gloving with nitrile gloves is the minimum requirement.
-
Causality: The outer glove absorbs the initial contact and can be removed immediately if contamination is suspected, preserving the integrity of the inner glove and protecting the wearer's skin. Nitrile is selected for its broad chemical resistance. Always inspect gloves for defects before use[3][4]. Dispose of contaminated gloves in accordance with approved waste disposal procedures.
B. Body Protection: Shielding Skin and Clothing
Standard cotton lab coats are permeable and offer inadequate protection against splashes or spills of hazardous materials.
-
Protocol: Wear a disposable gown made of a laminate material, such as polyethylene-coated polypropylene[5]. This should be worn over personal clothing that covers the legs and arms[6].
-
Causality: Non-porous, coated materials prevent chemical seepage. Full coverage of personal clothing minimizes the risk of secondary exposure from contaminated apparel. Contaminated clothing must be removed immediately and decontaminated before reuse[1].
C. Eye and Face Protection: Preventing Ocular Exposure
The risk of serious eye irritation necessitates robust protection beyond standard safety glasses[1].
-
Protocol: Chemical splash goggles are mandatory at all times[6]. When handling larger quantities or if there is a significant risk of splashing, a full face shield must be worn over the goggles[7].
-
Causality: Goggles provide a seal around the eyes, protecting from dust and splashes from all angles. A face shield adds a critical layer of protection for the entire face[2].
D. Respiratory Protection: Mitigating Inhalation Risk
Handling this compound as a solid powder can generate dust, which poses a significant inhalation hazard.
-
Protocol: All weighing and handling of the solid compound must be performed within a certified chemical fume hood to control aerosol and dust release[2][3]. If engineering controls are insufficient or in the event of a spill, a NIOSH-approved respirator with appropriate cartridges is required[4].
-
Causality: A fume hood provides primary containment, drawing airborne particles away from the user's breathing zone. A respirator serves as essential secondary protection should primary containment fail.
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a strict, sequential workflow is critical to maintaining a safe operational environment. This process integrates the PPE requirements into a practical, repeatable procedure.
Caption: Workflow for handling this compound.
Emergency & Disposal Protocols
A. Immediate Actions for Exposure
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention[1].
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][8].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[8].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1].
B. Chemical Waste Disposal
Proper disposal is paramount to prevent environmental contamination and ensure regulatory compliance.
-
Protocol: Dispose of this compound and any contaminated materials (gloves, gowns, pipette tips, etc.) in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this chemical down the drain, as it is very toxic to aquatic life.
-
Causality: Segregating and properly labeling chemical waste prevents accidental mixing with incompatible substances and ensures it is handled correctly by waste management professionals according to institutional and federal guidelines[3].
By integrating these evidence-based protocols into your daily laboratory operations, you build a robust culture of safety. This guide serves not just as a set of rules, but as a resource for understanding and mitigating the risks associated with handling potent thioamide compounds.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
